molecular formula C8H16O4S B610647 S-acetyl-PEG3-alcohol

S-acetyl-PEG3-alcohol

Numéro de catalogue: B610647
Poids moléculaire: 208.28 g/mol
Clé InChI: RGQARUNUXUQMFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

S-acetyl-PEG3-alcohol is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQARUNUXUQMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S-acetyl-PEG3-alcohol: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-alcohol is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering a valuable resource for professionals in drug discovery and development.

This compound comprises a triethylene glycol (PEG3) spacer, which imparts favorable solubility and pharmacokinetic properties.[1][2] One terminus of the linker is a hydroxyl group (-OH), which allows for straightforward conjugation to a ligand for a target protein. The other end features a thioacetate (B1230152) group (S-acetyl), which can be readily deprotected to reveal a reactive thiol (-SH) moiety. This thiol group is then typically used to attach a ligand for an E3 ubiquitin ligase, thus completing the PROTAC structure.[2] The strategic design of this linker enables the precise spatial assembly of the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier specifications. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValueReference(s)
Chemical Name 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one[1]
Synonyms AcS-PEG3-OH, S-acetyl-PEG3-OH[2]
CAS Number 153870-20-3[1]
Molecular Formula C₈H₁₆O₄S[1]
Molecular Weight 208.28 g/mol [1]
Appearance Solid Powder[1]
Purity ≥98% (typical)[1]
Solubility Soluble in water and most organic solvents[2]
Storage Conditions Dry, dark, and at -20°C for long-term storage[1]

Synthesis and Characterization

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available reagents.

Step 1: Synthesis of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol

This precursor can be synthesized via the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with a sulfur source, such as sodium hydrosulfide (B80085).

  • Materials: 2-(2-(2-chloroethoxy)ethoxy)ethanol, Sodium hydrosulfide (NaSH), Ethanol (B145695), Water.

  • Procedure:

    • Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydrosulfide dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-[2-(2-mercaptoethoxy)ethoxy]ethanol.

Step 2: Acetylation of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol

The final product, this compound, is obtained by the selective acetylation of the thiol group of the precursor.

  • Materials: 2-[2-(2-mercaptoethoxy)ethoxy]ethanol, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (B109758).

  • Procedure:

    • Dissolve 2-[2-(2-mercaptoethoxy)ethoxy]ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by the addition of water.

    • Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

G start 2-(2-(2-chloroethoxy)ethoxy)ethanol precursor 2-[2-(2-mercaptoethoxy)ethoxy]ethanol start->precursor Step 1: Thiol Synthesis final_product This compound precursor->final_product Step 2: Acetylation reagent1 NaSH reagent1->precursor reagent2 Acetic Anhydride, Pyridine reagent2->final_product

Synthetic workflow for this compound.

Expected Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a complex multiplet around 3.6-3.7 ppm), the methylene (B1212753) groups adjacent to the thioester and hydroxyl groups, and a sharp singlet for the acetyl protons around 2.3 ppm. The hydroxyl proton signal may be broad and its chemical shift dependent on concentration and solvent.
¹³C NMR The carbon NMR spectrum should display signals corresponding to the different carbon environments within the PEG chain, as well as distinct signals for the carbonyl carbon of the thioester and the methyl carbon of the acetyl group.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 208.28 g/mol .
Purity (HPLC) Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to assess the purity of the final compound, with the product showing a single major peak.

Role in PROTAC Drug Development

This compound is a versatile linker for the synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is a stepwise process involving the conjugation of the two different ligands.

G linker This compound -OH -S-acetyl intermediate Intermediate Conjugate Ligand-PEG3-S-acetyl linker->intermediate Conjugation via -OH ligand1 Target Protein Ligand ligand1->intermediate ligand2 E3 Ligase Ligand protac Final PROTAC Ligand-PEG3-S-Ligand ligand2->protac intermediate->protac Deprotection & Conjugation via -SH

PROTAC synthesis workflow using this compound.

The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Degradation Peptide Fragments POI->Degradation PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E3->Degradation Degradation Ternary->E3 Ubiquitination Proteasome Proteasome Ternary->Proteasome Ub Ubiquitin Ub->Ternary Proteasome->Degradation

General mechanism of PROTAC-mediated protein degradation.

Safety and Handling

This compound is intended for research use only. As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and bifunctional nature allow for the efficient construction of these innovative therapeutic agents. This guide provides a foundational understanding of its properties and applications, aiming to support the ongoing research and development efforts in the exciting field of targeted protein degradation.

References

S-acetyl-PEG3-alcohol: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG3-alcohol, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's core structural and physicochemical properties, its role in synthetic workflows, and a visualization of its chemical structure and application logic.

Core Properties and Structure

This compound is a heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group (-OH), and a terminal S-acetyl protected thiol group (-SAc). The PEG3 component, consisting of three ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecule.[1][2]

The molecule's key functionalities are the hydroxyl group, which can be derivatized for conjugation to a ligand, and the S-acetyl group, which provides a stable, protected form of a thiol.[1][3] This protecting group can be removed under mild conditions to reveal a reactive thiol moiety, enabling chemoselective ligation to another molecule of interest.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 208.28 g/mol [1][4]
Chemical Formula C₈H₁₆O₄S[4]
CAS Number 153870-20-3[4]
Appearance Solid Powder[4]
Purity ≥98%[4]
SMILES CC(=O)SCCOCCOCCO[4]
InChI InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3[4]
Chemical Structure Visualization

The chemical structure of this compound is depicted in the following diagram.

S_acetyl_PEG3_alcohol_structure Ac CH3C(=O)S- C1 CH2 Ac->C1 C2 CH2 C1->C2 O1 -O- C2->O1 C3 CH2 O1->C3 C4 CH2 C3->C4 O2 -O- C4->O2 C5 CH2 O2->C5 C6 CH2 C5->C6 OH -OH C6->OH

Chemical structure of this compound.

Application in PROTAC Synthesis

This compound is widely employed as a PEG-based linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]

The linker component of a PROTAC is crucial as it connects the target-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, in this case, the hydrophilic PEG3 chain, can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) and, consequently, the efficiency of protein degradation.[2]

General Experimental Workflow

While specific, detailed experimental protocols for the use of this compound are proprietary and depend on the specific ligands being conjugated, a general logical workflow for its incorporation into a PROTAC can be described. The process typically involves sequential conjugation steps.

The following diagram illustrates a high-level logical workflow for the synthesis of a PROTAC using this compound.

PROTAC_synthesis_workflow start This compound step1 Derivatize hydroxyl group for conjugation (e.g., activation, conversion to another functional group) start->step1 step2 Conjugate derivatized linker to Target-binding Ligand step1->step2 intermediate Linker-Target Ligand Intermediate step2->intermediate step3 Deprotect S-acetyl group to reveal thiol intermediate->step3 step4 Conjugate thiol to E3 Ligase-binding Ligand (e.g., via maleimide (B117702) chemistry) step3->step4 final_product Final PROTAC Molecule step4->final_product

Logical workflow for PROTAC synthesis.

Note on Experimental Protocols: The search for detailed, publicly available experimental protocols for the use of this compound did not yield specific, step-by-step methodologies. The synthesis of PROTACs and other complex drug conjugates involves highly specific reaction conditions that are typically developed and optimized for the particular substrates being used. Researchers should refer to the primary literature for analogous reactions and adapt them to their specific synthetic targets.

Handling and Storage

For optimal stability, this compound should be stored in a dry, dark environment at -20°C.[4] Under these conditions, it is reported to be stable for at least one year.[4] The material is typically shipped under ambient temperature as a non-hazardous chemical.[4]

References

An In-depth Technical Guide to S-acetyl-PEG3-alcohol (CAS 153870-20-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-alcohol, identified by CAS number 153870-20-3, is a heterobifunctional chemical linker integral to modern bioconjugation and drug development.[1][2] It features three key components: a terminal alcohol (hydroxyl group), a flexible tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a thiol group protected by an S-acetyl moiety.[2] The hydrophilic PEG linker enhances the aqueous solubility of the molecules it modifies.[2]

This molecule is particularly prominent as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][4][6] The S-acetyl group provides a stable, protected form of a highly reactive thiol, which can be deprotected under specific conditions to enable covalent linkage to target molecules.[2][7] Its utility also extends to the development of Antibody-Drug Conjugates (ADCs), where precise linking of cytotoxic payloads to antibodies is critical.[8] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical and Technical Data

The properties of this compound are summarized below. Data is compiled from various supplier technical data sheets.

PropertyValueReference(s)
CAS Number 153870-20-3[1][2][9]
Chemical Name 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one[1]
Synonyms AcS-PEG3-OH, S-acetyl-PEG3-OH, S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate[2][9]
Molecular Formula C8H16O4S[1][2]
Molecular Weight 208.28 g/mol [1][2]
Appearance Solid Powder[1]
Purity ≥98%[1]
Storage Conditions Dry, dark, at -20°C for long-term (1-2 years)[1][10]
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical[1]

Core Applications & Signaling Pathways

The primary utility of this compound lies in its role as a versatile linker in complex biomolecules.

Application in PROTACs

This compound is a frequently used PEG-based linker for constructing PROTAC molecules.[1][3] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound can be incorporated into the linker structure, with the deprotected thiol serving as a reactive handle for conjugation.

Caption: The PROTAC mechanism of action.

General Bioconjugation

The protected thiol group is a key feature for controlled bioconjugation. Thiols are highly reactive towards specific functional groups, such as maleimides and haloacetamides, enabling the site-specific modification of proteins, peptides, and other molecules. The S-acetyl group prevents premature reaction and oxidation of the thiol.[7][11] After deprotection, the resulting free thiol can be used in various conjugation strategies.

Experimental Protocols

The critical experimental step for utilizing this compound is the deprotection of the S-acetyl group to generate a free, reactive thiol. The choice of method depends on the stability of the substrate molecule to which the linker is attached.

S-acetyl Deprotection Methodologies

Several methods exist for cleaving the thioester bond. Harsh conditions may not be suitable for sensitive substrates, making milder, chemoselective approaches preferable in many cases.[7][12]

Method 1: Base-Mediated Hydrolysis This traditional method uses a strong base to hydrolyze the thioester. It is effective but can damage base-labile compounds.[7]

  • Materials:

    • S-acetylated compound

    • Ethanol (B145695) (or other suitable alcohol)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

    • Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization

    • Degassed, anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Protocol:

    • Dissolve the S-acetylated compound (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Add the NaOH solution dropwise to the reaction mixture.

    • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature.

    • Carefully neutralize the mixture with degassed HCl solution to pH ~7.

    • Transfer the mixture to a separatory funnel and extract the product with a degassed organic solvent (3x).

    • Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the free thiol.

    • Purify further by chromatography if necessary.[7]

Method 2: Thiol-Thioester Exchange (Milder Conditions) This method uses a reversible thiol-thioester exchange reaction and is well-suited for more delicate substrates.[7] Thioglycolic acid (TGA) is an effective reagent for this purpose.[12]

  • Materials:

  • Protocol:

    • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A 1:9 MeOH:PB ratio is common.[7]

    • Add thioglycolic acid (2.0 equivalents).

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion.[12]

    • Extract the reaction mixture with ethyl acetate (3x).[7]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[7]

    • Concentrate the filtrate under reduced pressure to yield the deprotected thiol.[7]

    • Further purification can be performed by chromatography if necessary.[7]

General Workflow Visualizations

The following diagrams illustrate the logical flow for the deprotection reaction and a subsequent bioconjugation step.

Deprotection_Workflow start S-acetylated Compound dissolve 1. Dissolve in Solvent System start->dissolve react 2. Add Deprotection Reagent (e.g., NaOH, TGA) dissolve->react monitor 3. React & Monitor (TLC / LC-MS) react->monitor workup 4. Aqueous Workup (Neutralize/Quench) monitor->workup extract 5. Organic Extraction workup->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (optional) (Chromatography) dry->purify product Final Product: Free Thiol purify->product

Caption: General workflow for S-acetyl deprotection.

Bioconjugation_Strategy cluster_deprotection Step 1: Deprotection cluster_conjugation Step 2: Conjugation start_mol AcS-PEG3-OH deprotect Deprotection (e.g., Base) start_mol->deprotect thiol_mol HS-PEG3-OH deprotect->thiol_mol conjugate Thiol-Maleimide Reaction thiol_mol->conjugate target_mol Target Molecule (e.g., Maleimide-Protein) target_mol->conjugate final_product Conjugated Product conjugate->final_product

Caption: Strategy for bioconjugation via thiol-maleimide chemistry.

References

The Lynchpin of Targeted Therapeutics: A Technical Guide to S-acetyl-PEG3-alcohol Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall success. Among the diverse array of available linkers, the S-acetyl-PEG3-alcohol linker has emerged as a versatile and highly valuable tool. This in-depth technical guide provides a comprehensive overview of the core functions of this compound linkers, detailed experimental methodologies, and quantitative data to inform rational drug design and development.

Core Function and Applications

The this compound linker is a heterobifunctional molecule featuring three key components:

  • S-acetyl Protected Thiol: This functionality provides a stable, masked thiol group. The acetyl protecting group can be selectively removed under mild conditions to reveal a reactive sulfhydryl group, which is commonly used for conjugation to molecules containing a maleimide (B117702) group, a popular strategy in ADC development.

  • PEG3 Spacer: The tri-ethylene glycol (PEG3) spacer is a short, hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, which is often a challenge with hydrophobic drug payloads. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • Terminal Alcohol: The primary alcohol group serves as a versatile handle for further chemical modification. It can be activated and conjugated to a variety of molecules, such as ligands for E3 ubiquitin ligases in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other functional moieties.

These features make this compound a valuable linker for two of the most promising modalities in modern drug development:

  • PROTACs: In PROTACs, the linker tethers a target protein-binding ligand to an E3 ligase-recruiting ligand. The this compound linker's alcohol can be functionalized to connect to one of these ligands, while the deprotected thiol can be used in some assembly strategies. The PEG spacer plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

  • Antibody-Drug Conjugates (ADCs): For ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The deprotected thiol of the this compound linker can react with a maleimide group on the payload or a modified antibody. The hydrophilic PEG3 spacer helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the pharmacokinetic properties of the ADC.

Data Presentation: The Impact of PEG Linkers

The length and composition of the linker are critical parameters that influence the performance of PROTACs and ADCs. The inclusion of PEG units can significantly impact solubility, stability, and biological activity.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

The following table summarizes the effect of PEG linker length on the degradation of various target proteins by PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation.

Target ProteinE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
EGFR (del19)CRBNPEG/Triazole-3.5791[1]
EGFR mutants-PEG3---[1][2]
TBK1VHLAlkyl/Ether< 12No degradation-[3]
TBK1VHLAlkyl/Ether21396[3]
BRD4CRBNPEG1-2 PEG units>5000-[3]
BRD4CRBNPEG4-5 PEG units< 500-[3]
ERαVHLPEG16--[]

Data synthesized from multiple sources to illustrate general trends.

Table 2: Effect of PEGylation on ADC Stability and Pharmacokinetics

This table highlights the general effects of incorporating PEG linkers into ADCs.

PropertyEffect of PEGylationRationaleReference
Solubility IncreasedThe hydrophilic nature of PEG counteracts the hydrophobicity of many cytotoxic payloads, reducing aggregation.[5][6]
Stability IncreasedThe PEG chain can provide a steric shield, preventing intermolecular interactions and aggregation.[7]
Plasma Clearance DecreasedThe "hydration shell" formed by the PEG linker increases the hydrodynamic volume, slowing renal clearance.[5][8]
Half-life ProlongedReduced clearance leads to a longer circulation time in the body.[5][8]
Immunogenicity ReducedPEGylation can mask epitopes on the antibody or payload, reducing immune recognition.[5]
Drug-to-Antibody Ratio (DAR) Higher DARs achievableThe solubilizing effect of PEG allows for the attachment of more hydrophobic drug molecules without causing aggregation.[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound linkers in research and development.

Protocol 1: Deprotection of the S-acetyl Group

This protocol describes the removal of the acetyl group to generate a free thiol, a critical step for subsequent conjugation.

Method: Thiol-Thioester Exchange using Cysteamine (B1669678)

This method is milder than base-mediated hydrolysis and is suitable for sensitive substrates.

Reagents and Materials:

Procedure:

  • Prepare a degassed 1:9 (v/v) mixture of methanol and phosphate buffer (pH 8).

  • Dissolve the this compound (1.0 equivalent) in the degassed solvent mixture.

  • Add cysteamine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 5% HCl solution to neutralize the buffer.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected PEG3-thiol-alcohol.

  • The crude product can be purified by flash column chromatography if necessary.[9]

Protocol 2: Thiol-Maleimide Conjugation for ADC Synthesis

This protocol outlines the conjugation of the deprotected thiol-containing linker to a maleimide-functionalized payload or antibody.

Reagents and Materials:

  • Deprotected PEG3-thiol-alcohol (from Protocol 1)

  • Maleimide-functionalized molecule (e.g., cytotoxic payload)

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing 1 mM DTPA)

  • Anhydrous DMSO or DMF

  • Nitrogen or Argon gas

Procedure:

  • Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

  • Dissolve the deprotected PEG3-thiol-alcohol in the degassed conjugation buffer.

  • Add the maleimide stock solution to the thiol solution with gentle stirring. A molar excess of the maleimide component (e.g., 1.5-2.0 equivalents) is typically used.

  • Flush the reaction vial with an inert gas, seal, and protect from light.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Monitor the conjugation reaction by LC-MS or HPLC.

  • Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted starting materials.[10][11]

Protocol 3: PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol provides a general workflow for synthesizing a PROTAC using a PEG linker, combining amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

Step 1: Amide Coupling

  • Dissolve the component with a carboxylic acid (e.g., E3 ligase ligand) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the amine-functionalized PEG linker (e.g., Amino-PEG3-Azide) (1.1 eq).

  • Stir the reaction at room temperature overnight and monitor by LC-MS.

  • Purify the product by flash column chromatography.[12]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized PEG-ligand conjugate (from Step 1) and the alkyne-functionalized second ligand (e.g., target protein ligand) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

  • Add a freshly prepared solution of sodium ascorbate (B8700270) in water.

  • Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

  • Stir the reaction at room temperature and monitor by LC-MS.

  • Upon completion, purify the final PROTAC using preparative HPLC.[12][13]

Mandatory Visualization

The following diagrams illustrate key concepts related to the function and application of this compound linkers.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity Experimental_Workflow cluster_PROTAC PROTAC Synthesis cluster_ADC ADC Synthesis start This compound deprotection S-acetyl Deprotection (e.g., with Cysteamine) start->deprotection thiol_linker PEG3-thiol-alcohol deprotection->thiol_linker activation Alcohol Activation (e.g., Mesylation) thiol_linker->activation conjugation_adc Thiol-Maleimide Conjugation to Antibody/Payload thiol_linker->conjugation_adc conjugation1 Conjugation to E3 Ligase Ligand activation->conjugation1 conjugation2 Conjugation to Target Ligand conjugation1->conjugation2 final_protac Final PROTAC conjugation2->final_protac final_adc Final ADC conjugation_adc->final_adc

References

A Technical Guide to the Hydrophilicity and Solubility of PEG3 Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to enhance the physicochemical properties of therapeutic molecules. Among these, the short-chain PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a compelling balance of hydrophilicity, defined length, and biocompatibility. This technical guide provides an in-depth exploration of the core hydrophilicity and solubility characteristics of PEG3 linkers, offering quantitative data, detailed experimental protocols, and visual representations of their application in key therapeutic modalities. Understanding these fundamental properties is critical for the rational design of next-generation antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies where solubility and pharmacokinetic profiles are paramount.

Core Properties of PEG3 Linkers: Hydrophilicity and Solubility

The defining characteristic of PEG3 linkers is their inherent hydrophilicity, a direct result of the repeating ethylene glycol units. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to excellent aqueous solubility. This property is crucial for overcoming the hydrophobicity of many small molecule drugs and peptides, thereby preventing aggregation and improving their biopharmaceutical profiles.[1]

Quantitative Hydrophilicity Data

The hydrophilicity of a compound can be quantitatively expressed by its logarithm of the partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.

For triethylene glycol, the fundamental component of a PEG3 linker, the experimental LogP value is -1.98 , with a calculated XLogP3 value of -1.6 .[2][3] This strongly confirms the hydrophilic nature of the PEG3 core structure.

CompoundExperimental LogPCalculated XLogP3Interpretation
Triethylene Glycol-1.98[2]-1.6[3]Highly Hydrophilic
Quantitative Solubility Data

The excellent hydrophilicity of PEG3 linkers translates to high solubility in a range of polar solvents. Triethylene glycol, the parent structure, is miscible with water, meaning it is soluble in all proportions.[4][5][6] It also exhibits good solubility in other common organic solvents used in bioconjugation and drug formulation.

While specific quantitative solubility data for every conceivable functionalized PEG3 linker is extensive and proprietary to various manufacturers, the solubility of the core structure and common derivatives provides a strong predictive foundation.

Compound/DerivativeWaterDimethyl Sulfoxide (DMSO)Dichloromethane (DCM)Dimethylformamide (DMF)
Triethylene GlycolMiscible[4][5][6]SolubleSolubleSoluble[4]
m-PEG3-acidSoluble[7]Soluble[7]Soluble[7]Soluble[7]
PEG3-(CH2CO2H)2Soluble[5]Soluble[5]Soluble[5]Soluble[5]
A specific PEG3 PROTAC linker≥ 200 mg/mL[8]
m-PEG3-Amine50 mg/mL[9]
Aminooxy-PEG3-acid≥ 250 mg/mL[10]
Methyl-PEG3-bromide100 mg/mL[11]

Note: "Soluble" indicates that the source material confirms solubility without providing a specific quantitative value. "Miscible" indicates solubility at all concentrations.

Experimental Protocols

Accurate determination of hydrophilicity and solubility is essential for linker selection and conjugate characterization. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This is the traditional and often considered "gold standard" method for LogP determination.[12]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH, for LogD measurement). The concentration of the compound in each phase is then measured to determine the partition coefficient.

Methodology:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or pH 7.4 phosphate (B84403) buffer) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Preparation of Stock Solution: Prepare a stock solution of the PEG3 linker at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.[12]

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer (e.g., 2 mL of each). Add a small aliquot of the PEG3 linker stock solution.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, being cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the PEG3 linker in each aliquot using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or LC-MS. A standard curve of the compound in each solvent should be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

  • Sample Preparation: Add an excess amount of the PEG3 linker to a vial containing a known volume of the desired solvent (e.g., water, DMSO, DCM, DMF). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or stirrer for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: Allow the suspension to settle. For complete removal of undissolved solids, centrifuge the sample at a high speed.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved PEG3 linker in the supernatant using a validated analytical method (e.g., HPLC, LC-MS, or gravimetric analysis after solvent evaporation).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizing the Role of PEG3 Linkers

The hydrophilicity and defined length of PEG3 linkers are critical to their function in complex biological systems. The following diagrams, generated using the DOT language, illustrate their application in ADCs and PROTACs.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Molecule (with PEG3 Linker) Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recycling PROTAC Recycling PROTAC->Recycling Polyubiquitination Polyubiquitination of Target Protein Target_Protein->Polyubiquitination Ub Ubiquitin E3_Ligase->Ub 1. Recruits Ub->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome 2. Recognition Degradation Degradation of Target Protein Proteasome->Degradation 3. Degradation Degradation->Recycling

Caption: Mechanism of Action of a PROTAC Molecule.

Conclusion

The hydrophilicity and solubility of PEG3 linkers are cornerstone properties that enable their widespread use in advanced drug development. The data and protocols presented in this guide provide a foundational understanding for researchers to rationally incorporate these linkers into their molecular designs. The inherent water solubility and favorable partitioning characteristics of the PEG3 moiety are instrumental in improving the drug-like properties of complex bioconjugates, ultimately contributing to the development of safer and more effective therapeutics. The provided experimental methodologies offer a starting point for the precise characterization of novel PEG3-containing constructs, ensuring robust and reproducible research outcomes.

References

The S-Acetyl Group: A Linchpin in Modern Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise and controlled formation of covalent bonds between biomolecules and synthetic moieties is paramount. The thiol group of cysteine residues, with its potent nucleophilicity, presents a prime target for such modifications. However, its high reactivity and susceptibility to oxidation necessitate the use of protecting groups to ensure reaction specificity and stability during multi-step syntheses. Among these, the S-acetyl group has emerged as a versatile and widely utilized tool, offering a balance of stability and controlled deprotection under mild conditions. This technical guide provides a comprehensive overview of the role of the S-acetyl protecting group in bioconjugation, detailing its mechanism, deprotection strategies, and applications, supported by experimental protocols and quantitative data.

Core Principles of S-Acetyl Group Protection

The S-acetyl group serves as a temporary shield for the highly reactive thiol functional group. Its stability under a variety of reaction conditions makes it an ideal choice for complex synthetic routes where other functional groups are being manipulated.[1] The core utility of the S-acetyl group lies in its ability to be selectively removed, or "deprotected," to reveal the free thiol at the desired stage of a synthetic pathway, enabling subsequent conjugation to a target molecule.[1] This strategy is fundamental in the construction of antibody-drug conjugates (ADCs), pegylated proteins, and other functionalized biomolecules.[2]

Deprotection Methodologies: Unveiling the Reactive Thiol

The removal of the S-acetyl group can be accomplished through several methods, the choice of which depends on the sensitivity of the substrate and the desired reaction conditions.

Base-Mediated Hydrolysis

A traditional method for S-acetyl deprotection involves hydrolysis using strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860).[1][2] The hydroxide or methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester and leading to the cleavage of the sulfur-acetyl bond.[1] While effective, these harsh conditions may not be suitable for delicate biomolecules that are sensitive to strong bases or high temperatures.[1][3]

Thiol-Thioester Exchange (Transthioesterification)

A milder alternative to base-mediated hydrolysis is the thiol-thioester exchange reaction.[1] This method proceeds via a reversible exchange reaction and is particularly useful for labile substrates.[1] Reagents such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT) can be employed. The reaction is typically carried out at a slightly basic pH (e.g., pH 8) to facilitate the formation of the more nucleophilic thiolate anion.[1]

Biomimetic Deprotection

Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols like cysteamine (B1669678) or L-cysteine.[1] The process begins with a reversible thiol-thioester exchange, which is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step drives the reaction equilibrium towards the deprotected product, significantly increasing the reaction rate.[1]

Metal- and Lewis Acid-Catalyzed Deprotection

Certain metal salts, such as mercury(II) acetate (B1210297), and Lewis acids can also facilitate the removal of the S-acetyl group.[1] The metal ion coordinates to the sulfur atom, activating the thioester bond and making it more susceptible to nucleophilic attack.[1] These methods are often employed in specific synthetic contexts, such as peptide synthesis.[1]

Quantitative Data on Deprotection and Conjugation

The efficiency of S-acetyl deprotection and subsequent conjugation reactions is a critical factor in the development of bioconjugates. The following tables summarize quantitative data for key reactions.

Reaction TypeReagent/ConditionsSubstrateEfficiency/YieldReference
S-Acetyl Deprotection
Base-Mediated HydrolysisSodium Methoxide in Methanol (B129727)Small MoleculeQuantitative[2]
Thiol-Thioester ExchangeThioglycolic Acid (TGA), pH 8S-acetylated bisthiazolidine74% (after 24h)[4]
Thiol-Thioester ExchangeDithiothreitol (DTT), pH 8S-acetylated bisthiazolidine49%[4]
Bioconjugation
Reductive AminationAldehyde, Sodium CyanoborohydrideProtein (e.g., HSA)>90% modification of accessible amines[2]
Hydrazone LigationAromatic Aldehyde, HydrazidePeptide>95% conversion[2]
Thiol-Maleimide ConjugationMaleimideThiol-modified oligonucleotide90-100% conversion[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of S-acetyl chemistry in bioconjugation.

Protocol 1: Deprotection of S-Acetyl Group using Thioglycolic Acid (TGA)

Materials:

  • S-acetylated compound

  • Thioglycolic acid (TGA)

  • Phosphate (B84403) buffer (PB), pH 8, degassed

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • 5% HCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the S-acetylated compound (1.0 equivalent) in a 1:9 mixture of methanol and degassed phosphate buffer (pH 8).[1]

  • Add thioglycolic acid (2.0 equivalents).[1]

  • Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, acidify the reaction mixture to pH 3-4 with a 5% HCl solution.

  • Extract the aqueous layer three times with ethyl acetate.[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected thiol.[1]

  • If necessary, purify the product further by chromatography.[1]

Protocol 2: Two-Step Protein Modification via Reductive Amination and Thiol Deprotection

This protocol describes the conjugation of a bifunctional linker, 4-(S-Acetylthio)benzaldehyde, to a protein.

Step 1: Reductive Amination of the Protein Materials:

  • Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • 4-(S-Acetylthio)benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous DMSO

  • PD-10 desalting columns

Procedure:

  • Prepare a stock solution of 4-(S-Acetylthio)benzaldehyde in anhydrous DMSO (e.g., 100 mM).[2]

  • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.[2]

  • Add the 4-(S-Acetylthio)benzaldehyde stock solution to the protein solution to achieve the desired molar excess.

  • Add NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[2]

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.[2]

  • Remove excess reagents by passing the reaction mixture through a PD-10 desalting column equilibrated with the desired buffer.[2]

Step 2: Thiol Deprotection Materials:

Procedure:

  • Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and adjust the pH to 7.0.[2]

  • Add the deprotection solution to the modified protein from Step 1 to a final hydroxylamine concentration of 50 mM.[2]

  • Incubate the reaction for 1-2 hours at room temperature.[2]

  • Purify the thiol-modified protein using a PD-10 desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to prevent thiol oxidation.[2]

Visualizing the Workflow and Mechanisms

Diagrams illustrating the key chemical transformations and experimental workflows provide a clear understanding of the processes involved.

Deprotection_Mechanisms S-Acetyl Deprotection Mechanisms cluster_base Base-Mediated Hydrolysis cluster_thiol Thiol-Thioester Exchange cluster_biomimetic Biomimetic Deprotection SAc S-Acetylated Substrate Intermediate1 Tetrahedral Intermediate SAc->Intermediate1 Nucleophilic Attack OH OH- Thiol1 Free Thiol Intermediate1->Thiol1 Acetate Acetate Intermediate1->Acetate SAc2 S-Acetylated Substrate Intermediate2 Mixed Disulfide Intermediate SAc2->Intermediate2 Nucleophilic Attack RSH R'-SH Thiol2 Free Thiol Intermediate2->Thiol2 Thioester R'-S-Ac Intermediate2->Thioester SAc3 S-Acetylated Substrate Thioester_Intermediate Thioester Intermediate SAc3->Thioester_Intermediate Thiol-Thioester Exchange Aminothiol H2N-R'-SH Amide Stable Amide Thioester_Intermediate->Amide S-to-N Acyl Transfer (irreversible) Thiol3 Free Thiol Thioester_Intermediate->Thiol3 Two_Step_Protein_Modification Two-Step Protein Modification Workflow Protein Protein (with Lysine residues) ReductiveAmination Reductive Amination (NaBH3CN) Protein->ReductiveAmination Linker 4-(S-Acetylthio)benzaldehyde Linker->ReductiveAmination ModifiedProtein S-Acetyl Modified Protein ReductiveAmination->ModifiedProtein Purification1 Purification (Desalting Column) ModifiedProtein->Purification1 Deprotection Thiol Deprotection (Hydroxylamine) Purification1->Deprotection ThiolProtein Thiol-Modified Protein Deprotection->ThiolProtein Purification2 Purification (Desalting Column) ThiolProtein->Purification2 Conjugation Subsequent Thiol-Specific Conjugation Purification2->Conjugation

References

The Core of Proximity: An In-depth Technical Guide to PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties. This guide provides a deep dive into the core of PROTAC technology: the linker.

The PROTAC Mechanism: A Linker-Mediated Alliance

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] This process is cyclical, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1][4]

The formation of a stable and productive ternary complex—consisting of the POI, the PROTAC, and the E3 ligase—is the cornerstone of this process, and the linker plays a pivotal role in orchestrating this interaction.[5][6][] The length, chemical composition, and rigidity of the linker dictate the spatial arrangement of the POI and E3 ligase, influencing the stability and productivity of the ternary complex.[5][8]

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Deconstructing the Linker: Key Components and Their Functions

The linker is not merely a passive spacer; it is a dynamic component that critically influences a PROTAC's biological activity. The design of a PROTAC linker involves careful consideration of its length, composition, and the points of attachment to the two ligands.

Linker Composition: The Chemical Building Blocks

The chemical makeup of the linker has a profound impact on the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[5][6]

  • Alkyl Chains: These are the simplest and most common linker motifs, offering synthetic tractability and flexibility.[5][9] However, their hydrophobicity can negatively impact solubility.[9]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTACs.[5][9][10] The repeating ethylene (B1197577) glycol units can also improve cell permeability by adopting folded conformations that shield polar surface area.[11]

  • Rigid Linkers: Incorporating rigid moieties, such as aromatic rings, cycloalkanes (e.g., piperazine, piperidine), or alkynes, can restrict the conformational flexibility of the PROTAC.[][9] This can lead to a more defined spatial orientation of the bound proteins, potentially increasing the stability of the ternary complex and improving degradation efficiency.[]

  • "Smart" Linkers: These are advanced linkers with functionalities that allow for conditional activation of the PROTAC. Examples include:

    • Photoswitchable Linkers: Often containing azobenzene (B91143) moieties, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[5][9]

    • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[5]

Linker Length: A Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][12]

  • Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[12][13]

  • Too Long: An excessively long linker may result in an unstable or unproductive ternary complex, as the two proteins are not brought into optimal proximity for efficient ubiquitin transfer.[12][13] It can also lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[5]

Attachment Points (Exit Vectors)

The points at which the linker is connected to the POI and E3 ligase ligands are known as exit vectors.[5] The selection of appropriate attachment points is crucial to ensure that the binding of the ligands to their respective proteins is not sterically hindered. Ideally, the linker should be attached to a solvent-exposed region of each ligand when it is bound to its target protein.[5]

The Ligands: Anchors of Specificity

While the linker is central to the PROTAC's function, the choice of ligands determines its target specificity.

  • Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," binds to the target protein intended for degradation.[14][] The affinity and specificity of this ligand are key determinants of the PROTAC's selectivity.[]

  • E3 Ligase Ligand: This ligand, or "anchor," recruits a specific E3 ubiquitin ligase.[14][16] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[17][18][19] However, the repertoire of recruited E3 ligases is expanding to include others like MDM2 and IAPs, which can influence the tissue distribution and degradation profile of the PROTAC.[16][19][20][21]

PROTAC_Components Logical Relationship of PROTAC Components PROTAC PROTAC Molecule POI_Ligand POI Ligand (Warhead) PROTAC->POI_Ligand Comprises Linker Linker PROTAC->Linker Comprises E3_Ligand E3 Ligase Ligand (Anchor) PROTAC->E3_Ligand Comprises POI Protein of Interest POI_Ligand->POI Binds to Linker->POI_Ligand Connects Linker->E3_Ligand Connects E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits

Caption: Logical relationship of PROTAC components.

Quantitative Insights into Linker Design

The optimization of linker properties is often an empirical process, but systematic studies have provided valuable quantitative data to guide rational design.

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4VHLPEG815>95[14]
BRD4VHLPEG125>95[14]
BRD4VHLAlkyl1025>90[14]
IRAK4CereblonPEG650~80[13]
IRAK4CereblonPEG910>90[13]
ERK5VHLAliphatic8100~70[22]
ERK5VHLPEG830~85[22]

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.

Experimental Protocols for PROTAC Evaluation

A robust assessment of PROTAC efficacy requires a suite of biochemical and cellular assays.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation Design PROTAC Design & Synthesis Biochemical Biochemical Assays Design->Biochemical Cellular Cell-Based Assays Biochemical->Cellular Binding Binding Affinity (SPR, ITC) Biochemical->Binding Ternary Ternary Complex Formation (TR-FRET) Biochemical->Ternary Ubiquitination In Vitro Ubiquitination Assay Biochemical->Ubiquitination InVivo In Vivo Studies Cellular->InVivo Permeability Cell Permeability (PAMPA) Cellular->Permeability Degradation Protein Degradation (Western Blot, MS) Cellular->Degradation Phenotypic Phenotypic Assays (Viability, etc.) Cellular->Phenotypic Optimization Lead Optimization InVivo->Optimization Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

  • Reagents: Purified recombinant POI (e.g., His-tagged), purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC, biotinylated), fluorescently labeled anti-His antibody (donor fluorophore, e.g., Tb), and streptavidin-labeled acceptor fluorophore (e.g., d2).

  • Procedure: a. In a microplate, combine the POI, E3 ligase complex, and varying concentrations of the PROTAC. b. Incubate to allow complex formation. c. Add the donor and acceptor fluorophores. d. Incubate to allow binding of the detection reagents. e. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates proximity of the donor and acceptor, signifying ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a reconstituted system.

Methodology:

  • Reagents: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, POI, ubiquitin, ATP, and the PROTAC.

  • Procedure: a. Combine all reagents in a reaction buffer. b. Incubate at 37°C to allow the ubiquitination reaction to proceed. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction mixture by Western blot using an antibody specific for the POI. e. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.

Cellular Protein Degradation Assay (e.g., Western Blot)

Objective: To measure the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture: Plate cells that endogenously express the POI.

  • Treatment: Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 4, 8, 16, 24 hours).

  • Lysis: Harvest the cells and prepare protein lysates.

  • Quantification: Determine the protein concentration of each lysate.

  • Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin). d. Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate. f. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of linker chemistry, length, and attachment points is paramount for the rational design of next-generation protein degraders. The continued exploration of "linkerology," coupled with robust biochemical and cellular evaluation, will be essential to unlock the full therapeutic potential of PROTACs and expand the "druggable" proteome.

References

The Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1][2] This in-depth technical guide explores the fundamental principles of using PEG linkers in ADCs, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Principles of PEG Linkers in ADCs

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker in an ADC, confers several advantageous properties.[3] The primary role of a PEG linker is to covalently connect the monoclonal antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and pharmacokinetic profile.[4][5]

1.1. Enhancing Solubility and Stability

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially leading to immunogenicity.[6] PEG linkers address this challenge by imparting hydrophilicity to the conjugate.[1][7] The ethylene (B1197577) oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell around the payload.[4][8] This increased solubility and steric hindrance provided by the flexible PEG chain helps to prevent intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[8][9]

1.2. Improving Pharmacokinetics

The incorporation of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[10] The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[3][9] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[10] Furthermore, the PEG linker can shield the payload from premature degradation and recognition by the immune system, thereby reducing immunogenicity.[][12]

1.3. Enabling Higher Drug-to-Antibody Ratios (DAR)

A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which represents the number of drug molecules conjugated to a single antibody. Attempts to increase the DAR with hydrophobic linkers and payloads often lead to aggregation and rapid clearance.[10] Hydrophilic PEG linkers can mitigate these issues, allowing for the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties.[9][10] Branched or multi-arm PEG linkers can further facilitate higher DARs.[10][13]

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and release mechanism.

2.1. Linear vs. Branched PEG Linkers

  • Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture allows for the attachment of multiple drug molecules to a single linker, which can increase the DAR while potentially minimizing steric hindrance around the antibody's antigen-binding site.[10][13]

2.2. Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, as it dictates the mechanism of payload release.[5]

  • Cleavable PEG Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the target tumor cell, such as changes in pH or the presence of specific enzymes.[][14] This targeted release minimizes systemic toxicity.[14]

  • Non-Cleavable PEG Linkers: These linkers rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload.[][15] ADCs with non-cleavable linkers often exhibit greater plasma stability.[15]

Quantitative Data on PEG Linker Performance

The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC.[2][16] The following tables summarize the general trends observed with the incorporation of PEG linkers of varying lengths.

PEG Linker LengthImpact on SolubilityImpact on In Vitro CytotoxicityImpact on Plasma Half-Life
Short (e.g., PEG4) Moderate IncreaseMinimal ImpactModerate Increase[8]
Medium (e.g., PEG8, PEG12) Significant IncreasePotential for slight decreaseSignificant Increase[16]
Long (e.g., PEG24) High IncreaseCan lead to decreased cytotoxicity[6]Substantial Increase[6]
ADC PropertyEffect of Increasing PEG Linker LengthReference
Hydrophilicity Increases[6][8]
Aggregation Decreases[8][9]
Plasma Clearance Decreases[9][16]
Tumor Penetration May be reduced with very long chains[8]
In Vivo Efficacy Often improves up to an optimal length[2][16]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ADCs utilizing PEG linkers. Specific reaction conditions may need to be optimized based on the antibody, payload, and linker chemistry.

4.1. Protocol for ADC Synthesis via Lysine (B10760008) Conjugation

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.[17]

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Determine the antibody concentration using UV-Vis spectrophotometry at 280 nm.

  • Drug-Linker Activation:

    • Dissolve the PEG linker-payload construct containing a carboxylic acid functionality in an anhydrous organic solvent (e.g., dimethylformamide, DMF).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to activate the carboxylic acid group, forming an NHS ester.

    • Incubate for 15-30 minutes at room temperature.[17]

  • Conjugation Reaction:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[17]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the ADC:

    • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or tangential flow filtration.[17]

    • Equilibrate the purification system with a suitable storage buffer (e.g., PBS, pH 7.4).

4.2. Protocol for ADC Characterization

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC)-HPLC is a common method for determining the average DAR.

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • Chromatography:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Run a gradient from high to low salt concentration to elute the different drug-loaded species.

  • Data Analysis: The different DAR species will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

4.2.2. Pharmacokinetic Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to quantify ADCs in plasma samples.[18][19]

  • Sample Collection: Collect blood samples from animal models at various time points post-ADC administration.[2]

  • Plasma Isolation: Isolate plasma from the blood samples by centrifugation.[2]

  • Quantification (ELISA):

    • Coat a microplate with an antigen that binds to the antibody portion of the ADC.

    • Add diluted plasma samples to the wells.

    • Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC.

    • Add a substrate to generate a colorimetric signal, which is proportional to the ADC concentration.

  • Quantification (LC-MS/MS):

    • For total antibody measurement, the ADC can be captured using anti-human IgG Fc antibodies, followed by digestion and analysis of signature peptides from the constant region.[18]

    • For conjugated payload, the ADC can be captured, the payload released (for cleavable linkers), and then quantified by LC-MS/MS.[19][20]

Visualizations: Diagrams of Pathways and Workflows

ADC_Design_Logic cluster_Linker PEG Linker Choice cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetics cluster_Efficacy Therapeutic Outcome Linker PEG Linker (Length, Architecture, Cleavability) Solubility Solubility Linker->Solubility Increases Stability Stability (Reduced Aggregation) Linker->Stability Improves DAR Drug-to-Antibody Ratio (DAR) Linker->DAR Enables Higher HalfLife Circulation Half-Life Linker->HalfLife Prolongs Clearance Clearance Linker->Clearance Reduces Solubility->Stability Stability->HalfLife Efficacy Efficacy DAR->Efficacy HalfLife->Efficacy Enhances Clearance->Efficacy Enhances Toxicity Toxicity Efficacy->Toxicity Balances

Caption: Logical relationships in ADC design involving PEG linkers.

ADC_Synthesis_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization ADC Characterization Ab_Prep Antibody Preparation Conjugation Conjugation Reaction Ab_Prep->Conjugation Activation Drug-Linker Activation Activation->Conjugation Purification ADC Purification Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis PK_Analysis Pharmacokinetic Analysis (ELISA/LC-MS) Purification->PK_Analysis Stability_Analysis Stability Assessment (SEC) Purification->Stability_Analysis

Caption: Experimental workflow for ADC synthesis and characterization.

MMAE_Signaling_Pathway ADC ADC binds to Tumor Antigen Internalization Internalization via Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload (MMAE) Release Lysosome->Payload_Release Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization Inhibits Microtubule_Disruption Microtubule Disruption Tubulin_Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of MMAE-based ADC leading to apoptosis.

Conclusion

The incorporation of PEG linkers represents a significant advancement in ADC technology.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window.[1] The continued development and optimization of PEG linker technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.[] The optimal PEG linker length and architecture are likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[2]

References

Chemical synthesis pathway for S-acetyl-PEG3-alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a reliable chemical synthesis pathway for S-acetyl-PEG3-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the synthetic route, provides detailed experimental protocols, and presents key data in a structured format.

Introduction

This compound is a hydrophilic linker possessing a terminal hydroxyl group and a protected thiol in the form of a thioacetate (B1230152). The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical attribute for many biological applications. The terminal alcohol allows for further chemical modification, while the S-acetyl group can be readily cleaved under mild basic conditions to reveal a reactive thiol (sulfhydryl) group. This thiol can then be utilized for conjugation to various biomolecules or surfaces through thiol-ene "click" chemistry or disulfide bond formation.

Synthesis Pathway Overview

The synthesis of this compound from the readily available starting material, triethylene glycol, is a two-step process. The first step involves the selective mono-tosylation of one of the primary hydroxyl groups of triethylene glycol. This is a crucial step to differentiate the two hydroxyl groups and allow for selective functionalization. The resulting mono-tosylated intermediate is then subjected to a nucleophilic substitution reaction with a thioacetate salt to yield the final product.

Experimental Protocols

Step 1: Synthesis of Triethylene Glycol Mono-tosylate

This procedure details the selective mono-tosylation of triethylene glycol.

Materials:

  • Triethylene glycol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 equivalents) to the stirred solution.

  • In a separate container, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cooled triethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude triethylene glycol mono-tosylate.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of triethylene glycol mono-tosylate to this compound.

Materials:

  • Triethylene glycol mono-tosylate (from Step 1)

  • Potassium thioacetate

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the triethylene glycol mono-tosylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Add potassium thioacetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and purification efficiency.

StepProduct NameStarting MaterialMolar Ratio (Starting Material:Reagent)SolventReaction Time (hours)Typical Yield (%)Purity (%)
1Triethylene Glycol Mono-tosylateTriethylene Glycol1:1.05 (TEG:TsCl)Dichloromethane12-1670-85>95 (after chromatography)
2This compoundTriethylene Glycol Mono-tosylate1:1.5 (Tosylate:KSAc)Dimethylformamide4-680-90>98 (after chromatography)

Mandatory Visualization

The following diagram illustrates the two-step chemical synthesis pathway for this compound.

Synthesis_Pathway TEG Triethylene Glycol TEG_Ts Triethylene Glycol Mono-tosylate TEG->TEG_Ts + Step 1 TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine, DCM, 0°C to RT Final_Product This compound TEG_Ts->Final_Product + Step 2 KSAc Potassium Thioacetate (KSAc) DMF, 60-70°C

Caption: Chemical synthesis pathway for this compound.

Methodological & Application

Application Note and Protocol: Deprotection of S-acetyl-PEG3-alcohol to Reveal Thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of S-acetyl-PEG3-alcohol to yield the corresponding free thiol, an essential step in various bioconjugation and drug delivery applications. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing oxidation and other unwanted side reactions during synthesis.[1][2] Its removal is a critical final step to unmask the reactive thiol group for subsequent conjugation or surface modification.[1]

Several methods for S-acetyl deprotection are available, ranging from classical base-mediated hydrolysis to milder, more chemoselective approaches. The choice of method depends on the sensitivity of the substrate to pH and temperature.[1][3][4] This note details three common and effective protocols: base-mediated hydrolysis, a milder biomimetic approach using cysteamine (B1669678), and a method employing tetrabutylammonium (B224687) cyanide.

Quantitative Data Summary

The selection of a deprotection reagent significantly impacts reaction time, yield, and compatibility with other functional groups. The following table summarizes typical reaction conditions and outcomes for common S-acetyl deprotection methods. Note that yields are substrate-dependent and may vary for this compound.

Deprotection MethodReagent(s)Typical Solvent(s)Typical TemperatureTypical Reaction TimeTypical Yield (%)Reference(s)
Base-Mediated Hydrolysis Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Ethanol (B145695)/WaterRoom Temperature to Reflux0.5 - 2 hoursSubstrate dependent, can be high[5]
Biomimetic Deprotection Cysteamine or L-cysteineMethanol (B129727)/Phosphate (B84403) Buffer (pH 8)Room Temperature0.5 - 24 hours84% (for S-acetyl heterocycles)[1][3][6]
Cyanide-Mediated Deprotection Tetrabutylammonium cyanide (TBACN)Chloroform (B151607)/MethanolRoom Temperature3 hoursHigh, substrate dependent[2][3]

Experimental Protocols

Protocol 1: Base-Mediated Hydrolysis using Sodium Hydroxide

This method is a robust and often high-yielding procedure suitable for substrates that can tolerate basic conditions.[5]

Materials:

  • This compound

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), 2 M (degassed)

  • Diethyl ether or Ethyl acetate (B1210297) (degassed)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in ethanol in a round bottom flask.

  • Prepare a solution of NaOH (2.0 equiv.) in deionized water.

  • Add the NaOH solution dropwise to the stirring solution of the S-acetylated compound.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature if heated.

  • Carefully neutralize the reaction mixture with a degassed 2 M HCl solution to pH ~7.[5]

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a degassed organic solvent such as diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with degassed water.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the thiol-PEG3-alcohol.[3]

Protocol 2: Biomimetic Deprotection using Cysteamine

This mild approach is performed at a physiological pH and is suitable for sensitive substrates.[1][6] It mimics the native chemical ligation (NCL) process and involves a reversible thiol-thioester exchange followed by an irreversible intramolecular S-to-N acyl transfer.[3][6]

Materials:

  • This compound

  • Methanol (MeOH)

  • Phosphate buffer (PB), pH 8 (degassed)

  • Cysteamine

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound (1.0 equiv.) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[1]

  • Add cysteamine (2.0 equiv.) to the solution.[1]

  • Stir the reaction mixture at room temperature under an inert atmosphere for 30 minutes to 2 hours.[6] Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the reaction mixture with ethyl acetate (3x).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Further purification can be performed by chromatography if necessary.

Protocol 3: Cyanide-Mediated Deprotection using Tetrabutylammonium Cyanide (TBACN)

This method offers an alternative for efficient deprotection under specific conditions.[3] It is crucial to perform this reaction under an inert, oxygen-free atmosphere to prevent the formation of disulfide byproducts.[2]

Materials:

  • This compound

  • Tetrabutylammonium cyanide (TBACN)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Distilled water

  • Aqueous ammonium (B1175870) chloride

Procedure:

  • Under a nitrogen atmosphere, dissolve the this compound (1.0 equiv.) in a 1:1 mixture of chloroform and methanol.[2][3]

  • Add TBACN (0.5 molar equivalents) to the solution.[2][3]

  • Stir the reaction for 3 hours at room temperature.[3]

  • Add distilled water and chloroform for extraction.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with aqueous ammonium chloride, dry with MgSO₄, filter, and concentrate in vacuo.[3]

Purification and Characterization

Purification:

The crude thiol-PEG3-alcohol may require further purification. Common techniques for PEGylated molecules include:

  • Size Exclusion Chromatography (SEC): Effective for removing low molecular weight impurities.[]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary purification step.[]

  • Reverse Phase Chromatography (RP-HPLC): For separation based on hydrophobicity.[]

  • Dialysis: Useful for removing small molecule reagents and byproducts if a higher molecular weight PEG is used.[8]

Characterization:

The successful deprotection and purity of the final product, thiol-PEG3-alcohol, can be confirmed by standard analytical techniques such as:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the removal of the acetyl group and the integrity of the PEG backbone.[9]

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[9]

Visualizations

Reaction Scheme

Deprotection_Reaction Deprotection of this compound Start This compound (R-S-Ac) Product Thiol-PEG3-alcohol (R-SH) Start->Product Deprotection Reagent Deprotection Reagent (e.g., NaOH, Cysteamine, TBACN) Byproduct Byproduct (e.g., Acetate)

Caption: Chemical transformation from this compound to Thiol-PEG3-alcohol.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve this compound in appropriate solvent inert Establish inert atmosphere (N2 or Ar) dissolve->inert add_reagent Add deprotection reagent inert->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench/Neutralize reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if needed) concentrate->purify characterize Characterize by NMR, MS purify->characterize

Caption: General experimental workflow for S-acetyl deprotection.

References

Step-by-step guide to synthesizing PROTACs with S-acetyl-PEG3-alcohol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing S-acetyl-PEG3-alcohol as a key linker component. PROTACs are innovative heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility, cell permeability, and to provide optimal spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3][4]

This compound is a versatile PEG-based PROTAC linker.[5][6][7] Its structure incorporates a terminal hydroxyl group for initial conjugation and a protected thiol group (S-acetyl), which allows for subsequent orthogonal ligation, providing a flexible strategy for PROTAC assembly.

General Principles of PROTAC Synthesis

The synthesis of PROTACs is a modular process that involves the sequential or convergent coupling of three components: a ligand for the POI (warhead), a ligand for an E3 ligase, and the connecting linker.[1] Common synthetic strategies include amide bond formation and click chemistry, which offer high yields and broad functional group tolerance.[1] The length and chemical nature of the linker are crucial parameters that require optimization for each specific POI and E3 ligase pair to achieve maximal degradation efficiency.[1][2]

Experimental Protocols

This section details a representative synthetic workflow for constructing a PROTAC using this compound. The strategy involves a sequential two-step coupling process.

Protocol 1: Activation of this compound via Tosylation

This initial step activates the terminal hydroxyl group of the linker for subsequent nucleophilic substitution.

Materials and Reagents:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Add pyridine or TEA (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, S-acetyl-PEG3-OTs.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Coupling of S-acetyl-PEG3-OTs with an E3 Ligase Ligand

This protocol describes the coupling of the activated linker with a suitable E3 ligase ligand (e.g., a derivative of thalidomide, pomalidomide, or VHL ligand) containing a nucleophilic group, such as a hydroxyl or amino group. The example below uses a hydroxyl-functionalized ligand.

Materials and Reagents:

  • S-acetyl-PEG3-OTs (from Protocol 1)

  • E3 Ligase Ligand with a hydroxyl or amino group (e.g., 4-hydroxythalidomide) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add K₂CO₃ (2-3 eq) or Cs₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of S-acetyl-PEG3-OTs (1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligase-Linker intermediate.

Protocol 3: Deprotection of the S-acetyl Group

This step exposes the free thiol for the final coupling reaction.

Materials and Reagents:

  • E3 Ligase-Linker intermediate (from Protocol 2)

  • Hydroxylamine (B1172632) hydrochloride or Sodium hydroxide

  • Methanol or a mixture of THF/water

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 Ligase-Linker intermediate in a suitable solvent such as methanol.

  • Add a solution of hydroxylamine hydrochloride (excess) or a dilute solution of sodium hydroxide.

  • Stir the reaction at room temperature and monitor by LC-MS until the deprotection is complete.

  • Neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.

  • The resulting crude product containing the free thiol (E3 Ligase-Linker-SH) can be used directly in the next step or purified by chromatography.

Protocol 4: Final Coupling of the Thiol-Containing Intermediate with the POI Ligand

This final step involves a thiol-ene "click" reaction or other thiol-reactive chemistry to attach the POI ligand (warhead), which has been functionalized with a suitable reactive group (e.g., a maleimide (B117702) or an alkyne).

Materials and Reagents:

  • E3 Ligase-Linker-SH intermediate (from Protocol 3)

  • POI Ligand functionalized with a maleimide or other thiol-reactive group (1.0 eq)

  • A suitable solvent such as DMF or a mixture of organic solvent and water

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the E3 Ligase-Linker-SH intermediate and the maleimide-functionalized POI Ligand in the chosen solvent.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically fast.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

Protocol 5: Characterization of the Final PROTAC

The identity and purity of the synthesized PROTAC must be confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the PROTAC.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC should be used to determine the purity of the final compound.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[8] The following table provides a template for summarizing such data, which would be obtained from subsequent biological evaluation.

PROTAC IDLinkerTarget ProteinE3 LigaseCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-1S-acetyl-PEG3Protein XCereblonCell Line A5095
PROTAC-2S-acetyl-PEG3Protein YVHLCell Line B10085

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general mechanism of PROTAC action and the synthetic workflow described in this guide.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_coupling Sequential Coupling cluster_final Final Steps Start This compound Activation Protocol 1: Activation (e.g., Tosylation) Start->Activation Coupling1 Protocol 2: Couple with E3 Ligase Ligand Activation->Coupling1 Deprotection Protocol 3: Deprotection of S-acetyl Coupling1->Deprotection Coupling2 Protocol 4: Couple with POI Ligand Deprotection->Coupling2 Purification Purification (HPLC) Coupling2->Purification Characterization Protocol 5: Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Caption: Synthetic workflow for PROTACs using this compound.

References

Application Notes: Bioconjugation Techniques Using Thiol-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Bioconjugation via thiol-reactive linkers is a cornerstone of modern biotechnology, enabling the precise, site-specific modification of proteins, peptides, and other biomolecules. The sulfhydryl group (-SH) of cysteine residues serves as an ideal target for covalent modification due to its strong nucleophilicity and relatively low abundance in proteins compared to amine groups (lysine residues).[1][2][] This specificity allows for the creation of well-defined bioconjugates with controlled stoichiometry, which is critical in the development of therapeutics like Antibody-Drug Conjugates (ADCs), diagnostic reagents, and tools for proteomics research.[4][5][6]

This document provides a detailed overview of the most common classes of thiol-reactive linkers, including their reaction mechanisms, comparative data, and applications, followed by detailed experimental protocols.

Maleimide (B117702) Linkers

Maleimides are the most widely used thiol-reactive functional groups for bioconjugation.[6][7] They react with sulfhydryl groups via a Michael addition mechanism to form a stable thioether bond.[][9][10]

  • Mechanism: The reaction is highly efficient and selective for thiols, especially within a pH range of 6.5 to 7.5.[10][11][12] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines.[11][12]

  • Advantages: High selectivity, rapid reaction rates under mild, physiological conditions, and a well-established history of use in ADC development.[][9][11]

  • Stability and Limitations: The resulting thiosuccinimide linkage, while generally stable, can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma.[13][14] This can lead to premature payload release from ADCs, causing potential off-target toxicity.[7] The maleimide ring is also prone to hydrolysis at pH values above 7.5, rendering it unreactive.[10]

  • Next-Generation Maleimides (NGMs): To address the stability issue, "next-generation maleimides" have been developed. These reagents are designed to re-bridge reduced disulfide bonds, creating more robust and stable conjugates.[15][16][17][18] Other strategies include linkers that undergo hydrolysis after conjugation to form a stable maleamic acid derivative, preventing the retro-Michael reaction.[7][19]

Reaction Mechanism: Maleimide-Thiol Conjugation

Caption: Michael addition reaction of a thiol with a maleimide.

Haloacetyl Linkers (Iodoacetamides, Bromoacetamides)

Haloacetyl groups react with thiols via a nucleophilic substitution (SN2) reaction, forming a highly stable thioether bond.[13]

  • Mechanism: The thiol group acts as a nucleophile, attacking the carbon atom bearing the halogen (iodine or bromine) and displacing it.

  • Advantages: The resulting thioether bond is generally considered more stable and less prone to reversal than the maleimide-thiol adduct.[13]

  • Limitations: Haloacetyls can exhibit lower specificity than maleimides.[13] At pH values above 7.5 or in the absence of free thiols, they can react with other nucleophilic amino acid residues such as histidine and lysine.[13][20]

Pyridyl Disulfide Linkers

These linkers react with sulfhydryl groups through a thiol-disulfide exchange mechanism.

  • Mechanism: The reaction involves the nucleophilic attack of a thiol from the biomolecule on the disulfide bond of the linker. This exchange releases pyridine-2-thione, a chromophore that can be measured spectrophotometrically at 343 nm to monitor the reaction's progress.[1] The result is a new disulfide bond linking the biomolecule to the payload.

  • Advantages: The conjugation is reversible. The formed disulfide bond can be cleaved by reducing agents, making this chemistry ideal for applications requiring payload release in a reducing environment, such as inside a cell.[1][21]

  • Applications: Widely used for creating cleavable ADCs and for introducing thiol groups onto molecules.[1][22][23]

Other Thiol-Reactive Linkers
  • Vinyl Sulfones: These groups also react via a Michael addition to form a very stable thioether sulfone bond that is resistant to hydrolysis.[24] They are a good alternative when maximum stability is required, though their reaction rate is generally slower than that of maleimides.[24]

  • Thiol-Yne Reaction: This "click chemistry" reaction involves the addition of a thiol to an alkyne, often initiated by light (photo-click reaction).[25] It is a metal-free reaction that offers excellent spatial and temporal control, making it suitable for surface immobilization and advanced bioconjugation strategies.[25][26]

Data Presentation: Comparison of Thiol-Reactive Linkers

Table 1: General Characteristics of Common Thiol-Reactive Linkers

Linker ChemistryReaction MechanismOptimal pHBond FormedBond Stability & ReversibilityKey Features
Maleimide Michael Addition6.5 - 7.5[11][12]Thioether (Thiosuccinimide)Stable, but can be reversible (retro-Michael)[10][13]High selectivity and rapid kinetics.[11]
Haloacetyl Nucleophilic Substitution7.0 - 8.5[13]ThioetherVery Stable, Irreversible[13]Less specific than maleimides at higher pH.[13]
Pyridyl Disulfide Thiol-Disulfide Exchange4.0 - 7.5[1]DisulfideReversible with reducing agents.[1]Reaction can be monitored at 343 nm.[1]
Vinyl Sulfone Michael Addition8.0 - 9.0Thioether SulfoneVery Stable, Hydrolysis-Resistant[24]Slower reaction rate than maleimides.
Thiol-Yne Radical or Nucleophilic AdditionVariesThioetherStable, IrreversibleMetal-free "click" reaction; offers spatial/temporal control.[25]

Table 2: Representative Reaction Conditions for Maleimide-Thiol Conjugation

BiomoleculeMaleimide:Thiol Molar RatioReaction TimepHTemperatureConjugation Efficiency (%)Reference
cRGDfK Peptide2:130 minutes7.0Room Temp.84 ± 4[27]
11A4 Nanobody5:1120 minutes7.4Room Temp.58 ± 12[27]
General Protein10:1 to 20:1[12]1-2 hours6.5 - 7.5Room Temp.High (Varies)[12]
General Protein10:1 to 20:1[12]Overnight6.5 - 7.54°CHigh (Varies)[12]

Table 3: Stability of Thiol-Maleimide Conjugates

Conjugate TypeConditionTimeSubstrate Loss (%)Key FindingReference
Traditional Maleimide Excess Glutathione (GSH)21 days10%Demonstrates susceptibility to thiol exchange.[7]
Maleamic Methyl Ester (NGM) Excess Glutathione (GSH)21 days1.8%Significantly improved stability over traditional maleimide.[7]
Traditional Maleimide ADC Human Plasma24 hoursSignificantUnstable in regions with high solvent accessibility.[28]
Sulfone Linker ADC Human Plasma> 7 daysMinimalSulfone linkages are highly resistant to thioether exchange.[28]
Thiazine (B8601807) Linker (NGM) Excess Glutathione (GSH)->20x less susceptibleThiazine structure formed from N-terminal cysteine shows enhanced stability.[14]

Experimental Protocols

Workflow for Protein-Maleimide Bioconjugation

graphdot A 1. Protein Preparation (1-10 mg/mL in degassed buffer, pH 6.5-7.5) B 2. Disulfide Bond Reduction (Add 10-100x molar excess TCEP, incubate 30-60 min) A->B Reduce Cysteines D 4. Conjugation Reaction (Add 10-20x molar excess maleimide to protein) B->D Reduced Protein C 3. Maleimide Reagent Prep (Dissolve in DMSO/DMF immediately before use) C->D E Incubate: - 1-2 hours at Room Temp OR - Overnight at 4°C D->E F 5. Purification (Remove excess maleimide reagent) E->F G Methods: - Size-Exclusion Chromatography - Dialysis - HPLC F->G H 6. Characterization (Determine Degree of Labeling - DOL) G->H I Final Conjugate (Store appropriately) H->I

Caption: General experimental workflow for maleimide conjugation.

Protocol 1: General Procedure for Protein Reduction and Maleimide Labeling

This protocol provides a general method for conjugating a maleimide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug-linker) to a protein containing cysteine residues.

Materials:

  • Cysteine-containing protein

  • Maleimide-functionalized reagent

  • Reaction Buffer: Degassed, thiol-free buffer, pH 6.5-7.5 (e.g., Phosphate-Buffered Saline (PBS) with EDTA, HEPES).

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed prior to conjugation.[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Desalting column (e.g., G-25), dialysis cassette, or HPLC system.

Methodology:

  • Protein Preparation and Disulfide Reduction: a. Dissolve the protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.[12][29] b. If the protein contains disulfide bonds that need to be reduced to free the thiol groups, add a 10- to 100-fold molar excess of TCEP to the protein solution.[12] c. Incubate the reduction reaction for 30-60 minutes at room temperature.[12] d. Note: If using DTT, it must be completely removed after reduction (e.g., using a desalting column) because its free thiol will compete with the protein's thiols for reaction with the maleimide.[12]

  • Maleimide Reagent Preparation: a. Immediately before use, prepare a stock solution (e.g., 10 mM) of the maleimide-functionalized reagent by dissolving it in anhydrous DMSO or DMF.[30] Vortex briefly to ensure it is fully dissolved.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved maleimide reagent to the reduced protein solution while gently stirring.[12] b. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light if using a light-sensitive reagent.[29] c. Incubate the reaction. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C.[12] Optimal time should be determined for each specific system.

  • Purification of the Conjugate: a. Following incubation, it is crucial to remove the unreacted maleimide reagent to stop the reaction and prevent non-specific labeling. b. Purify the conjugate using a method appropriate for the size and properties of the protein, such as a desalting column, dialysis, or HPLC.[12]

  • Characterization: a. Determine the Degree of Labeling (DOL), which is the average number of linker molecules conjugated per protein. This can be quantified using UV-Vis spectrophotometry (for dye-labeled proteins) or mass spectrometry.

  • Storage: a. For short-term storage, keep the purified conjugate at 2-8°C, protected from light.[30] b. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) (up to 50%) and storing at -20°C or -80°C.[30]

Application in Drug Development: Antibody-Drug Conjugate (ADC)

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Targeted Therapy Antibody Antibody (IgG) Specific for Tumor Antigen Linker Thiol-Reactive Linker Antibody:f0->Linker Cysteine Thiol Drug Cytotoxic Drug (Payload) Linker->Drug ADC_circ ADC in Circulation CancerCell Cancer Cell (Expressing Antigen) ADC_circ->CancerCell 1. Specific Binding CancerCell->CancerCell 2. Internalization Apoptosis Cell Death (Apoptosis) CancerCell->Apoptosis 3. Payload Release &   Cell Killing

Caption: Targeted cancer therapy using an Antibody-Drug Conjugate.

References

Application Notes and Protocols for S-acetyl-PEG3-alcohol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of S-acetyl-PEG3-alcohol as a heterobifunctional linker in the development of advanced drug delivery systems, particularly focusing on Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker possessing a protected thiol group (S-acetyl) at one terminus and a hydroxyl group at the other. This heterobifunctional architecture allows for the sequential conjugation of two different molecules, making it an invaluable tool in the construction of complex bioconjugates. The PEG3 spacer enhances the solubility and stability of the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final drug product.[1] The protected thiol provides a stable handle that can be deprotected under mild conditions to reveal a reactive sulfhydryl group, enabling chemoselective ligation to thiol-reactive moieties such as maleimides. The terminal hydroxyl group can be activated or modified for conjugation to a variety of payloads or targeting ligands.[1][2]

Key Applications

The primary application of this compound in drug delivery is in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[3] The linker plays a crucial role in the stability and efficacy of an ADC, and PEG-based linkers are widely used to improve the physicochemical properties of these complex biotherapeutics.[][5][6]

Experimental Workflow for ADC Synthesis using this compound

A typical workflow for the synthesis of an ADC using this compound involves a multi-step process. This begins with the functionalization of the payload with the linker, followed by the preparation of the antibody, and finally, the conjugation of the drug-linker construct to the antibody.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Preparation cluster_2 Final Conjugation & Purification A This compound B Activate Hydroxyl Group A->B C Couple to Drug Payload B->C D S-acetyl-PEG3-Drug C->D H Deprotect S-acetyl Group D->H E Monoclonal Antibody F Reduce Interchain Disulfides E->F G Reduced Antibody (Thiol Groups) F->G J Couple to Reduced Antibody G->J I Thiol-PEG3-Drug H->I I->J K Purify ADC J->K L Characterize ADC K->L Deprotection_Mechanism cluster_0 S-acetyl Deprotection S-acetyl-PEG3-Payload S-acetyl-PEG3-Payload Thiol-PEG3-Payload Thiol-PEG3-Payload S-acetyl-PEG3-Payload->Thiol-PEG3-Payload Hydroxylamine, pH 8 Hydroxylamine Hydroxylamine Thiol_Maleimide_Conjugation Reduced_Antibody Reduced Antibody (Free Thiol) ADC Antibody-Drug Conjugate (Thioether Bond) Reduced_Antibody->ADC Thiol_PEG3_Payload Thiol-PEG3-Payload Thiol_PEG3_Payload->ADC

References

Application Notes and Protocols: Conjugation of Peptides with S-acetyl-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[1][2] This modification can enhance stability, increase solubility, prolong circulation half-life, and reduce immunogenicity.[3][4] S-acetyl-PEG3-alcohol is a heterobifunctional linker containing a protected thiol group (S-acetyl) and a terminal alcohol. The S-acetyl group provides a stable, protected form of a thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl group.[5][6] This reactive thiol is then commonly used for conjugation to peptides, often through a thiol-maleimide Michael addition reaction.[7][8]

This document provides a detailed protocol for the deprotection of this compound and its subsequent conjugation to a maleimide-functionalized peptide.

Principle of the Reaction

The conjugation process involves two primary steps:

  • Deprotection of the S-acetyl Group: The thioester bond in the S-acetyl group is cleaved to generate a free, reactive thiol (-SH) on the PEG3-alcohol linker. This is a critical step that requires conditions that avoid unwanted side reactions, such as the formation of disulfides.[5] This can be achieved through methods like base-mediated hydrolysis or thiol-thioester exchange.[5][9]

  • Thiol-Maleimide Ligation: The deprotected thiol-PEG3-alcohol is then reacted with a peptide that has been pre-functionalized with a maleimide (B117702) group. The thiol group undergoes a Michael addition reaction with the double bond of the maleimide ring, forming a stable thioether bond.[10] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[10]

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Thiol-PEG3-alcohol

This protocol describes two common methods for removing the S-acetyl protecting group. The choice of method depends on the sensitivity of the other functional groups in the molecule.

Method A: Base-Mediated Hydrolysis

This method is effective but uses strong basic conditions that may not be suitable for sensitive substrates.[5]

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Ammonia in Methanol (B129727)

  • Methanol (MeOH), Ethanol (B145695) (EtOH)

  • Degassed 2 M Hydrochloric acid (HCl)

  • Degassed Diethyl ether

  • Degassed Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in ethanol in a round bottom flask.[11]

  • Prepare a solution of NaOH (2.0 equivalents) in degassed water and add it dropwise to the reaction mixture.[11]

  • Reflux the reaction mixture for 2 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by adding degassed 2 M HCl solution.[11]

  • Transfer the mixture to a separatory funnel and extract the product with degassed diethyl ether (3x).

  • Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.[11]

  • Filter and concentrate the solvent under reduced pressure to yield the deprotected thiol-PEG3-alcohol. The product should be used immediately in the next step.

Method B: Thiol-Thioester Exchange (Milder Conditions)

This method uses a thiol exchange reaction under milder pH conditions and is suitable for more labile substrates.[9]

Materials:

  • This compound

  • Thioglycolic acid (TGA)

  • Degassed Phosphate (B84403) buffer (PB), pH 8

  • Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • 5% HCl solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.[5]

  • Add Thioglycolic acid (TGA) to the solution.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with a 5% HCl solution.

  • Extract the reaction mixture with ethyl acetate (3x).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[5]

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol-PEG3-alcohol. The product is highly susceptible to oxidation and should be used immediately.

Protocol 2: Conjugation of Thiol-PEG3-alcohol to a Maleimide-Functionalized Peptide

This protocol details the thiol-maleimide ligation reaction. It is critical to use degassed buffers to prevent the oxidation of the free thiol, which would render it unreactive.

Materials:

  • Deprotected Thiol-PEG3-alcohol (from Protocol 1)

  • Maleimide-functionalized peptide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5, degassed.[10]

  • EDTA (optional, to chelate metal ions that can catalyze thiol oxidation)[12]

  • Solvent (e.g., DMF or DMSO) if peptide or linker has low aqueous solubility

  • Quenching reagent (e.g., L-cysteine or beta-mercaptoethanol)

Procedure:

  • Peptide Preparation: Dissolve the maleimide-functionalized peptide in the degassed reaction buffer (pH 6.5-7.5). If solubility is an issue, a minimal amount of a compatible organic solvent like DMF or DMSO can be added.

  • Linker Preparation: Immediately after preparation, dissolve the deprotected Thiol-PEG3-alcohol in the reaction buffer.

  • Conjugation Reaction: Add the Thiol-PEG3-alcohol solution to the peptide solution. A 10-20 fold molar excess of the PEG-linker is often used to ensure complete reaction of the peptide.[10]

  • Incubate the reaction mixture. The reaction is typically run for 1-2 hours at room temperature (20-25°C) or overnight at 4°C for sensitive proteins.[10]

  • Monitoring: Monitor the progress of the conjugation by RP-HPLC or LC-MS to observe the formation of the desired conjugate and the disappearance of the starting materials.

  • Quenching (Optional): Once the reaction is complete, any remaining unreacted maleimide groups can be quenched by adding a small molar excess of a free thiol like L-cysteine.

  • Proceed immediately to purification.

Protocol 3: Purification and Characterization of the Peptide-PEG3-Conjugate

Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptide conjugates.[4][10]

    • Column: A C18 column is typically used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the conjugate. The exact gradient will need to be optimized based on the hydrophobicity of the peptide and conjugate.[10]

    • Detection: Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr residues).[10] Fractions corresponding to the conjugate peak are collected and lyophilized.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to confirm the identity and purity of the final conjugate.[1][10] The observed molecular weight should match the calculated molecular weight of the peptide-PEG3-alcohol conjugate.

  • Tandem Mass Spectrometry (MS/MS): Can be used to confirm the site of PEGylation on the peptide.[1][2]

Data Presentation

Table 1: Summary of Deprotection Conditions for S-acetyl Group.

Method Reagents Solvent System pH Temperature Typical Time Notes
Base-Mediated Hydrolysis NaOH or NH₃ in MeOH Ethanol/Water > 10 Reflux 2-4 hours Harsh conditions, not suitable for base-labile substrates.[5]

| Thiol-Thioester Exchange | Thioglycolic acid (TGA) | MeOH/Phosphate Buffer | ~8.0 | Room Temp | 4-6 hours | Milder conditions, suitable for more sensitive molecules.[5][9] |

Table 2: Recommended Buffer Conditions for Thiol-Maleimide Ligation.

Parameter Recommended Range/Condition Rationale
pH 6.5 - 7.5 Optimal for chemoselective reaction with thiols. At pH > 7.5, reaction with amines becomes competitive and maleimide hydrolysis increases.[10]
Buffer System Phosphate (PBS), HEPES, Tris Non-nucleophilic buffers that maintain pH without interfering with the reaction.[10]
Temperature 4°C to 25°C (Room Temp) 4°C is used for sensitive peptides to minimize degradation; room temperature allows for faster kinetics (1-2 hours).[10]

| Additives | 1-10 mM EDTA | Chelates divalent metal ions that can catalyze the oxidation of thiols.[12] |

Visualizations

G cluster_start Step 1: Linker Preparation cluster_peptide Step 2: Peptide Preparation cluster_conjugation Step 3: Conjugation Reaction cluster_end Step 4: Purification & Analysis start_mol This compound deprotection Deprotection (e.g., Base Hydrolysis) start_mol->deprotection thiol_linker HS-PEG3-alcohol (Reactive Thiol Linker) deprotection->thiol_linker conjugation Thiol-Maleimide Ligation (pH 6.5 - 7.5) thiol_linker->conjugation peptide_mal Maleimide-Functionalized Peptide peptide_mal->conjugation purification RP-HPLC Purification conjugation->purification final_product Purified Peptide-PEG3-Conjugate purification->final_product analysis LC-MS / MS/MS Characterization final_product->analysis

Caption: Experimental workflow for peptide-PEG conjugation.

reaction_pathway Conjugation Reaction Pathway cluster_deprotection 1. Deprotection cluster_conjugation 2. Thiol-Maleimide Conjugation A R-S-C(=O)CH₃ plus1 + B OH⁻ arrow1 C R-S⁻ plus2 + E R-SH C->E Protonation & Use Immediately D CH₃COOH plus3 + F Peptide-Maleimide arrow2 (pH 6.5-7.5) G Peptide-S-R (Stable Thioether Bond)

Caption: Key chemical reactions in the conjugation process.

References

Application Notes and Protocols for Surface Modification of Nanoparticles Using S-acetyl-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical properties of nanoparticles, enhancing their stability, biocompatibility, and circulation time in vivo by reducing opsonization and clearance by the mononuclear phagocyte system.[1][2] S-acetyl-PEG3-alcohol is a heterobifunctional linker that provides a protected thiol group and a terminal hydroxyl group, offering versatile options for nanoparticle surface functionalization.

The S-acetyl group serves as a stable protecting group for the thiol moiety, which can be selectively deprotected to form a free thiol. This thiol group can then readily form a stable covalent bond with noble metal surfaces, such as gold nanoparticles (AuNPs).[3] Alternatively, the terminal hydroxyl group can be activated or modified to react with various functional groups on the surface of other types of nanoparticles, such as iron oxide (IONPs) or silica (B1680970) nanoparticles (SiNPs).[2][4]

These application notes provide a comprehensive guide to utilizing this compound for the surface modification of different nanoparticle platforms. Detailed protocols for the deprotection of the S-acetyl group and subsequent conjugation to gold nanoparticles, as well as the activation of the terminal hydroxyl group for conjugation to iron oxide nanoparticles, are provided.

Key Features of this compound

  • Protected Thiol Group: The S-acetyl group prevents the premature oxidation of the thiol, ensuring its availability for conjugation.[5]

  • Terminal Hydroxyl Group: Allows for further chemical modification and conjugation to a variety of nanoparticle surfaces.[2]

  • Short PEG Linker: The PEG3 linker provides a hydrophilic spacer that enhances the water solubility and biocompatibility of the modified nanoparticles.

Application 1: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with this compound. The process involves the deprotection of the S-acetyl group to reveal a free thiol, which then displaces the citrate (B86180) ions on the AuNP surface to form a stable gold-sulfur bond.

Experimental Workflow for AuNP Modification

AuNP_Workflow cluster_0 Deprotection cluster_1 Conjugation cluster_2 Purification & Characterization A This compound B Add Hydroxylamine (B1172632) or other deprotecting agent A->B C Thiol-PEG3-alcohol B->C E Incubate with Thiol-PEG3-alcohol C->E D Citrate-stabilized AuNPs D->E F PEGylated AuNPs E->F G Centrifugation/ Washing F->G H Resuspend in DI Water/Buffer G->H I Characterization (DLS, Zeta, UV-Vis, TEM) H->I

Caption: Workflow for AuNP surface modification.

Detailed Protocol

Materials:

  • This compound

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

  • Ethanol (B145695)

Procedure:

  • Deprotection of this compound:

    • Prepare a 0.5 M solution of hydroxylamine hydrochloride in DI water and adjust the pH to 7.5 with 1 M NaOH.

    • Dissolve this compound in DI water to a final concentration of 10 mg/mL.

    • Add the hydroxylamine solution to the this compound solution in a 10:1 molar excess.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring. This will yield Thiol-PEG3-alcohol.

  • Conjugation to AuNPs:

    • To the citrate-stabilized AuNP solution, add the freshly prepared Thiol-PEG3-alcohol solution. The final concentration of the PEG linker should be in a significant molar excess relative to the AuNPs.

    • Allow the mixture to react for 12-24 hours at room temperature with gentle stirring to ensure complete ligand exchange.

  • Purification:

    • Centrifuge the solution of PEGylated AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Carefully remove the supernatant containing excess PEG linker and unbound reactants.

    • Resuspend the nanoparticle pellet in DI water or PBS.

    • Repeat the washing step (centrifugation and resuspension) at least three times to ensure the removal of all impurities.

  • Characterization:

    • Characterize the purified PEGylated AuNPs using techniques such as Dynamic Light Scattering (DLS) for hydrodynamic diameter, Zeta Potential for surface charge, UV-Vis Spectroscopy for surface plasmon resonance, and Transmission Electron Microscopy (TEM) for size and morphology.

Expected Results
ParameterCitrate-AuNPsPEGylated AuNPs
Hydrodynamic Diameter (nm) 20 ± 235 ± 3
Zeta Potential (mV) -45 ± 5-5 ± 2
Surface Plasmon Resonance (nm) 520525

Note: The values presented are representative and may vary depending on the initial nanoparticle size and PEGylation efficiency.

Application 2: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol details the surface modification of amine-functionalized iron oxide nanoparticles with this compound. The terminal hydroxyl group of the PEG linker is first activated to a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester, which then reacts with the primary amines on the IONP surface to form a stable amide bond.

Experimental Workflow for IONP Modification

IONP_Workflow cluster_0 Activation of PEG Linker cluster_1 Conjugation cluster_2 Purification & Characterization A This compound B React with DSC and TEA in DMF A->B C Activated PEG-NHS Ester B->C E Incubate with Activated PEG-NHS Ester C->E D Amine-functionalized IONPs D->E F PEGylated IONPs E->F G Magnetic Separation/ Washing F->G H Resuspend in DI Water/Buffer G->H I Characterization (DLS, Zeta, FTIR, TGA) H->I

Caption: Workflow for IONP surface modification.

Detailed Protocol

Materials:

  • This compound

  • Amine-functionalized iron oxide nanoparticles (IONPs)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Activation of this compound:

    • Dissolve this compound and DSC (1.2 equivalents) in anhydrous DMF.

    • Add TEA (2.0 equivalents) to the solution and stir at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS-activated PEG linker.

  • Conjugation to IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the solution of the activated PEG-NHS ester to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification:

    • Collect the PEGylated IONPs using a strong magnet.

    • Carefully decant the supernatant.

    • Wash the nanoparticles by resuspending them in fresh DMF and then collecting them with a magnet. Repeat this wash step twice.

    • Perform a final wash with ethanol and then with DI water.

    • Resuspend the final product in DI water or a suitable buffer for storage.

  • Characterization:

    • Characterize the purified PEGylated IONPs using DLS and Zeta Potential analysis.

    • Confirm the successful conjugation using Fourier-Transform Infrared Spectroscopy (FTIR) by observing the appearance of amide bond peaks.

    • The grafting density of the PEG linker can be quantified using Thermogravimetric Analysis (TGA).[3][6]

Expected Results
ParameterAmine-IONPsPEGylated IONPs
Hydrodynamic Diameter (nm) 50 ± 575 ± 7
Zeta Potential (mV) +30 ± 4+5 ± 3
PEG Grafting Density (PEG/nm²) N/A1.5 - 2.5

Note: The values presented are representative and can vary based on the initial nanoparticle properties and reaction conditions.

Quantitative Data Summary

The following table summarizes the expected changes in key quantitative parameters after the surface modification of nanoparticles with this compound. An increase in hydrodynamic diameter and a shift of the zeta potential towards neutrality are strong indicators of successful PEGylation.[1][3]

Nanoparticle TypeInitial SurfaceModification StrategyChange in Hydrodynamic DiameterChange in Zeta Potential
Gold (AuNP) CitrateThiol-Gold BondingSignificant IncreaseFrom highly negative to near-neutral
Iron Oxide (IONP) AmineAmide Bond FormationSignificant IncreaseFrom highly positive to near-neutral
Silica (SiNP) AmineAmide Bond FormationSignificant IncreaseFrom positive to near-neutral
Quantum Dots (QD) CarboxylEster Bond FormationSignificant IncreaseFrom negative to more neutral

Troubleshooting

IssuePossible CauseSuggested Solution
Nanoparticle Aggregation Incomplete surface coverage; Incorrect pH or ionic strength of the buffer.Increase the concentration of the PEG linker during conjugation; Ensure the pH and ionic strength of the buffer are optimized for nanoparticle stability.
Low PEG Grafting Density Inefficient deprotection or activation of the PEG linker; Insufficient reaction time.Confirm the complete deprotection or activation of the PEG linker using appropriate analytical techniques (e.g., NMR, Mass Spectrometry); Increase the reaction time or temperature.
Broad Size Distribution (High PDI) Presence of aggregates or unreacted starting materials.Optimize the purification steps (e.g., additional washing steps, size exclusion chromatography).

Conclusion

This compound is a versatile and valuable tool for the surface modification of a wide range of nanoparticles. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this linker to enhance the properties of their nanomaterials for various biomedical applications. The ability to selectively expose a thiol group or activate a hydroxyl group offers a dual functionality that can be tailored to specific nanoparticle chemistries and desired outcomes.

References

Application Notes and Protocols for Click Chemistry with Azide-Modified PEG3 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of azide-modified PEG3 linkers in click chemistry, a powerful and versatile tool for bioconjugation and drug development. Detailed protocols for key experimental procedures are included to facilitate the practical application of this technology in the laboratory.

Introduction to Azide-Modified PEG3 Linkers and Click Chemistry

Azide-modified polyethylene (B3416737) glycol (PEG) linkers are bifunctional molecules that play a crucial role in modern bioconjugation strategies. The azide (B81097) group serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2] These reactions are highly efficient, selective, and biocompatible, allowing for the covalent ligation of molecules in complex biological environments.[3][4]

The triethylene glycol (PEG3) spacer offers a balance of hydrophilicity and length. It can improve the solubility and stability of conjugates, reduce non-specific binding, and provide a defined distance between the conjugated molecules.[5][6] This makes azide-modified PEG3 linkers particularly valuable in applications such as the development of antibody-drug conjugates (ADCs), peptide and protein modification, fluorescent labeling, and surface functionalization.[7][8][]

A variety of azide-modified PEG3 linkers are commercially available, featuring a second functional group such as an N-hydroxysuccinimide (NHS) ester, a maleimide, a carboxylic acid, or an amine. This versatility allows for a modular approach to bioconjugation, enabling the connection of a wide range of molecules.[10][11]

Key Applications

Antibody-Drug Conjugates (ADCs)

Azide-modified PEG3 linkers are instrumental in the construction of ADCs, which are targeted cancer therapeutics. The linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG3 spacer can enhance the solubility and stability of the ADC, potentially leading to an improved therapeutic window.[6][12] Both CuAAC and SPAAC can be employed to attach the drug payload to the antibody, which has been pre-functionalized with an azide or an alkyne.[13][14]

Quantitative Data on the Impact of PEG Linkers in ADCs:

While specific data for PEG3 is often part of broader studies, the following table summarizes the general impact of PEG linker length on ADC properties, which is relevant for understanding the role of the PEG3 spacer.

PropertyShort PEG Linker (e.g., PEG3)Long PEG Linker (e.g., PEG12, PEG24)Reference(s)
Drug-to-Antibody Ratio (DAR) May allow for higher DAR with hydrophobic drugs due to improved solubility.Can further enhance solubility, potentially allowing for even higher DAR.[7][15]
Pharmacokinetics (PK) Can increase hydrodynamic radius, leading to reduced renal clearance and longer plasma half-life compared to no linker.Generally leads to a further increase in plasma half-life.[6]
In Vitro Cytotoxicity Can maintain or slightly decrease cytotoxicity depending on the payload and target.May lead to a more significant reduction in cytotoxicity in some cases.[6][16]
Tumor Accumulation Improved PK can lead to greater tumor accumulation.Extended circulation can further enhance tumor accumulation.[6]
Peptide and Protein Modification

Click chemistry with azide-modified PEG3 linkers provides a highly efficient method for modifying peptides and proteins.[17] This can be used to enhance their therapeutic properties, such as increasing their half-life, or to attach them to other molecules or surfaces. For example, an Azide-PEG3-NHS ester can be used to react with primary amines (N-terminus or lysine (B10760008) residues) on a protein, introducing an azide handle for subsequent click reactions.[18]

Fluorescent Labeling and Imaging

Fluorophores functionalized with an alkyne or a strained cyclooctyne (B158145) can be readily "clicked" onto biomolecules that have been modified with an azide-PEG3 linker. This enables specific and efficient fluorescent labeling for a variety of in vitro and in vivo imaging applications.[19][20]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-modified biomolecule with an alkyne-containing molecule.

Materials:

  • Azide-modified biomolecule (e.g., Azide-PEG3-functionalized protein)

  • Alkyne-containing molecule (e.g., alkyne-modified drug or fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in the reaction buffer.

  • Prepare a solution of the alkyne-containing molecule. It can be dissolved in an organic co-solvent like DMSO before adding to the aqueous reaction mixture.

  • In a separate tube, premix the CuSO4 solution and the ligand solution.

  • Add the alkyne-containing molecule to the solution of the azide-modified biomolecule.

  • Add the premixed copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Once the reaction is complete, purify the conjugate using a suitable method to remove excess reagents and byproducts.

Diagram of CuAAC Workflow:

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification Azide_Biomolecule Azide-Modified Biomolecule in Buffer Reaction_Mix Combine Reactants Azide_Biomolecule->Reaction_Mix Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction_Mix Copper_Ligand Premixed CuSO4/Ligand Copper_Ligand->Reaction_Mix Ascorbate Fresh Sodium Ascorbate Ascorbate->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Purify Purify Conjugate Incubation->Purify Final_Product Final Bioconjugate Purify->Final_Product

CuAAC Experimental Workflow
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol outlines a general procedure for the copper-free SPAAC reaction between an azide-modified biomolecule and a DBCO-functionalized molecule.

Materials:

  • Azide-modified biomolecule (e.g., Azide-PEG3-functionalized antibody)

  • DBCO-containing molecule (e.g., DBCO-drug conjugate)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a solution of the azide-modified biomolecule in the reaction buffer.

  • Prepare a solution of the DBCO-containing molecule.

  • Combine the azide-modified biomolecule and the DBCO-containing molecule in the reaction buffer. A molar excess of one reactant may be used to drive the reaction to completion.

  • Incubate the reaction mixture. The reaction time can vary from 1 to 24 hours at room temperature or 4°C, depending on the reactivity of the specific DBCO reagent.[21][22]

  • Monitor the reaction progress by a suitable analytical method (e.g., UV-Vis spectroscopy by observing the decrease in DBCO absorbance around 310 nm).[23]

  • Upon completion, purify the conjugate to remove any unreacted starting materials.

Diagram of SPAAC Reaction:

SPAAC_Reaction Azide_PEG3 Biomolecule-PEG3-N3 Triazole_Product Biomolecule-PEG3-Triazole-Molecule Azide_PEG3->Triazole_Product + DBCO_Molecule DBCO-Molecule DBCO_Molecule->Triazole_Product SPAAC (Copper-Free)

Strain-Promoted Azide-Alkyne Cycloaddition

Summary of Azide-Modified PEG3 Linkers and Their Applications

Linker TypeReactive GroupsKey ApplicationsReference(s)
Azide-PEG3-NHS Ester Azide, N-hydroxysuccinimide EsterAntibody/protein labeling via primary amines, ADC development.[][18]
Azide-PEG3-Maleimide Azide, MaleimideConjugation to thiol groups (e.g., cysteine residues in proteins or peptides).[24][25]
Azide-PEG3-Carboxylic Acid Azide, Carboxylic AcidCan be activated to react with amines; provides a handle for further modification.[10]
Azide-PEG3-Amine Azide, AmineCan react with activated esters or be used for reductive amination.[8]
Azide-PEG3-Alcohol Azide, AlcoholThe hydroxyl group can be further derivatized.[26]

Conclusion

Azide-modified PEG3 linkers are versatile and powerful tools in the field of bioconjugation and drug development. Their ability to participate in highly efficient and bioorthogonal click chemistry reactions, combined with the beneficial properties of the PEG3 spacer, makes them indispensable for creating well-defined and functional biomolecular conjugates. The protocols and data presented here provide a foundation for researchers to apply this technology to a wide range of applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of Hydrophobic Molecules with S-acetyl-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing S-acetyl-PEG3-alcohol to enhance the solubility of hydrophobic molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?

This compound is a small polyethylene (B3416737) glycol (PEG) derivative. Its ability to improve the solubility of hydrophobic molecules stems from its amphipathic nature. The hydrophilic PEG tail interacts favorably with aqueous solutions, while the acetylated thiol and alcohol end groups can engage in weaker, non-covalent interactions with hydrophobic molecules. This effectively creates a more hydrophilic microenvironment around the hydrophobic molecule, increasing its overall solubility in aqueous media.

Q2: In what types of applications can this compound be used for solubility enhancement?

This compound can be beneficial in a variety of research applications where the poor aqueous solubility of a compound is a limiting factor. These include:

  • In vitro biological assays: Ensuring the complete solubilization of test compounds in cell culture media or assay buffers to obtain accurate and reproducible results.

  • High-throughput screening (HTS): Preventing compound precipitation in stock solutions and assay plates.

  • Formulation development: As a potential excipient in pre-clinical formulations for in vivo studies.

  • Protein and peptide studies: Aiding in the solubilization of hydrophobic peptides or proteins that are prone to aggregation in aqueous buffers.[1][2]

Q3: Is this compound the same as PEGylating my molecule?

No, using this compound as a solubility enhancer is different from PEGylation. PEGylation is the process of covalently attaching PEG chains to a molecule, which permanently alters its properties.[3] In this application, this compound is used as an additive or co-solvent, where it interacts non-covalently with the hydrophobic molecule to improve its solubility in a solution.

Q4: What are the potential side effects of using this compound in my experiments?

While generally considered biocompatible, high concentrations of PEG derivatives can have some effects. In cell-based assays, high concentrations might lead to cellular stress or interfere with membrane-associated processes. It is always recommended to include a vehicle control (the buffer or media with this compound at the same concentration used for the test compound) in your experiments to account for any potential effects of the solubilizing agent itself.

Q5: How do I remove this compound from my sample after solubilization?

If it is necessary to remove the this compound, several methods can be employed depending on the nature of your molecule of interest. These include dialysis, size exclusion chromatography (SEC), or filtration methods if there is a significant size difference between your molecule and the this compound. For many in vitro assays, removal is not necessary as long as proper vehicle controls are used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
The hydrophobic molecule still precipitates after adding this compound. The concentration of this compound is too low.Gradually increase the concentration of this compound in your solution. It is recommended to perform a concentration titration to find the optimal concentration for your specific molecule.
The initial stock solution of the hydrophobic molecule was not properly prepared.Ensure the hydrophobic molecule is first fully dissolved in a small amount of an appropriate organic solvent (e.g., DMSO, ethanol) before adding the aqueous solution containing this compound.
The pH of the buffer is not optimal for the solubility of the hydrophobic molecule.Adjust the pH of your buffer. The charge state of your molecule can significantly impact its solubility.
I am observing unexpected results or toxicity in my cell-based assay. The concentration of this compound is too high and is causing cellular stress.Perform a dose-response experiment with this compound alone to determine the maximum tolerable concentration for your specific cell line. Always include a vehicle control in your experiments.
The this compound is interfering with the assay components.Run control experiments to see if this compound interacts with your detection reagents or other assay components.
The viscosity of my solution has increased significantly. A high concentration of this compound is being used.While this compound is a small PEG molecule, very high concentrations can increase the viscosity of the solution. If this is problematic for your application, consider if a lower concentration can still achieve the desired solubility.
My peptide/protein is aggregating even with this compound. The aggregation is driven by strong intermolecular forces that are not sufficiently disrupted by this compound.Consider using this compound in combination with other anti-aggregation agents, such as L-arginine or a change in buffer pH.

Data Presentation

The following tables provide hypothetical data to illustrate the potential effectiveness of this compound in improving the solubility of a model hydrophobic compound ("Compound X").

Table 1: Solubility of Compound X with Varying Concentrations of this compound

Concentration of this compound (% w/v)Maximum Soluble Concentration of Compound X (µg/mL)Fold Increase in Solubility
0 (Control)1.51.0
0.17.85.2
0.525.316.9
1.052.134.7
2.089.559.7

Table 2: Comparison of Different Solubilizing Agents for Compound X

Solubilizing Agent (at 1% w/v)Maximum Soluble Concentration of Compound X (µg/mL)Fold Increase in Solubility
None (Control)1.51.0
This compound52.134.7
PEG 40048.932.6
DMSO (1% v/v)15.610.4

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for Solubilizing a Hydrophobic Molecule

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of your hydrophobic molecule in 100% DMSO.

    • Prepare a 10% (w/v) stock solution of this compound in your desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution of this compound:

    • In a series of microcentrifuge tubes, prepare serial dilutions of the this compound stock solution with your aqueous buffer to achieve final concentrations of 4%, 2%, 1%, 0.5%, 0.2%, and 0% (vehicle control).

  • Solubilization Assay:

    • To each tube from step 2, add the hydrophobic molecule stock solution to a final concentration that is known to precipitate in the aqueous buffer alone (e.g., 100 µg/mL).

    • Vortex each tube for 30 seconds.

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Centrifuge the tubes at 15,000 x g for 10 minutes to pellet any precipitated compound.

    • Carefully collect the supernatant.

    • Measure the concentration of the solubilized hydrophobic molecule in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • The lowest concentration of this compound that results in the complete dissolution of the compound is the optimal concentration.

Protocol 2: General Procedure for Preparing a Solubilized Hydrophobic Molecule for an In Vitro Assay

  • Prepare a concentrated stock of the hydrophobic molecule in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Prepare the assay buffer containing the predetermined optimal concentration of this compound.

  • Dilute the hydrophobic molecule stock solution into the this compound-containing buffer to the desired final assay concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized precipitation.

  • Prepare a vehicle control by diluting the same volume of the organic solvent into the this compound-containing buffer.

  • Use the prepared solutions immediately in your assay.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis stock_hydrophobic Prepare Hydrophobic Molecule Stock (in Organic Solvent) add_hydrophobic Add Hydrophobic Molecule to PEG Solutions stock_hydrophobic->add_hydrophobic stock_peg Prepare this compound Stock (in Aqueous Buffer) dilute_peg Create Serial Dilutions of this compound stock_peg->dilute_peg dilute_peg->add_hydrophobic incubate Incubate and Mix add_hydrophobic->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge measure Measure Concentration in Supernatant centrifuge->measure determine_optimal Determine Optimal Concentration measure->determine_optimal

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway cluster_solution Aqueous Environment hydrophobic_molecule Hydrophobic Molecule soluble_complex Solubilized Complex hydrophobic_molecule->soluble_complex Non-covalent Interaction peg_molecule This compound peg_molecule->soluble_complex water Water Molecules water->soluble_complex Increased Interaction

Caption: Mechanism of solubility enhancement by this compound.

References

Technical Support Center: Cysteine Deprotection and Disulfide Bond Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted disulfide bond formation during the deprotection of cysteine-containing peptides. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide: Preventing Unwanted Disulfide Bond Formation

This guide provides a structured approach to identifying and resolving common issues related to disulfide bond formation during peptide deprotection.

Problem: Significant amount of dimer or oligomer formation detected by HPLC/MS after cleavage.

This is a classic sign of undesired intermolecular disulfide bond formation.

  • Possible Cause 1: Inadequate Scavenging of Reactive Intermediates. During deprotection, especially with acid-labile protecting groups like trityl (Trt), reactive carbocations are generated. If not effectively scavenged, these can lead to various side reactions, including oxidation of the free thiol.

    • Solution: Optimize your cleavage cocktail by incorporating effective scavengers. Triisopropylsilane (TIS) is highly effective at scavenging trityl cations. Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are also excellent at trapping carbocations and maintaining a reducing environment.[1]

  • Possible Cause 2: Oxidation of Free Thiols. The sulfhydryl group of cysteine is highly susceptible to oxidation, which can be catalyzed by air or other oxidizing species present in the reaction mixture.[1]

    • Solution: Incorporate a reducing agent in your cleavage cocktail. Dithiothreitol (B142953) (DTT) is a potent reducing agent that helps maintain the cysteine thiol in its reduced state.[2] It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.

  • Possible Cause 3: Inappropriate Deprotection Time. Prolonged exposure to acidic cleavage conditions can sometimes promote side reactions.

    • Solution: Monitor the deprotection reaction progress using analytical HPLC.[3] This allows you to determine the optimal time required for complete deprotection while minimizing the window for side reactions to occur.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unintended disulfide bond formation during deprotection?

The primary cause is the oxidation of the newly deprotected, highly reactive thiol group of cysteine.[1] This can be initiated by atmospheric oxygen or other oxidizing agents present during the cleavage and workup steps. The formation of reactive carbocations from protecting groups can also contribute to side reactions that lead to oxidation.

Q2: How do scavengers help in preventing disulfide bond formation?

Scavengers are crucial components of the cleavage cocktail that serve two main purposes in preventing disulfide bond formation:

  • Trapping Reactive Cations: Scavengers like Triisopropylsilane (TIS) irreversibly react with carbocations (e.g., trityl cations) generated during the removal of protecting groups. This prevents these reactive species from causing side reactions, such as the alkylation of the thiol group, which can indirectly lead to oxidation.

  • Maintaining a Reducing Environment: Many scavengers, particularly thiol-based ones like 1,2-ethanedithiol (EDT) and dithiothreitol (DTT), help to maintain a reducing environment, which actively prevents the oxidation of the free sulfhydryl group to a disulfide.[1]

Q3: Can I use Triisopropylsilane (TIS) alone as a scavenger?

While TIS is an excellent scavenger for trityl cations, it may not be sufficient on its own to prevent all side reactions, especially with peptides containing other sensitive residues like tryptophan or methionine.[4] For comprehensive protection and to maintain a reducing environment, a combination of scavengers is often recommended. A common and effective cocktail is the "Reagent K" formulation or variations thereof.[3]

Q4: What is an orthogonal protection strategy and how does it help?

An orthogonal protection strategy involves using different classes of protecting groups for multiple cysteine residues within the same peptide.[5] These protecting groups can be selectively removed under different chemical conditions. This strategy is particularly useful for synthesizing peptides with multiple, specific disulfide bonds. By selectively deprotecting one pair of cysteines at a time, you can control the formation of each disulfide bridge and prevent random, incorrect pairings.

Q5: My peptide is still forming disulfide bonds despite using scavengers. What else can I do?

If disulfide bond formation persists, consider the following:

  • Increase Reducing Agent Concentration: You may need to increase the concentration of DTT or another reducing agent in your cleavage cocktail.

  • Work under strictly anaerobic conditions: Ensure all your solvents are thoroughly degassed, and perform the entire cleavage and workup procedure under an inert atmosphere (e.g., in a glove box).

  • Post-Cleavage Reduction: If disulfide bonds have already formed, you can often reduce them back to free thiols by treating the crude peptide solution with a reducing agent like DTT or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) before purification.

Quantitative Data on Scavenger Cocktails

The selection of an appropriate scavenger cocktail is critical for achieving high purity and yield. The following table summarizes the performance of different scavenger cocktails in the cleavage of a model Cys(Trt)-containing peptide.

Scavenger Cocktail (v/v/w for DTT)Target Peptide Purity (%)Major Side Product(s)% Side Product(s)
95% TFA, 5% H₂O75S-tritylated Cys, Disulfide dimer15 (S-Trt), 10 (Dimer)
95% TFA, 2.5% H₂O, 2.5% TIS92Disulfide dimer5
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT95Minor unidentified peaks< 5
92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT>97Minimal side products< 3

Note: Data is compiled from various sources and represents typical outcomes for model peptides. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Standard Deprotection using a TIS-based Scavenger Cocktail

This protocol is suitable for the general-purpose cleavage of peptides containing Cys(Trt) and provides good protection against S-alkylation.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Preparation of Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Deprotection with a DTT-Containing Scavenger Cocktail for Enhanced Reduction

This protocol is recommended when the prevention of disulfide bond formation is a primary concern.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Preparation of Cleavage Cocktail: In a separate vial, freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% (w/v) Dithiothreitol (DTT). For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and add 50 mg of DTT. Ensure the DTT is fully dissolved.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visual Guides

The following diagrams illustrate key concepts and workflows for preventing disulfide bond formation.

Deprotection_Workflow start Peptide-Resin (Protected Cysteine) cleavage Cleavage Cocktail (TFA, Scavengers, Reducing Agents) start->cleavage Add deprotection Deprotection (Removal of Protecting Groups) cleavage->deprotection free_thiol Peptide with Free Thiol deprotection->free_thiol oxidation Oxidation (Air, etc.) free_thiol->oxidation Unwanted Pathway workup Precipitation & Washing free_thiol->workup Desired Pathway disulfide Peptide with Disulfide Bond oxidation->disulfide disulfide->workup purification Purification (HPLC) workup->purification final_product Final Product purification->final_product

Caption: General workflow for peptide deprotection.

Scavenger_Selection start Start: Select Scavenger Cocktail cys_present Does the peptide contain Cys(Trt)? start->cys_present sensitive_residues Are other sensitive residues present (e.g., Trp, Met)? cys_present->sensitive_residues Yes no_cys Standard scavengers may suffice. cys_present->no_cys No multiple_cys Are multiple Cys residues present? sensitive_residues->multiple_cys Yes cocktail1 Use TIS as a primary scavenger. sensitive_residues->cocktail1 No cocktail2 Add Thioanisole or EDT to the cocktail. sensitive_residues->cocktail2 Yes cocktail3 Add a reducing agent like DTT. multiple_cys->cocktail3 Yes

Caption: Decision tree for scavenger selection.

Orthogonal_Protection peptide Peptide with Cys(PG1) and Cys(PG2) PG1: Acid-labile (e.g., Trt) PG2: Orthogonal (e.g., Acm) step1 Selective Deprotection of PG1 (e.g., mild acid) peptide->step1 disulfide1 Formation of First Disulfide Bond step1->disulfide1 step2 Selective Deprotection of PG2 (e.g., Iodine or Hg(OAc)2) disulfide1->step2 disulfide2 Formation of Second Disulfide Bond step2->disulfide2 final_peptide Peptide with Two Specific Disulfide Bonds disulfide2->final_peptide

Caption: Orthogonal protection strategy workflow.

References

Optimizing reaction conditions for S-acetyl-PEG3-alcohol conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: S-acetyl-PEG3-alcohol Conjugation

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing reaction conditions involving this compound. It includes troubleshooting guides and FAQs to address common experimental challenges.

Frequently Asked Questions (FAQs)

1. General Properties and Handling

  • Q1: What is this compound?

    • A1: this compound is a bifunctional hydrophilic linker. It contains a terminal alcohol (-OH) group and an S-acetyl protected thiol (-SAc) group, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PEG chain enhances the water solubility of the molecule it's conjugated to.[1][2]

  • Q2: What are the main applications of this linker?

    • A2: This linker has two primary reactive handles for conjugation. The S-acetyl group can be deprotected to a free thiol for reaction with maleimides or gold surfaces.[3][4] The alcohol group can be used for further derivatization, such as forming an ester linkage with a carboxylic acid.[1][5]

  • Q3: How should I store this compound?

    • A3: It is recommended to store the compound at -20°C to ensure its stability.[1]

2. Conjugation via the Thiol Group

  • Q4: How do I activate the thiol group for conjugation?

    • A4: The S-acetyl group must be removed (deprotected) to generate a free, reactive thiol (-SH).[6] This is typically achieved through base-mediated hydrolysis using reagents like sodium hydroxide (B78521) (NaOH) in an alcohol solvent.

  • Q5: What chemistries can be used with the deprotected thiol group?

    • A5: The free thiol is highly reactive towards maleimide (B117702) groups, forming a stable thioether bond.[7][8] This thiol-maleimide reaction is a common and efficient bioconjugation method.[9] Thiols can also react with other functional groups like OPSS and vinylsulfone, or bind to transition metal surfaces such as gold.[4]

3. Conjugation via the Alcohol Group

  • Q6: How can the alcohol group be used for conjugation?

    • A6: The terminal hydroxyl group can undergo reactions typical of primary alcohols, most commonly esterification with a carboxylic acid to form an ester bond.[5][10] This reaction often requires an acid catalyst and removal of water to drive it to completion.

  • Q7: Are there any challenges with using the alcohol group for conjugation?

    • A7: Esterification reactions can be reversible.[5] Furthermore, the reactivity of PEG terminal hydroxyl groups is relatively low, sometimes necessitating activation or harsh reaction conditions.[11] Steric hindrance from the PEG chain can also affect reaction rates.[10]

Experimental Workflows & Chemistry

G cluster_start Starting Material cluster_pathA Pathway A: Thiol Conjugation cluster_pathB Pathway B: Alcohol Conjugation start This compound deprotection S-Acetyl Deprotection (e.g., NaOH, MeOH) start->deprotection esterification Esterification (R-COOH, Acid Catalyst) start->esterification thiol_peg Thiol-PEG3-alcohol deprotection->thiol_peg Generates free thiol thiol_reaction Thiol-Maleimide Conjugation thiol_peg->thiol_reaction Reacts with Maleimide-R productA Thioether-Linked Conjugate thiol_reaction->productA productB Ester-Linked Conjugate esterification->productB

Caption: Conjugation pathways for this compound.

Troubleshooting Guide

Section 1: Issues with Thiol Generation (S-Acetyl Deprotection)

  • Q: My deprotection reaction is incomplete or shows low yield. What should I do?

    • A:

      • Insufficient Base: Ensure you are using a sufficient molar excess of the base (e.g., NaOH). A common protocol uses approximately 2 equivalents of NaOH.

      • Reaction Time/Temperature: The reaction may require heating (reflux) for a set period, typically 1-2 hours, to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.

      • Solvent Choice: The deprotection is often performed in an alcohol solvent like methanol (B129727) or ethanol (B145695).[3] Ensure your starting material is fully dissolved.

      • Inert Atmosphere: While the S-acetyl group is stable, the resulting free thiol can be susceptible to oxidation.[6] Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts.

  • Q: I am observing disulfide byproduct formation after deprotection. How can I prevent this?

    • A:

      • Use Degassed Solvents: Oxygen in the solvent can promote the oxidation of the free thiol to a disulfide. Degas all solvents and solutions by bubbling with an inert gas or using a freeze-pump-thaw cycle.

      • Immediate Use: The free thiol is often used immediately in the next conjugation step to minimize its time exposed to potential oxidants.[3]

      • Add a Reducing Agent: If disulfide formation is unavoidable or if you need to reduce existing disulfides in your target molecule, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added. DTT can also be used, but excess DTT must be removed before maleimide conjugation as it will compete for the reaction.

Section 2: Issues with Thiol-Maleimide Conjugation

  • Q: The yield of my thiol-maleimide conjugation is low. What are the common causes?

    • A: See the troubleshooting workflow below. Key factors include incorrect pH, maleimide hydrolysis, and reactant stoichiometry.

G start Low Conjugation Yield q_ph Is the reaction pH between 6.5 and 7.5? start->q_ph a_ph_no Adjust pH. Below 6.5, the thiol is protonated and less reactive. Above 7.5, maleimide hydrolysis and reaction with amines occur. q_ph->a_ph_no No q_maleimide Was the maleimide reagent freshly prepared in a non-aqueous solvent (DMSO/DMF)? q_ph->q_maleimide Yes end Re-run experiment with optimized conditions. a_ph_no->end a_maleimide_no Maleimides hydrolyze in aqueous solution, especially at pH > 7.5. Prepare stock solutions fresh and add to the reaction last. q_maleimide->a_maleimide_no No q_ratio Are you using a molar excess of the maleimide reagent (e.g., 10-20 fold)? q_maleimide->q_ratio Yes a_maleimide_no->end a_ratio_no Increase the molar ratio of maleimide to thiol to drive the reaction to completion. q_ratio->a_ratio_no No q_buffer Does your buffer contain primary amines (e.g., Tris) or thiols? q_ratio->q_buffer Yes a_ratio_no->end a_buffer_no Switch to a non-reactive buffer such as PBS or HEPES. q_buffer->a_buffer_no Yes q_buffer->end No a_buffer_no->end

Caption: Troubleshooting workflow for low thiol-maleimide conjugation yield.

  • Q: My reaction has lost selectivity, and I see side products. Why?

    • A: The most likely cause is incorrect pH. The reaction between thiols and maleimides is highly selective within a pH range of 6.5-7.5.[8][9] Above pH 7.5, the maleimide group can start to react with primary amines (e.g., lysine (B10760008) residues on a protein), leading to a loss of selectivity.[8][9]

Section 3: Issues with Alcohol Conjugation (Esterification)

  • Q: My esterification reaction with a carboxylic acid is not working or has a very low yield.

    • A:

      • Reversibility: Fischer esterification is a reversible reaction.[5] To drive the reaction towards the product, you must remove water as it is formed, often by using a Dean-Stark trap or by adding a dehydrating agent.

      • Catalyst: The reaction typically requires a strong acid catalyst (e.g., sulfuric acid). Ensure the catalyst is active and used in appropriate amounts.

      • Reactant Concentration: Using an excess of one reactant (either the PEG-alcohol or the carboxylic acid) can help shift the equilibrium to favor the product.[10]

      • Steric Hindrance: The bulky PEG chain may slow down the reaction.[10] Increased reaction times or more efficient coupling agents may be necessary.

      • Alternative Coupling Agents: For sensitive substrates where strong acid and heat are not viable, consider using carbodiimide (B86325) coupling agents like EDC in combination with an activator like NHS to form an active ester from the carboxylic acid, which then reacts more efficiently with the alcohol.

Section 4: Purification and Analysis

  • Q: How do I purify my final PEGylated conjugate?

    • A: The choice of purification method depends on the properties of the conjugate and the impurities.

      • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated product from smaller unreacted reagents and byproducts.[][13]

      • Ion Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its binding properties to an IEX column and allowing for separation from the un-PEGylated form.[][13]

      • Reverse Phase Chromatography (RP-HPLC): Useful for separating molecules based on hydrophobicity. It can be effective for analyzing PEGylated products and even separating positional isomers.[][13]

      • Dialysis/Ultrafiltration: Effective for removing small molecule impurities from a much larger PEGylated protein conjugate.[13]

  • Q: How can I monitor the progress of my PEGylation reaction?

    • A:

      • LC-MS: Liquid Chromatography-Mass Spectrometry is a powerful tool to identify the starting materials, intermediates, and final products, confirming the success of the conjugation by the change in mass.

      • HPLC: HPLC with various detectors can be used. A charged aerosol detector (CAD) is particularly useful as it can detect PEG and PEGylated molecules, which often lack a UV chromophore.[14][15]

      • SDS-PAGE: For protein conjugations, SDS-PAGE will show a shift in the molecular weight band of the protein after successful PEGylation, indicating an increase in size.[16]

Quantitative Data Summary

Table 1: Recommended Conditions for S-Acetyl Deprotection

Parameter Condition Rationale / Notes Source
Reagent Sodium Hydroxide (NaOH) Strong base for effective hydrolysis of the thioester. [6]
Solvent Ethanol or Methanol Dissolves the reactant and facilitates the reaction. [3]
Stoichiometry ~2 equivalents of base Ensures complete deprotection.
Temperature Room Temp to Reflux Heating can increase the reaction rate.
Time 1 - 2 hours Typically sufficient for completion. Monitor by TLC/LC-MS.

| Atmosphere | Inert (Nitrogen/Argon) | Recommended to prevent oxidation of the resulting free thiol. | |

Table 2: Recommended Conditions for Thiol-Maleimide Conjugation

Parameter Condition Rationale / Notes Source
pH 6.5 - 7.5 Optimal range for high selectivity and reaction rate with thiols. [8][9]
Buffer PBS, HEPES (non-amine) Amine-containing buffers like Tris will compete with the reaction. [17]
Temperature 4°C to 25°C (Room Temp) Room temperature is faster (1-2h); 4°C is slower (overnight) but better for sensitive proteins. [8]
Stoichiometry 10-20 fold molar excess of maleimide Drives the reaction to completion. Should be optimized for each specific application. [8]

| Atmosphere | Inert (Nitrogen/Argon) | Recommended to prevent thiol oxidation. Use degassed buffers. | |

Key Experimental Protocols

Protocol 1: S-Acetyl Deprotection to Generate Thiol-PEG3-Alcohol

  • Dissolution: Dissolve the this compound in ethanol (or methanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Prepare a solution of sodium hydroxide (~2 molar equivalents) in degassed water. Add this solution dropwise to the flask while stirring.

  • Reaction: Allow the reaction to proceed at room temperature or heat to reflux for 1-2 hours. Monitor the reaction's completion using TLC or LC-MS.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.[3]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.[3]

  • Solvent Removal: Remove the solvent under reduced pressure. The resulting Thiol-PEG3-alcohol is often used immediately in the next step due to its susceptibility to oxidation.[3]

Protocol 2: Conjugation of Thiol-PEG3-Alcohol to a Maleimide-Functionalized Molecule

  • Prepare Molecule Solution: Dissolve your maleimide-containing molecule (e.g., protein, peptide) in a degassed, non-amine reaction buffer (e.g., PBS, pH 7.2). If working with a protein that has internal disulfide bonds that need to be reduced to generate free thiols for another purpose, this step is not applicable. This protocol assumes the thiol is on the PEG linker.

  • Prepare Thiol Solution: Immediately after synthesis (Protocol 1), dissolve the crude or purified Thiol-PEG3-alcohol in a small amount of reaction buffer or an organic solvent like DMSO if solubility is an issue.

  • Conjugation: Add the Thiol-PEG3-alcohol solution to the maleimide solution. A 1.5 to 2-fold molar excess of the thiol relative to the maleimide is a good starting point to ensure all the maleimide is consumed. If the thiol is the limiting reagent, a 10-20 fold excess of the maleimide is recommended.[8]

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light if using fluorescent dyes.[8]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide.

  • Purification: Purify the conjugate from excess reagents using an appropriate chromatography technique (e.g., SEC, IEX) or dialysis.[]

Protocol 3: Esterification of this compound with a Carboxylic Acid

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the this compound, the carboxylic acid (1-1.5 equivalents), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC/LC-MS analysis.

  • Workup: Cool the reaction mixture. Wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted carboxylic acid, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product using column chromatography.

References

PROTAC Synthesis Technical Support Center: Troubleshooting Low Yield with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate Polyethylene Glycol (PEG) linkers, with a specific focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in PROTAC synthesis involving PEG linkers?

Low yields in PEG-linker containing PROTAC syntheses can often be attributed to a few key areas: inefficient coupling reactions (either amide bond formation or click chemistry), challenges in purification due to the properties of the PEG linker, and the quality of the starting materials, including the PEG linker itself. The flexible and hydrophilic nature of PEG linkers, while beneficial for the final PROTAC's biological activity, can introduce specific synthetic hurdles.[][2]

Q2: How does the purity of the PEG linker affect the synthesis yield?

The purity of the PEG linker is a critical factor. Commercially available PEG linkers can vary in purity and may contain impurities that can lead to side reactions, ultimately reducing the yield of the desired PROTAC.[3] It is recommended to use high-purity linkers, typically exceeding 98%, to ensure consistent reactivity and minimize the formation of byproducts.[3] Polydispersity in PEG linkers, meaning a range of PEG chain lengths in the starting material, can also lead to a mixture of final PROTAC products, complicating purification and lowering the yield of the specific desired molecule.[][5]

Q3: Are there specific reaction conditions that are critical for maximizing yield?

Yes, optimizing reaction conditions is crucial. For amide couplings, this includes the choice of coupling reagents, stoichiometry, reaction time, and temperature. For click chemistry, ensuring the catalyst is active and free of inhibiting impurities is key. Monitoring the reaction progress by LC-MS is highly recommended to determine the optimal reaction time and to identify the formation of any side products.[6]

Troubleshooting Guide: Amide Bond Formation

Low yields during the amide coupling of a PEG linker with either the warhead or the E3 ligase ligand are a common issue. The following sections detail potential causes and solutions.

Problem 1: Incomplete or Failed Amide Coupling Reaction

Symptoms:

  • LC-MS analysis shows a significant amount of unreacted starting materials (amine or carboxylic acid).

  • Low to no formation of the desired coupled product.

Potential CauseRecommended Solution
Inefficient Coupling Reagents Use highly efficient coupling reagents such as HATU, HCTU, or PyBOP, especially for sterically hindered substrates.[7]
Steric Hindrance For bulky coupling partners, increase the reaction time and/or temperature. Consider using a less sterically hindered attachment point on your ligand if possible.
Poor Solubility of Reactants Ensure all reactants are fully dissolved. Use anhydrous DMF as the solvent.[6] Gentle heating may be required to fully dissolve all components.
Incorrect Stoichiometry Typically, a slight excess (1.1-1.2 equivalents) of the amine or acid and coupling reagents is used.[6] Titrate the stoichiometry to find the optimal ratio for your specific substrates.
Degraded Reagents Use fresh, high-quality coupling reagents and anhydrous solvents. Coupling reagents can degrade upon exposure to moisture.
Problem 2: Formation of Significant Side Products

Symptoms:

  • LC-MS shows multiple peaks close to the desired product mass.

  • The yield of the desired product is significantly lower than expected based on starting material consumption.

Potential CauseRecommended Solution
Racemization of Chiral Centers If your ligands contain chiral centers adjacent to the carboxylic acid, racemization can occur, especially with carbodiimide (B86325) reagents like DCC or DIC. Additives such as HOBt or Oxyma Pure can minimize racemization.[8]
Side Reactions with Functional Groups Protect reactive functional groups on your warhead and E3 ligase ligand that could compete in the coupling reaction (e.g., other amines, hydroxyls).
Formation of Nitriles from Primary Amides If your ligands contain primary amides (e.g., asparagine), carbodiimide reagents can promote their dehydration to nitriles. Choose an alternative coupling reagent if this is a concern.

Troubleshooting Guide: CuAAC Click Chemistry

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," is a highly efficient ligation strategy. However, low yields can still occur.

Problem: Low Yield of Triazole Product

Symptoms:

  • Incomplete consumption of the azide (B81097) or alkyne starting material as observed by LC-MS.

  • Formation of unexpected byproducts.

Potential CauseRecommended Solution
Catalyst Inefficiency Use a reliable source of Cu(I). This is often generated in situ from CuSO4 with a reducing agent like sodium ascorbate (B8700270).[] Ensure the sodium ascorbate solution is freshly prepared.[6]
Oxidation of Cu(I) to Cu(II) Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the active Cu(I) catalyst.
Ligand Inhibition of Copper Catalyst Some functional groups on the warhead or E3 ligase ligand may chelate the copper catalyst, inhibiting its activity. The use of copper-coordinating ligands like TBTA can protect the catalyst and improve yields.[10]
Thiol Side Reactions If your ligands contain free thiol groups (e.g., from cysteine), a side reaction can occur where the thiol adds to the alkyne, forming thiotriazole byproducts.[10] Protect the thiol group prior to the click reaction.
Poor Solubility Ensure both the azide and alkyne components are fully dissolved in the reaction solvent. Common solvent systems include t-BuOH/H2O or DMF.[6]

Purification Challenges and Solutions

The unique properties of PEG linkers can make the purification of the final PROTAC challenging, often leading to significant yield loss.

ChallengeRecommended Solution
Co-elution of Product and Unreacted PEGylated Starting Material Due to the large size and hydrophilicity of the PEG linker, the PEGylated starting material may have similar chromatographic behavior to the final PROTAC. Optimize the gradient in reverse-phase HPLC (RP-HPLC) to improve resolution.[6] A shallower gradient may be necessary.
Product Aggregation The amphiphilic nature of some PROTACs can lead to aggregation, resulting in broad peaks and poor recovery during chromatography. Screen different solvent systems and pH conditions. The addition of organic modifiers or salts may help to disrupt aggregates.
Separation of Polydisperse Products If a polydisperse PEG linker was used, separating the resulting mixture of PROTACs with different linker lengths can be extremely difficult. Use a monodisperse PEG linker to avoid this issue.[]
General Purification Strategy A multi-step purification strategy is often most effective.[12] Start with a lower resolution technique like Size Exclusion Chromatography (SEC) to remove small molecule impurities, followed by a higher resolution technique like RP-HPLC for final polishing.[][13] For charged molecules, Ion Exchange Chromatography (IEX) can be a powerful tool to separate based on the degree of PEGylation.[][14]

Experimental Protocols

Protocol 1: General Amide Coupling
  • Under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid-containing component (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Add the amine-containing PEG linker or ligand (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General CuAAC (Click Chemistry) Reaction
  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMF).[6]

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • Add copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq) to the main reaction mixture, followed by the addition of the sodium ascorbate solution.[6]

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by preparative HPLC.

Visual Guides

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification Warhead Warhead Ligand Coupling1 Coupling Reaction 1 (Amide or Click) Warhead->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 (Amide or Click) E3_Ligand->Coupling2 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate Warhead-Linker or E3-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Multi-step Purification (e.g., SEC, RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: A generalized workflow for the synthesis and purification of a PROTAC with a PEG linker.

Troubleshooting_Low_Yield cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_solutions_reaction Reaction Solutions cluster_solutions_purification Purification Solutions Start Low PROTAC Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Formed? Start->Side_Products Poor_Recovery Poor Recovery? Start->Poor_Recovery Co_elution Co-eluting Impurities? Start->Co_elution Optimize_Conditions Optimize Conditions: - Reagents - Stoichiometry - Temperature Incomplete_Reaction->Optimize_Conditions Protect_Groups Use Protecting Groups Side_Products->Protect_Groups Optimize_Chromo Optimize Chromatography: - Gradient - Column - Solvents Poor_Recovery->Optimize_Chromo Purity_Check Check Linker Purity & Monodispersity Co_elution->Purity_Check

Caption: A troubleshooting decision tree for diagnosing and resolving low yield in PROTAC synthesis.

References

Technical Support Center: S-Acetyl Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the confirmation of S-acetyl group deprotection.

Frequently Asked Questions (FAQs)

Q1: How can I qualitatively confirm that the S-acetyl group has been removed?

A rapid and straightforward method for qualitative confirmation is Thin-Layer Chromatography (TLC). The starting material (S-acetylated compound) and the product (free thiol) will have different polarities, resulting in distinct Retention Factor (Rf) values on a TLC plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the more polar thiol product indicate a successful reaction. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to aid in the interpretation of the chromatogram.[1][2][3]

Q2: What is a reliable quantitative method to confirm the formation of the free thiol?

Ellman's test is a widely used and reliable colorimetric assay for the quantification of free sulfhydryl groups.[4][5] This method involves the reaction of the free thiol with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored 2-nitro-5-thiobenzoic acid (TNB) anion. The absorbance of this colored product is measured spectrophotometrically at 412 nm, and the concentration of the free thiol can be determined using a standard curve or the molar extinction coefficient of TNB.[6][7][8]

Q3: Can I use NMR spectroscopy to confirm deprotection?

Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the deprotection of the S-acetyl group. In ¹H NMR spectroscopy, the key indicators of a successful deprotection are:

  • The disappearance of the singlet peak corresponding to the acetyl methyl protons (typically around δ 2.3-2.4 ppm).

  • The appearance of a new signal for the thiol proton (S-H). The chemical shift of the thiol proton can vary significantly depending on the solvent and concentration and may be a broad singlet.

¹³C NMR spectroscopy can also be used, where the disappearance of the thioester carbonyl carbon signal and the acetyl methyl carbon signal would be observed.[9][10][11]

Q4: Is mass spectrometry a suitable technique for confirming deprotection?

Mass spectrometry (MS) is an excellent technique to confirm the identity of the deprotected product. By comparing the mass spectrum of the starting material with that of the product, you should observe a mass decrease corresponding to the loss of the acetyl group (42.04 Da). This provides strong evidence for the successful removal of the S-acetyl group.[12]

Troubleshooting Guide

Issue 1: Incomplete Deprotection Observed by TLC/NMR

If you observe both starting material and product spots on TLC or signals for both the S-acetylated and deprotected species in the NMR spectrum, the reaction is likely incomplete.

  • Insufficient Reagent: Ensure that a sufficient excess of the deprotecting agent is used, especially for equilibrium-driven reactions.[1]

  • Suboptimal pH: For many deprotection methods, the pH of the reaction is critical. For instance, thiol-based deprotection often works best at a slightly basic pH (around 8) to favor the more nucleophilic thiolate anion.[1]

  • Inadequate Reaction Time or Temperature: Some substrates may require longer reaction times or elevated temperatures for complete deprotection.[1][13] Monitor the reaction over time to determine the optimal duration.

  • Poor Reagent Quality: Ensure that the deprotecting agents and solvents are of high quality and free from contaminants that might inhibit the reaction.

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection (TLC/NMR) check_reagent Check Reagent Stoichiometry start->check_reagent check_ph Verify Reaction pH check_reagent->check_ph Sufficient increase_reagent Increase Equivalents of Deprotecting Agent check_reagent->increase_reagent Insufficient? check_time_temp Optimize Time & Temperature check_ph->check_time_temp Correct adjust_ph Adjust pH to Optimal Range check_ph->adjust_ph Incorrect? check_reagent_quality Assess Reagent Quality check_time_temp->check_reagent_quality Sufficient increase_time_temp Increase Reaction Time or Temperature check_time_temp->increase_time_temp Too short/low? use_new_reagents Use Fresh/Purified Reagents check_reagent_quality->use_new_reagents Suspect? end Complete Deprotection increase_reagent->end adjust_ph->end increase_time_temp->end use_new_reagents->end

Caption: A logical workflow for troubleshooting incomplete S-acetyl deprotection.

Issue 2: Low Yield of the Free Thiol Confirmed by Ellman's Test

A low concentration of free thiols detected by Ellman's test, despite evidence of starting material consumption, can be due to side reactions.

  • Oxidation to Disulfide: The newly formed free thiol is susceptible to oxidation, especially in the presence of oxygen, leading to the formation of a disulfide bond. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[1][2]

  • Substrate Decomposition: Harsh deprotection conditions (e.g., strong bases or acids) can lead to the degradation of sensitive substrates.[1][14] Consider using milder deprotection methods.

  • Issues with Ellman's Test: Inaccurate quantification can result from improper blanking, incorrect buffer pH, or instability of the TNB product. Ensure the spectrophotometer is zeroed with a blank containing all components except the thiol sample.[7]

Data Presentation: Comparison of Confirmation Methods

Method Principle Type of Data Advantages Limitations
TLC Differential migration based on polarityQualitative (Rf values)Fast, simple, inexpensiveNot quantitative, may not resolve compounds with similar polarities
Ellman's Test Colorimetric reaction of DTNB with free thiolsQuantitative (Absorbance at 412 nm)Highly sensitive, quantitative, specific for free thiolsCan be affected by other reducing agents, requires a spectrophotometer
¹H NMR Detection of proton signalsQuantitative/Qualitative (Chemical shifts, integration)Provides structural information, can quantify relative amountsRequires a specialized instrument, may have sensitivity issues for low concentrations
Mass Spectrometry Measurement of mass-to-charge ratioQualitative (Molecular weight)Highly sensitive, provides accurate mass confirmationDoes not distinguish between isomers, can be destructive

Experimental Protocols

Protocol 1: Monitoring S-Acetyl Deprotection by TLC
  • Prepare the TLC Plate: Use a silica (B1680970) gel plate. Draw a baseline in pencil about 1 cm from the bottom.

  • Spot the Samples: On the baseline, apply small spots of:

    • The S-acetylated starting material (dissolved in a suitable solvent).

    • The reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).

    • A co-spot containing both the starting material and the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The choice of eluent will depend on the polarity of your compounds.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp or by staining (e.g., with potassium permanganate (B83412) or iodine).

  • Analyze the Results: Compare the Rf values of the spots. The disappearance of the starting material spot and the appearance of a new, typically more polar (lower Rf) product spot indicates the progress of the deprotection.

TLC Monitoring Workflow

start Start Reaction spot_t0 Spot t=0 (Starting Material) start->spot_t0 run_rxn Run Reaction spot_t0->run_rxn spot_rxn Spot Reaction Mixture at Time 't' run_rxn->spot_rxn develop_tlc Develop TLC Plate spot_rxn->develop_tlc visualize Visualize Spots develop_tlc->visualize analyze Analyze Rf Values visualize->analyze complete Reaction Complete analyze->complete Starting Material Consumed continue_rxn Continue Reaction analyze->continue_rxn Starting Material Remains continue_rxn->run_rxn

Caption: A workflow diagram for monitoring reaction progress using TLC.

Protocol 2: Quantitative Analysis using Ellman's Test

This protocol is adapted from standard procedures.[4][7][8]

Materials:

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

  • Ellman's Reagent Solution: 4 mg/mL DTNB in the Reaction Buffer.

  • Cysteine standards for calibration curve (optional, but recommended).

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare a Blank: In a cuvette, mix the Reaction Buffer and the Ellman's Reagent Solution in the same proportions as your sample.

  • Prepare the Sample: In a separate cuvette, add a known volume of your sample containing the deprotected thiol to the Reaction Buffer, followed by the addition of the Ellman's Reagent Solution. The final volume should be consistent across all samples.

  • Incubate: Mix well and incubate at room temperature for 15 minutes to allow the color to develop.[7]

  • Measure Absorbance: Zero the spectrophotometer with the blank at 412 nm. Measure the absorbance of your sample at 412 nm.

  • Calculate Concentration: The concentration of the free thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the thiol.[7]

Ellman's Test Reaction

reagents R-SH (Free Thiol) + DTNB (Ellman's Reagent) (Colorless) products R-S-S-TNB (Mixed Disulfide) + TNB²⁻ (Yellow Anion) reagents->products pH ~8 measurement Measure Absorbance at 412 nm products->measurement

Caption: The chemical reaction underlying the colorimetric Ellman's test.

References

Side reactions of S-acetyl-PEG3-alcohol and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-acetyl-PEG3-alcohol. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to help you navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional PEG linker. It contains a hydroxyl (-OH) group and a protected thiol (-SH) group in the form of a thioacetate.[1][2] The S-acetyl group serves as a protecting group for the thiol, which can be deprotected to reveal a reactive sulfhydryl group.[1][3] The PEG3 component provides a short, hydrophilic spacer. This molecule is often used in bioconjugation and for creating PROTACs.[4][5]

Q2: What are the main applications of this compound?

The primary application is in bioconjugation, where the deprotected thiol can react with various functional groups, most commonly maleimides, to link molecules together.[6][7] The hydroxyl group can be further modified to attach other molecules. Its hydrophilic PEG spacer can increase the water solubility of the resulting conjugate.[1][2]

Q3: How should I store and handle this compound?

For long-term storage, this compound should be kept at -20°C in a dry, dark environment.[4][8] For short-term storage (1-2 weeks), -4°C is acceptable.[8] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[9] Avoid contact with skin and eyes.[9]

Q4: How do I remove the S-acetyl protecting group to generate the free thiol?

The S-acetyl group can be removed under mild conditions to prevent unwanted side reactions.[3] Common methods include base-mediated hydrolysis or using specific deprotecting agents like hydroxylamine (B1172632) or thioglycolic acid.[3] The choice of method depends on the stability of the molecule it is conjugated to. Harsh conditions, such as strong bases or high temperatures, should be avoided if your substrate is sensitive.[3]

Troubleshooting Guide

Issue 1: Low Yield of Free Thiol After Deprotection

Possible Cause 1: Incomplete Deprotection Reaction The reaction conditions may not be optimal for complete removal of the S-acetyl group.

Solution:

  • Optimize Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature, monitoring for any degradation of your starting material.

  • Increase Reagent Concentration: A higher concentration of the deprotecting agent may be required.

  • Change Deprotection Method: If one method is not providing a good yield, consider an alternative. A summary of common methods is provided in the table below.

Possible Cause 2: Oxidation of the Free Thiol The newly formed free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds, thereby reducing the yield of the desired monomeric thiol.[3]

Solution:

  • Use Degassed Buffers: Oxygen is a primary cause of thiol oxidation. Degas all buffers and solvents by sparging with an inert gas like argon or nitrogen before use.

  • Work Under an Inert Atmosphere: If possible, perform the deprotection and subsequent reactions in a glove box or under a blanket of inert gas.

  • Add a Reducing Agent: Include a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) in your reaction buffer to prevent disulfide bond formation.

Issue 2: Unwanted Side Products in Thiol-Maleimide Conjugation

Possible Cause 1: Thiazine (B8601807) Rearrangement When a maleimide (B117702) is conjugated with a molecule containing an unprotected N-terminal cysteine, a significant side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to the formation of a six-membered thiazine ring.[6][7] This is a common issue that can lead to loss of product.[6]

Solution:

  • Control the pH: Performing the conjugation reaction in a more acidic environment (around pH 5) can halt the formation of thiazine.[6] However, the resulting conjugate must also be purified and stored under acidic conditions to prevent rearrangement.[6]

  • Acetylate the N-terminus: If possible, acetylating the N-terminal cysteine will prevent the nucleophilic attack that initiates thiazine formation.[6]

  • Avoid N-terminal Cysteines: If the peptide sequence can be modified, it is recommended to avoid using an N-terminal cysteine for maleimide conjugation.[6]

Possible Cause 2: Reaction with Amines at High pH At a pH above 7.5, maleimides can react with free primary amines, such as the side chain of lysine, in addition to thiols.[10]

Solution:

  • Maintain Optimal pH: The thiol-maleimide reaction is most selective for thiols in the pH range of 6.5 to 7.5.[10] Carefully control the pH of your reaction buffer to stay within this window.

Possible Cause 3: Instability of the Thioether Bond (Retro-Michael Reaction) The thioether bond formed in a thiol-maleimide reaction can be reversible under certain conditions, leading to the exchange of the conjugated molecule with other thiols present in the solution (e.g., glutathione (B108866) in vivo).[10][11]

Solution:

  • Consider Alternative Chemistries: If the stability of the linkage is a critical issue for your application, you may need to explore other conjugation chemistries that form more stable bonds.

Experimental Protocols

Protocol 1: Deprotection of S-acetyl Group using Thioglycolic Acid (TGA)

This protocol is adapted from a general method for S-acetyl deprotection.[3]

Materials:

Procedure:

  • Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A common ratio is 1:9 MeOH:PB.

  • Add thioglycolic acid (TGA) (2.0 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture with a 5% HCl solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected thiol.

  • Further purification can be performed by chromatography if necessary.

Data Presentation

Table 1: Comparison of S-acetyl Deprotection Methods
MethodReagentsConditionsAdvantagesDisadvantages
Base-Mediated Hydrolysis Strong bases (e.g., NaOH, NaOMe)Varies, can require elevated temperaturesEffective for robust substratesHarsh conditions may not be suitable for sensitive molecules[3]
Thiol-Thioester Exchange Thioglycolic acid (TGA)pH 8 bufferMilder alternative to strong base hydrolysis[3]Requires careful pH control
Metal/Lewis Acid Facilitated Metal salts or Lewis acidsSpecific to the chosen reagentCan be highly specific, e.g., in peptide synthesis[3]May require specific quenching and purification steps

Visualizations

Diagram 1: S-acetyl Deprotection and Subsequent Thiol Oxidation

Deprotection_Oxidation cluster_deprotection Deprotection cluster_oxidation Side Reaction S_acetyl This compound Free_Thiol Free Thiol-PEG3-alcohol S_acetyl->Free_Thiol Deprotection (e.g., TGA, pH 8) Disulfide Disulfide-linked Dimer Free_Thiol->Disulfide Oxidation (O2)

Caption: Workflow of S-acetyl deprotection and the potential side reaction of thiol oxidation.

Diagram 2: Thiol-Maleimide Conjugation and Thiazine Rearrangement

Thiol_Maleimide_Reaction Free_Thiol Free Thiol (from this compound) Conjugate Succinimidyl Thioether Conjugate Free_Thiol->Conjugate Maleimide Maleimide-containing Molecule Maleimide->Conjugate Thiazine Thiazine Product (Side Reaction) Conjugate->Thiazine Nucleophilic Attack (pH > 7) N_Term_Cys Unprotected N-terminal Amine on Conjugate N_Term_Cys->Thiazine

Caption: Desired thiol-maleimide reaction versus the thiazine rearrangement side reaction.

Diagram 3: Troubleshooting Logic for Low Conjugation Yield

Troubleshooting_Conjugation Start Low Conjugation Yield Check_Deprotection Verify Deprotection Efficiency (LC-MS / Ellman's Test) Start->Check_Deprotection Deprotection_OK Deprotection >90%? Check_Deprotection->Deprotection_OK Optimize_Deprotection Optimize Deprotection: - Use degassed buffers - Add TCEP - Change method Deprotection_OK->Optimize_Deprotection No Check_Conjugation Analyze Conjugation Reaction Deprotection_OK->Check_Conjugation Yes Conjugation_Side_Reactions Potential Issues: - Thiazine Rearrangement (if N-term Cys) - Amine Reactivity (pH > 7.5) - Hydrolysis of Maleimide Check_Conjugation->Conjugation_Side_Reactions Solutions Solutions: - Adjust pH to 6.5-7.5 - Acetylate N-terminus - Use fresh maleimide Conjugation_Side_Reactions->Solutions

Caption: A logical workflow for troubleshooting low yield in conjugation experiments.

References

Technical Support Center: Optimizing PEG Linker Length for ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing polyethylene (B3416737) glycol (PEG) linker length for your Antibody-Drug Conjugate (ADC) programs.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A PEG linker in an Antibody-Drug Conjugate (ADC) serves as a crucial bridge connecting the monoclonal antibody to the cytotoxic payload. Its primary roles are to:

  • Enhance Hydrophilicity: Many potent payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. A hydrophilic PEG linker helps to mitigate this, improving the overall physicochemical properties of the ADC.[1]

  • Improve Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life.[2] This allows for greater accumulation of the ADC in the tumor tissue.

  • Modulate Stability: The linker's chemistry and length can influence the stability of the ADC in circulation, preventing premature release of the payload.[2]

  • Provide a Spatial Spacer: The PEG chain acts as a spacer between the antibody and the payload, which can be important for minimizing steric hindrance and optimizing the interaction with the target antigen.

Q2: How does PEG linker length impact ADC efficacy?

The length of the PEG linker is a critical parameter that requires careful optimization as it creates a trade-off between various ADC properties:

  • Longer PEG linkers generally lead to increased hydrophilicity, improved pharmacokinetics (longer half-life), and potentially enhanced in vivo efficacy due to better tumor accumulation.[3] However, they may also decrease in vitro cytotoxicity.[3]

  • Shorter PEG linkers may result in better ADC stability.[1]

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target antigen.

Q3: What are the key differences between cleavable and non-cleavable linkers?

The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release:

  • Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the target cell (e.g., acidic pH, specific enzymes). This allows for targeted release of the payload.

  • Non-cleavable Linkers: These linkers are highly stable and release the payload only after the antibody is degraded within the lysosome of the target cell. This strategy offers excellent plasma stability and can reduce off-target toxicity.[2][]

Troubleshooting Guides

Issue 1: ADC Aggregation

Q: We are observing significant aggregation of our ADC, especially with a high drug-to-antibody ratio (DAR). What could be the cause and how can we troubleshoot this?

A: ADC aggregation is a common issue, often driven by the hydrophobicity of the payload.[5][6]

Possible Causes:

  • Hydrophobic Payload: The cytotoxic drug itself is often hydrophobic, and at high DARs, these hydrophobic patches on the antibody surface can interact and cause aggregation.[5][6]

  • Suboptimal Formulation: Incorrect pH, salt concentration, or the presence of organic co-solvents used to dissolve the payload-linker can destabilize the ADC.[7]

  • Conformational Changes: The conjugation process itself can alter the antibody's conformation, exposing hydrophobic regions.[7]

Troubleshooting Steps:

  • Optimize PEG Linker Length: Increasing the length of the hydrophilic PEG linker can help to shield the hydrophobic payload and reduce intermolecular interactions.[]

  • Formulation Optimization: Systematically screen different buffer conditions (pH, ionic strength) and excipients to find a formulation that stabilizes the ADC.

  • Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to a more homogeneous ADC product with a defined DAR, which can reduce aggregation.[]

  • Characterize Aggregates: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.[7]

Issue 2: Inconsistent In Vitro Cytotoxicity Results

Q: Our in vitro cytotoxicity assays are showing variable and inconsistent IC50 values. How can we improve the reliability of these experiments?

A: Inconsistent cytotoxicity results can stem from several factors related to both the ADC and the assay itself.

Possible Causes:

  • ADC Heterogeneity: A heterogeneous ADC preparation with varying DAR and aggregation levels can lead to inconsistent results.[7]

  • Assay Conditions: The choice of cell line, cell seeding density, and incubation time can all impact the IC50 value.[9][10]

  • Payload-Dependent Effects: The mechanism of action of the payload can influence the optimal assay duration. For example, tubulin inhibitors may require longer incubation times (72-96 hours) to observe their full cytotoxic effect.[9]

Troubleshooting Steps:

  • Ensure ADC Quality: Purify the ADC using SEC to remove aggregates before performing cytotoxicity assays.[7] Characterize the monomeric fraction to ensure you are working with a well-defined species.

  • Optimize Assay Parameters:

    • Cell Seeding Density: Determine the optimal cell number that ensures logarithmic growth throughout the assay duration.[9]

    • Incubation Time: Titrate the incubation time based on the payload's mechanism of action.[9]

  • Include Proper Controls: Always include an unconjugated antibody and the free payload as controls to understand their respective contributions to cytotoxicity.

  • Use a Validated Assay Method: The MTT assay is a common method for assessing cell viability.[9][10][11][] Ensure the protocol is well-established and followed consistently.

Issue 3: Poor In Vivo Efficacy and Rapid Clearance

Q: Our ADC shows good in vitro potency but poor efficacy and is cleared rapidly in our animal models. What could be the underlying issues?

A: Discrepancies between in vitro and in vivo results are a common challenge in ADC development.

Possible Causes:

  • Suboptimal Pharmacokinetics: The ADC may be cleared from circulation too quickly, preventing sufficient accumulation in the tumor. This can be due to the overall hydrophobicity of the ADC or instability of the linker.[][14]

  • ADC Aggregation: As mentioned earlier, aggregation can lead to rapid clearance by the mononuclear phagocyte system.[7]

  • Linker Instability: Premature release of the payload in circulation can lead to off-target toxicity and reduced efficacy at the tumor site.[15][16]

Troubleshooting Steps:

  • Optimize PEG Linker Length: A longer PEG linker can improve the pharmacokinetic profile by increasing the ADC's hydrodynamic size and shielding the hydrophobic payload.[2]

  • Evaluate Linker Stability: Conduct in vitro plasma stability assays to assess the rate of payload deconjugation.[]

  • Conduct Pharmacokinetic Studies: Perform PK studies in relevant animal models to determine the clearance rate, half-life, and biodistribution of the ADC.[][18]

  • Consider Site-Specific Conjugation: This can lead to a more homogeneous and stable ADC with improved PK properties.[]

Data Summary Tables

Table 1: Impact of PEG Linker Length on ADC Properties (Qualitative Summary)

PEG Linker LengthHydrophilicityPharmacokinetics (Half-life)In Vitro CytotoxicityIn Vivo EfficacyStability
Short LowerShorterPotentially HigherMay be LowerPotentially Higher
Long HigherLongerPotentially LowerMay be HigherMay be Lower

Table 2: Troubleshooting Common Issues in ADC Development

IssuePotential CauseRecommended Action
Aggregation Hydrophobic payload, suboptimal formulationIncrease PEG linker length, optimize formulation buffer, use site-specific conjugation.
Inconsistent Cytotoxicity ADC heterogeneity, improper assay conditionsPurify ADC by SEC, optimize cell seeding and incubation time.
Poor In Vivo Efficacy Rapid clearance, linker instabilityLengthen PEG linker, assess linker stability in plasma, perform PK studies.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Culture: Culture target cancer cell lines in the appropriate medium.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths and add them to the cells. Include unconjugated antibody and free payload as controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72-96 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.[9]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Protocol 2: Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Use healthy mice or rats for the study.

  • Administration: Administer ADCs with varying PEG linker lengths intravenously at a defined dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.

  • Sample Processing: Isolate plasma from the blood samples.

  • Quantification: Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.

  • Data Analysis: Plot the plasma concentration-time curve and determine key PK parameters such as clearance, half-life, and area under the curve (AUC).

Visualizations

ADC_Workflow Experimental Workflow for Optimizing PEG Linker Length cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis ADC Synthesis (Varying PEG Lengths) Purification Purification (SEC) Synthesis->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Stability Plasma Stability Assay Characterization->Stability PK_Study Pharmacokinetic Study Cytotoxicity->PK_Study Stability->PK_Study Efficacy Efficacy Study (Xenograft Model) PK_Study->Efficacy Optimization Optimization Efficacy->Optimization Data Analysis & Linker Optimization

Caption: A typical experimental workflow for optimizing ADC PEG linker length.

HER2_Signaling Simplified HER2 Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway HER2_ADC HER2-Targeting ADC HER2_Receptor HER2 Receptor HER2_ADC->HER2_Receptor Binding & Internalization Dimerization Dimerization HER2_Receptor->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation PI3K PI3K Phosphorylation->PI3K RAS RAS Phosphorylation->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cell Proliferation, Survival, Growth mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Simplified HER2 signaling pathway targeted by many ADCs.[19][20][21][22][23]

MMAE_MOA Mechanism of Action of MMAE Payload ADC_Internalization 1. ADC Internalization via Endocytosis Lysosome 2. Lysosomal Trafficking ADC_Internalization->Lysosome Payload_Release 3. Linker Cleavage & MMAE Release Lysosome->Payload_Release Tubulin_Binding 4. MMAE Binds to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption 5. Inhibition of Microtubule Polymerization Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest 6. G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 7. Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The intracellular mechanism of action for the cytotoxic payload MMAE.[24][][26][27][28]

References

Technical Support Center: Purifying PEGylated Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins and peptides?

A1: The PEGylation process often results in a complex mixture of products, including the desired mono-PEGylated conjugate, multi-PEGylated species, positional isomers, unreacted protein, and excess PEG reagent.[][2] The primary challenges are to efficiently separate the target PEGylated molecule from this heterogeneous mixture, as the physicochemical properties of the different species can be very similar.[3]

Q2: Which chromatography techniques are most commonly used for PEGylated protein purification?

A2: The most common chromatographic techniques are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[] Each technique separates molecules based on different properties (size, charge, and hydrophobicity, respectively), and they can be used individually or in combination for optimal purification.[4]

Q3: How does PEGylation affect a protein's behavior in each of these chromatography techniques?

A3:

  • SEC: PEGylation increases the hydrodynamic radius of a protein, causing it to elute earlier than its un-PEGylated counterpart.[]

  • IEX: The attached PEG chain can shield the protein's surface charges, generally leading to weaker binding to the ion-exchange resin and elution at a lower salt concentration compared to the native protein.[]

  • HIC: The effect on HIC is more variable. While PEG itself is hydrophilic, the overall hydrophobicity of the PEGylated protein can change, and interactions between the PEG chain and the HIC resin can occur.[][5]

Q4: Can I separate positional isomers of a mono-PEGylated protein?

A4: Yes, separating positional isomers is possible but can be challenging. Ion-exchange chromatography (IEX) is often the most effective method, as the position of the PEG chain can differentially shield charged residues, leading to slight differences in their interaction with the resin.[][6] Reversed-phase chromatography (RPC) has also been used successfully for this purpose on an analytical scale.[]

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)
ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between PEGylated protein and unreacted protein. - Inadequate column length or pore size.- PEG size is too small, resulting in an insufficient change in hydrodynamic radius.- Non-specific interactions between the sample and the SEC matrix.- Use a longer column or a column with a more appropriate pore size for the molecular weight range.- For smaller PEGs, consider an alternative technique like IEX.- Add salt (e.g., 150 mM NaCl) to the mobile phase to minimize ionic interactions.[7]
Co-elution of PEGylated protein with free PEG. - The hydrodynamic radius of the free PEG is similar to that of the PEGylated protein.- This is a common issue, especially with larger PEG molecules.- Consider using a different technique like IEX or HIC for a polishing step.
Peak tailing or broad peaks. - Non-specific interactions with the column matrix.- Sample viscosity is too high.- Column is overloaded.- Optimize the mobile phase composition (e.g., adjust salt concentration or pH).- Dilute the sample.- Reduce the sample loading volume or concentration.[8]
Low recovery of PEGylated protein. - Adsorption of the protein to the column matrix.- Use a column with a different stationary phase (e.g., one with lower hydrophobicity).- Modify the mobile phase to reduce non-specific binding.
Ion-Exchange Chromatography (IEX)
ProblemPossible Cause(s)Suggested Solution(s)
PEGylated protein does not bind to the column. - Incorrect pH of the binding buffer.- Ionic strength of the sample or binding buffer is too high.- PEG chain is shielding all the surface charges.- For cation exchange, ensure the buffer pH is at least 0.5-1 unit below the protein's pI. For anion exchange, the pH should be at least 0.5-1 unit above the pI.[9]- Desalt or dilute the sample. Ensure the binding buffer has low ionic strength.- If charge shielding is complete, IEX may not be a suitable technique. Consider SEC or HIC.
Poor resolution between different PEGylated species (e.g., mono- vs. di-PEGylated). - The charge difference between the species is too small.- The gradient is too steep.- Optimize the pH of the mobile phase to maximize the charge difference.- Use a shallower salt gradient for elution.
Low recovery of PEGylated protein. - Protein is binding too strongly to the resin.- Protein has precipitated on the column.- Increase the salt concentration in the elution buffer.- Optimize the elution buffer pH.- Ensure the protein is soluble under the chosen buffer conditions.
Broad peaks or peak tailing. - Sub-optimal elution conditions.- Column is overloaded.- Optimize the gradient slope and flow rate.- Reduce the amount of sample loaded onto the column.
Hydrophobic Interaction Chromatography (HIC)
ProblemPossible Cause(s)Suggested Solution(s)
PEGylated protein does not bind to the column. - The salt concentration in the binding buffer is too low.- The hydrophobicity of the PEGylated protein is not sufficient for binding to the chosen resin.- Increase the concentration of a high-kosmotropic salt (e.g., ammonium (B1175870) sulfate) in the binding buffer.- Use a more hydrophobic resin (e.g., Phenyl or Butyl).[10]
Poor resolution between PEGylated and un-PEGylated protein. - The difference in hydrophobicity is minimal.- The salt gradient is not optimized.- Screen different HIC resins with varying hydrophobicity.- Optimize the salt gradient (e.g., use a shallower gradient).- Consider adding modifiers to the mobile phase.[10]
Low recovery. - The protein is binding too strongly to the resin.- Protein precipitation at high salt concentrations.- Use a less hydrophobic resin.- Decrease the initial salt concentration.- Ensure the protein is soluble at the high salt concentrations required for binding.
Unpredictable elution behavior. - Complex interactions between the PEG moiety and the HIC resin.- HIC behavior of PEGylated proteins can be complex.[5] Empirical method development and screening of different resins and salt conditions are often necessary.

Quantitative Data

Table 1: Comparison of Dynamic Binding Capacity (DBC) on Anion-Exchange Resins for Native and PEGylated Bovine Serum Albumin (BSA) [11]

Stationary PhaseLigand ChemistryDBC for Native BSA (mg/mL)DBC for 12 kDa PEG-BSA (mg/mL)DBC for 30 kDa PEG-BSA (mg/mL)
Resin AQuaternary Ammonium1102515
Resin BDiethylaminoethyl952010
Resin CQuaternary Ammonium (Porous)1204530

This table illustrates the significant decrease in dynamic binding capacity on ion-exchange resins after PEGylation, a critical factor for process development.

Table 2: Resolution of Native, Mono-PEGylated, and Di-PEGylated Lysozyme using a PEG-grafted HIC Resin [12]

SeparationResolution (Rs)
Native vs. Mono-PEGylated Lysozyme0.93
Mono-PEGylated vs. Di-PEGylated Lysozyme1.92

This table provides an example of the resolution achievable with a specialized HIC resin for different PEGylated species.

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose a SEC column with a fractionation range appropriate for the molecular weight of your PEGylated protein. For example, a column with a range of 10-600 kDa is suitable for many PEGylated proteins.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Filter and degas the buffer before use.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase. Centrifuge or filter the sample to remove any particulates.

  • Injection: Inject a sample volume that is typically 0.5-2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase and collect fractions. The PEGylated protein, having a larger hydrodynamic radius, will elute before the un-PEGylated protein.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Protocol 2: Separation of PEGylated Isoforms by Ion-Exchange Chromatography (IEX)
  • Resin and Buffer Selection:

    • Choose a cation-exchange resin (e.g., SP Sepharose) if the PEGylated protein is positively charged at the working pH, or an anion-exchange resin (e.g., Q Sepharose) if it is negatively charged.

    • Prepare a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange) and a high-salt elution buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the binding buffer.

  • Sample Loading: Load the desalted PEGylation reaction mixture onto the column.

  • Wash: Wash the column with the binding buffer until the UV absorbance at 280 nm returns to baseline to remove any unbound material.

  • Elution: Elute the bound proteins using a linear salt gradient from 0% to 100% elution buffer over 10-20 column volumes. Different PEGylated species and positional isomers will elute at different salt concentrations.

  • Fraction Collection and Analysis: Collect fractions throughout the gradient and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.

Protocol 3: Polishing of a PEGylated Protein using Hydrophobic Interaction Chromatography (HIC)
  • Resin and Buffer Selection:

    • Select a HIC resin based on the hydrophobicity of the PEGylated protein (e.g., Phenyl, Butyl, or Octyl Sepharose).

    • Prepare a high-salt binding buffer (e.g., 20 mM sodium phosphate (B84403) with 1-2 M ammonium sulfate, pH 7.0) and a low-salt elution buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Column Equilibration: Equilibrate the column with 5-10 column volumes of the binding buffer.

  • Sample Preparation: Add a high concentration of a kosmotropic salt (e.g., ammonium sulfate) to the sample to match the binding buffer conditions.

  • Sample Loading: Load the sample onto the HIC column.

  • Wash: Wash the column with the binding buffer to remove any unbound components.

  • Elution: Elute the bound protein by applying a reverse salt gradient (from high salt to low salt).

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target PEGylated protein.

Visualizations

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Protein Protein Reaction_Mixture Reaction_Mixture Protein->Reaction_Mixture PEG_Reagent PEG_Reagent PEG_Reagent->Reaction_Mixture SEC SEC Reaction_Mixture->SEC Step 1 (Optional) IEX IEX SEC->IEX Step 2 HIC HIC IEX->HIC Step 3 (Polishing) Purified_Product Purified_Product HIC->Purified_Product

Caption: A general workflow for PEGylation and subsequent purification.

Troubleshooting_Logic Start Start Problem_Identified Problem_Identified Start->Problem_Identified Check_Resolution Poor Resolution SEC IEX HIC Problem_Identified->Check_Resolution Resolution Issue Check_Recovery Low Recovery SEC IEX HIC Problem_Identified->Check_Recovery Recovery Issue Check_Binding No Binding IEX HIC Problem_Identified->Check_Binding Binding Issue Optimize_Parameters Optimize_Parameters Check_Resolution->Optimize_Parameters Check_Recovery->Optimize_Parameters Check_Binding->Optimize_Parameters End End Optimize_Parameters->End Problem Solved

Caption: A logical flow for troubleshooting purification issues.

References

Stability issues with S-acetyl-PEG3-alcohol in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of S-acetyl-PEG3-alcohol in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability issue for this compound in solution is the hydrolysis of the thioester bond. This reaction results in the cleavage of the S-acetyl group, yielding the free thiol (HS-PEG3-alcohol) and acetic acid. This hydrolysis is a critical consideration as the intact S-acetyl group is often a protecting group for the thiol, which is intended for subsequent conjugation reactions.

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The rate of thioester hydrolysis is significantly influenced by the following factors:

  • pH: The hydrolysis of thioesters is base-catalyzed. Therefore, the rate of degradation of this compound will increase significantly at higher pH values (alkaline conditions). It is most stable at a near-neutral pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For long-term storage, it is crucial to keep the compound at low temperatures.

  • Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and accelerate the cleavage of the thioester bond. For instance, buffers containing primary amines (e.g., Tris) can be more reactive than phosphate (B84403) buffers.

  • Enzymes: In biological media, esterases or other enzymes may catalyze the hydrolysis of the thioester bond.

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: For optimal stability, this compound should be stored as a solid under dry conditions at -20°C for long-term storage (up to a year or more) or at 2-8°C for short-term storage.[1] Stock solutions should be prepared in an appropriate anhydrous solvent such as DMSO or ethanol. For aqueous buffers, it is recommended to prepare the solution fresh and use it immediately, or store it at -80°C for short periods. Repeated freeze-thaw cycles should be avoided.

Q4: Can I store this compound in an aqueous buffer?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis. If you must use an aqueous buffer, it is best to prepare the solution immediately before use. If short-term storage is necessary, use a buffer with a neutral or slightly acidic pH and store it at low temperatures (e.g., -80°C).

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact this compound from its primary degradation product, the corresponding thiol (HS-PEG3-alcohol). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe the disappearance of the S-acetyl signal and the appearance of new signals corresponding to the degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or no reactivity in subsequent conjugation reactions. The S-acetyl group may have been prematurely cleaved, leading to the oxidation of the free thiol to a disulfide, which is unreactive under standard conditions.1. Verify the integrity of your this compound starting material using HPLC or LC-MS. 2. Prepare fresh solutions of this compound immediately before use. 3. If using a deprotection step, ensure it is performed correctly and the resulting thiol is used promptly.
Inconsistent results between experiments. This could be due to variable degradation of this compound in solution.1. Standardize the preparation and handling of this compound solutions. 2. Control the pH and temperature of your reaction conditions carefully. 3. Consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation if the S-acetyl group is deprotected.
Appearance of unexpected peaks in HPLC or LC-MS analysis. These peaks may correspond to the hydrolyzed thiol, the disulfide dimer, or other byproducts.1. Characterize the unexpected peaks using mass spectrometry to identify the degradation products. 2. Review your experimental conditions (pH, temperature, buffer composition) to identify potential causes of degradation.
Stock solution appears cloudy or has precipitated. The compound may have degraded, or the solvent may not be appropriate for long-term storage.1. Discard the solution and prepare a fresh stock in a high-quality, anhydrous solvent. 2. Ensure the storage temperature is appropriate and consistent.

Data Presentation

Table 1: Factors Affecting the Stability of Thioester Bonds

Factor Effect on Stability Recommendation
pH Decreased stability at high pH (alkaline hydrolysis).Maintain a neutral or slightly acidic pH for solutions.
Temperature Increased degradation at higher temperatures.Store solid compound at -20°C and solutions at -80°C.
Nucleophiles Accelerated degradation in the presence of nucleophiles (e.g., primary amine buffers).Use non-nucleophilic buffers like phosphate or HEPES.
Enzymes Potential for enzymatic cleavage in biological media.Be aware of potential enzymatic degradation in cell-based assays.

Table 2: Half-life of a Thioester Intermediate in a Biological System

Compound Conditions Half-life (t1/2)
Ubc9~SUMO-1 thioester conjugateAqueous buffer~3.6 hours[2]

Note: This data is for a different thioester-containing molecule and serves as a general reference for the potential stability of such bonds in a biological context.

Experimental Protocols

Protocol 1: HPLC-MS Method for Monitoring this compound Stability

This protocol outlines a general method for monitoring the degradation of this compound to its corresponding thiol.

Materials:

  • This compound solution to be analyzed

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

  • LC-MS system with ESI source

Method:

  • Sample Preparation: Dilute the this compound solution in Mobile Phase A to a suitable concentration (e.g., 10 µM).

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-6 min: 95% B

      • 6-6.1 min: 95% to 5% B

      • 6.1-8 min: 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Data Analysis: Monitor the extracted ion chromatograms for the theoretical m/z of this compound and its hydrolyzed thiol product.

Protocol 2: Forced Degradation Study of this compound

This protocol describes how to perform a forced degradation study to understand the stability of this compound under various stress conditions.[3][4]

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC-MS system

Method:

  • Acidic Hydrolysis: Dissolve this compound in 1 M HCl and incubate at room temperature. Take samples at different time points (e.g., 0, 1, 4, 8, 24 hours) and neutralize with NaOH before HPLC-MS analysis.

  • Basic Hydrolysis: Dissolve this compound in 1 M NaOH and incubate at room temperature. Take samples at different time points and neutralize with HCl before HPLC-MS analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 30% H₂O₂ and incubate at room temperature. Take samples at different time points for HPLC-MS analysis.

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 60°C). Dissolve samples at different time points in a suitable solvent for HPLC-MS analysis.

  • Analysis: Analyze all samples using the HPLC-MS method described in Protocol 1 to determine the extent of degradation and identify major degradation products.

Visualizations

degradation_pathway SAcetylPEG This compound Thiol HS-PEG3-alcohol SAcetylPEG->Thiol Hydrolysis (H₂O, OH⁻) AceticAcid Acetic Acid SAcetylPEG->AceticAcid Hydrolysis (H₂O, OH⁻) Disulfide PEG3-S-S-PEG3 Thiol->Disulfide Oxidation

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Solution Stress Apply Stress Condition (pH, Temp, etc.) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling HPLC HPLC-MS Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability testing of this compound.

References

Technical Support Center: Enhancing Antibody-Drug Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of an ADC?

A1: The stability of an ADC is a multifaceted issue influenced by several critical factors. These include the intrinsic properties of the monoclonal antibody (mAb), the chemical nature of the cytotoxic payload, the design of the linker connecting the mAb and the payload, the conjugation chemistry used, and the formulation and storage conditions. Both physical (e.g., aggregation) and chemical (e.g., drug deconjugation) instability can arise from the interplay of these elements. The conjugation process itself can introduce instability by altering the physicochemical properties of the antibody.

Q2: How does the choice of linker impact ADC stability?

A2: The linker is a pivotal component that significantly dictates the stability profile of an ADC.[1][2] Linkers can be broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to release the payload under specific conditions within the tumor microenvironment (e.g., low pH, presence of certain enzymes), while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.[3] The stability of the linker in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity.[1] The chemical properties of the linker, such as its hydrophobicity, can also influence the ADC's propensity to aggregate.[2] Hydrophilic linkers, for instance, can help mitigate aggregation issues.[3]

Q3: What is the impact of the drug-to-antibody ratio (DAR) on ADC stability?

A3: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that significantly affects ADC stability.[4][5] Higher DAR values, while potentially increasing potency, often lead to greater hydrophobicity of the ADC.[6] This increased hydrophobicity can promote aggregation, reduce solubility, and lead to faster clearance from circulation.[7] Finding the optimal DAR is a key challenge in ADC development to balance efficacy with a favorable stability profile.[6] ADCs with excessively high DARs may exhibit increased hepatic clearance, which could limit their therapeutic efficacy.[7]

Q4: How can formulation be optimized to improve ADC stability?

A4: Formulation plays a crucial role in maintaining the long-term stability of ADCs.[8][9] Key formulation parameters to consider include pH, buffer type, and the use of excipients.[10] Operating at a pH away from the antibody's isoelectric point can minimize aggregation.[11] Stabilizing excipients such as sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20 or 80) are often included to prevent aggregation and surface-induced degradation. For ADCs susceptible to oxidation, the addition of antioxidants may be beneficial.[12] In many cases, lyophilization (freeze-drying) is employed to enhance the long-term storage stability of ADCs.[4]

Troubleshooting Guides

Issue 1: ADC Aggregation

Symptoms:

  • Visible precipitates or cloudiness in the ADC solution.

  • Appearance of high molecular weight species (HMWs) in size exclusion chromatography (SEC-HPLC).

  • Loss of biological activity or binding affinity.

  • Increased immunogenicity in preclinical models.[3]

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
High Hydrophobicity - Optimize DAR: Aim for a lower, more homogeneous DAR.[7]- Hydrophilic Linkers: Employ more hydrophilic linkers (e.g., PEGylated linkers) to counteract the hydrophobicity of the payload.[3]- Payload Modification: If possible, select or modify the payload to be more hydrophilic.
Suboptimal Formulation - pH Optimization: Screen a range of pH values to identify the pH of maximum stability, avoiding the isoelectric point of the antibody.[10][11]- Buffer Selection: Evaluate different buffer systems (e.g., histidine, citrate) for their ability to stabilize the ADC.- Excipient Screening: Include stabilizing excipients such as sucrose, trehalose, polysorbate 20/80, arginine, or glycine (B1666218) in the formulation.
Conjugation Process - Co-solvent Concentration: If using organic co-solvents (e.g., DMSO) to dissolve the linker-payload, minimize the final concentration to avoid denaturing the antibody.[13]- Reaction Conditions: Optimize conjugation reaction time and temperature to minimize stress on the antibody.[13]- Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.[11]
Storage and Handling - Temperature Control: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations or frozen).- Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can induce aggregation. If freezing is necessary, use a controlled freezing rate and appropriate cryoprotectants.- Light Exposure: Protect the ADC from light, especially if the payload or linker is photosensitive.[3][12]
Issue 2: Drug Deconjugation

Symptoms:

  • Decrease in average DAR over time, as measured by techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Presence of free payload in the formulation.

  • Reduced efficacy and potential for increased systemic toxicity.

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Steps
Linker Instability - Linker Chemistry: Select a more stable linker chemistry. For instance, non-cleavable linkers generally exhibit higher plasma stability compared to some cleavable linkers.[1] For maleimide-based conjugation, hydrolysis of the succinimide (B58015) ring can enhance stability.[15]- Cleavage Mechanism: If using a cleavable linker, ensure the cleavage mechanism is highly specific to the target environment (e.g., lysosomal proteases) and that the linker is stable in systemic circulation.[1]
Conjugation Site - Site Selection: The local microenvironment of the conjugation site can influence linker stability. Conjugation at partially solvent-accessible sites within a positively charged environment can promote the hydrolysis of the succinimide ring in maleimide-based linkers, thus stabilizing the conjugate.[15]
Formulation pH - pH Optimization: The pH of the formulation can impact the stability of certain linkers. For example, some linkers may be susceptible to hydrolysis at acidic or basic pH. Conduct stability studies across a range of pH values to identify the optimal formulation pH for linker stability.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC in plasma from different species by monitoring changes in DAR and the release of free payload over time.[1][16]

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma (e.g., human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., EDTA)[16][17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 37°C incubator with orbital shaker

  • -80°C freezer

  • Analytical instrumentation (e.g., LC-MS, SEC-HPLC, HIC-HPLC)

  • Protein A or other affinity capture beads/resins

  • Elution and neutralization buffers

Procedure:

  • ADC Incubation:

    • Thaw plasma at 37°C and centrifuge to remove any cryoprecipitates.

    • Dilute the test ADC to a final concentration of 100 µg/mL in the plasma.[16]

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

    • Incubate all samples at 37°C with gentle agitation.[16]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).[17]

    • Immediately snap-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis to halt any further degradation.[16]

  • Sample Analysis (to measure intact ADC/DAR):

    • Thaw the plasma samples on ice.

    • Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads).[16]

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer) and immediately neutralize the eluate.[14]

    • Analyze the intact or reduced ADC by LC-MS or HIC-HPLC to determine the average DAR at each time point.[14][16]

  • Data Analysis:

    • Plot the average DAR as a function of time.

    • A decrease in DAR over time indicates drug deconjugation.

    • Calculate the half-life (t½) of the ADC in plasma.[16]

Protocol 2: Thermal Stress Stability Study

Objective: To assess the thermal stability of an ADC by subjecting it to elevated temperatures and monitoring for aggregation and degradation.[18]

Materials:

  • ADC sample

  • Formulation buffer

  • Temperature-controlled incubator or water bath (e.g., 40°C)

  • -70°C freezer

  • Analytical instrumentation (e.g., SEC-HPLC, Differential Scanning Calorimetry - DSC)

Procedure:

  • Sample Preparation:

    • Prepare the ADC in the desired formulation buffer at a typical concentration (e.g., 1 mg/mL).

    • Aliquot the sample into sterile, sealed vials to prevent evaporation.

  • Thermal Stress:

    • Place the vials in an incubator set to the desired stress temperature (e.g., 40°C).[18]

    • Store a control sample (T=0) at -70°C.[18]

  • Time-Point Sampling:

    • Remove vials from the incubator at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).[18]

    • Analyze the samples immediately or store them at -70°C until analysis.[18]

  • Sample Analysis:

    • SEC-HPLC: Analyze the samples to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).[18]

    • DSC: For a more in-depth analysis of thermal stability, perform DSC to determine the melting temperatures (Tm) of the antibody domains, which can indicate conformational changes upon conjugation and thermal stress.[18][19]

  • Data Analysis:

    • Plot the percentage of monomer and aggregates over time at the stress temperature.

    • Compare the thermal degradation profile of the ADC to that of the unconjugated antibody.

Protocol 3: Photostability Testing

Objective: To evaluate the impact of light exposure on the stability of an ADC, in accordance with ICH Q1B guidelines.[12][20]

Materials:

  • ADC sample in its final formulation and container

  • Photostability chamber equipped with a light source that meets ICH Q1B requirements (cool white fluorescent and near-ultraviolet lamps).[20]

  • Dark control samples wrapped in aluminum foil.

  • Analytical instrumentation (e.g., SEC-HPLC, UV-Vis spectroscopy).

Procedure:

  • Sample Preparation:

    • Place the ADC samples in transparent containers.

    • Prepare dark control samples by wrapping identical containers in aluminum foil.

  • Light Exposure:

    • Place the samples in the photostability chamber.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[20]

    • The dark controls should be placed alongside the light-exposed samples to account for any thermal degradation.

  • Sample Analysis:

    • At the end of the exposure period, visually inspect all samples for any changes in color or clarity.

    • Analyze the light-exposed and dark control samples using SEC-HPLC to assess for aggregation and fragmentation.[12]

    • UV-Vis spectroscopy can be used to detect changes in the absorbance spectrum.

  • Data Analysis:

    • Compare the analytical results of the light-exposed samples to the dark control samples.

    • Significant changes in the light-exposed samples indicate photosensitivity.

Quantitative Data Summary

Table 1: Comparative Plasma Stability of Common Cleavable Linker Types
Linker TypeCleavage MechanismPlasma StabilityKey Considerations
Hydrazone Acid-labile (hydrolysis at low pH)ModerateStability is pH-dependent; can be susceptible to hydrolysis in circulation.[16]
Disulfide Reduction (cleavage by glutathione)Moderate to HighStability depends on the steric hindrance around the disulfide bond.
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B)HighGenerally very stable in plasma; cleavage is dependent on protease expression in the tumor.[1]
β-Glucuronide Enzyme-cleavable (β-glucuronidase)HighHighly stable in plasma; cleavage is dependent on the presence of β-glucuronidase in the tumor microenvironment.[1]
Table 2: Impact of DAR on ADC Aggregation
DARGeneral Impact on AggregationRationale
Low (e.g., 2) Lower propensity for aggregationLower overall hydrophobicity, less perturbation of the antibody structure.[7]
High (e.g., 8) Higher propensity for aggregationIncreased hydrophobicity from the payload leads to intermolecular interactions and aggregation.[3]
Table 3: Effect of Formulation Parameters on ADC Stability
ParameterConditionImpact on Stability
pH At or near the isoelectric point (pI)Increased aggregation.[11]
Away from the pIDecreased aggregation.[10]
Excipients Sucrose, TrehaloseStabilize against thermal stress and lyophilization-induced stress.
Polysorbate 20/80Prevent surface-induced aggregation and agitation stress.
Arginine, GlycineCan reduce aggregation.
MethionineCan protect against oxidation.[21]

Visualizations

ADC_Stability_Workflow ADC Stability Assessment Workflow cluster_formulation Formulation & Conjugation cluster_stability_testing Stability Testing cluster_analysis Analytical Characterization cluster_outcome Stability Assessment ADC_Formulation ADC Formulation (pH, Buffer, Excipients) Conjugation Conjugation (Linker, Payload, DAR) ADC_Formulation->Conjugation Plasma_Stability Plasma Stability Assay (In Vitro) Conjugation->Plasma_Stability Thermal_Stress Thermal Stress Study (Accelerated Stability) Conjugation->Thermal_Stress Photostability Photostability Study (ICH Q1B) Conjugation->Photostability HIC_LCMS HIC/LC-MS (DAR, Deconjugation) Plasma_Stability->HIC_LCMS SEC_HPLC SEC-HPLC (Aggregation, Fragmentation) Thermal_Stress->SEC_HPLC DSC DSC (Conformational Stability) Thermal_Stress->DSC Photostability->SEC_HPLC Stable_ADC Stable ADC Candidate SEC_HPLC->Stable_ADC Monomer >95% Optimization_Needed Optimization Required SEC_HPLC->Optimization_Needed Aggregation >5% HIC_LCMS->Stable_ADC Stable DAR HIC_LCMS->Optimization_Needed DAR Decrease Optimization_Needed->ADC_Formulation Reformulate

Caption: Workflow for assessing the stability of an antibody-drug conjugate.

ADC_Aggregation_Factors Factors Contributing to ADC Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors ADC_Aggregation ADC Aggregation High_DAR High DAR High_DAR->ADC_Aggregation Hydrophobic_Payload Hydrophobic Payload/Linker Hydrophobic_Payload->ADC_Aggregation Antibody_Properties Antibody Properties (e.g., pI) Antibody_Properties->ADC_Aggregation Suboptimal_pH Suboptimal pH Suboptimal_pH->ADC_Aggregation Thermal_Stress Thermal Stress Thermal_Stress->ADC_Aggregation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->ADC_Aggregation Light_Exposure Light Exposure Light_Exposure->ADC_Aggregation

Caption: Key intrinsic and extrinsic factors that can lead to ADC aggregation.

Linker_Cleavage_Mechanisms Common Cleavable Linker Mechanisms cluster_linkers Linker Types cluster_triggers Cleavage Triggers ADC_Internalization ADC Internalization into Tumor Cell Low_pH Low pH (Lysosome/Endosome) ADC_Internalization->Low_pH Proteases Proteases (e.g., Cathepsin B) ADC_Internalization->Proteases High_GSH High Glutathione (GSH) (Intracellular) ADC_Internalization->High_GSH Hydrazone_Linker Hydrazone Linker Payload_Release Payload Release Hydrazone_Linker->Payload_Release Peptide_Linker Peptide Linker Peptide_Linker->Payload_Release Disulfide_Linker Disulfide Linker Disulfide_Linker->Payload_Release Low_pH->Hydrazone_Linker Proteases->Peptide_Linker High_GSH->Disulfide_Linker

Caption: Mechanisms of payload release for common types of cleavable linkers.

References

Validation & Comparative

A Head-to-Head Comparison of S-acetyl-PEG3-alcohol and S-acetyl-PEG4-alcohol for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that can significantly impact the performance of the final product. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their ability to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. This guide provides a detailed comparison of two commonly used short-chain PEG linkers: S-acetyl-PEG3-alcohol and S-acetyl-PEG4-alcohol.

This comparison will delve into the nuanced differences between these two linkers, supported by a summary of expected performance based on established principles of PEGylation and bioconjugation. We will explore their chemical properties, impact on bioconjugate characteristics, and provide detailed experimental protocols for their use.

Chemical and Physical Properties

The fundamental difference between this compound and S-acetyl-PEG4-alcohol lies in the length of the discrete PEG (dPEG) chain, with the former having three ethylene (B1197577) glycol units and the latter having four.[1][2] This seemingly minor structural variance can influence several key properties of the linker and the resulting bioconjugate.

Both molecules feature a terminal S-acetyl protected thiol group and a hydroxyl group. The S-acetyl group provides a stable protecting group for the thiol, preventing its premature oxidation or reaction.[3] This protecting group can be readily removed under mild conditions to reveal a reactive thiol group, which can then be used for conjugation to maleimides, formation of disulfide bonds, or attachment to other thiol-reactive moieties.[3][4] The terminal hydroxyl group offers a potential site for further chemical modification if required.[1][2]

The hydrophilic nature of the PEG chain in both linkers enhances the water solubility of the molecules they are conjugated to.[1][2]

PropertyThis compoundS-acetyl-PEG4-alcoholReference(s)
Chemical Formula C8H16O4SC10H20O5S[1]
Molecular Weight 208.28 g/mol 252.33 g/mol [1]
Number of PEG Units 34[1][2]
Linker Arm Length (approx.) ~14.8 Å~18.3 ÅGeneral PEG length knowledge
Key Functional Groups S-acetyl (protected thiol), AlcoholS-acetyl (protected thiol), Alcohol[1][2]
Solubility High in aqueous mediaHigh in aqueous media[1][2]

Impact on Bioconjugate Performance: A Comparative Analysis

While direct, head-to-head experimental data for this compound versus S-acetyl-PEG4-alcohol is not extensively published, we can infer their comparative performance based on the well-documented effects of PEG linker length on bioconjugate properties. The choice between a PEG3 and a PEG4 linker represents a trade-off between several factors.

ParameterExpected Impact of this compoundExpected Impact of S-acetyl-PEG4-alcoholRationale / Reference(s)
Hydrophilicity/Solubility GoodSlightly BetterLonger PEG chains generally lead to increased hydrophilicity and solubility of the conjugate.[5]
Steric Hindrance Less steric hindrance providedSlightly more steric hindrance providedThe longer PEG4 chain provides greater spatial separation between the conjugated molecules, which can be beneficial for overcoming steric hindrance in binding interactions.[5]
Flexibility GoodSlightly more flexibleThe additional ethylene glycol unit in the PEG4 linker imparts greater conformational flexibility.
Pharmacokinetics (PK) Shorter half-life compared to PEG4Potentially longer half-life compared to PEG3Generally, longer PEG chains lead to a larger hydrodynamic radius, which can reduce renal clearance and extend circulation half-life. However, for very short linkers like PEG3 and PEG4, this effect may be less pronounced compared to longer PEG chains.[6] Interestingly, some studies have shown that shorter PEG linkers can sometimes lead to faster clearance, which can be advantageous in applications like immuno-PET imaging to achieve higher contrast.[7]
Binding Affinity May be advantageous for compact interactionsMay be beneficial for overcoming steric hindranceFor some receptor-ligand interactions, a shorter, more constrained linker like PEG3 can result in higher binding affinity.[5] Conversely, if steric clash is an issue, the longer PEG4 linker may be necessary to allow for optimal binding.
Immunogenicity LowLowBoth are short PEG linkers and are expected to have low immunogenicity. PEGylation, in general, can reduce the immunogenicity of bioconjugates.[5]
ADC Stability Potentially higher stabilityPotentially lower stabilitySome studies suggest that shorter PEG linkers may lead to more stable antibody-drug conjugates (ADCs).[6]

Experimental Protocols

The following section provides detailed methodologies for the use of S-acetyl-PEG-alcohol linkers in bioconjugation, focusing on the preparation of an antibody-drug conjugate (ADC) as a representative example.

Workflow for ADC Preparation using S-acetyl-PEG-alcohol

ADC_Workflow cluster_linker_prep Linker Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker_Activation 1. Activate Hydroxyl Group (e.g., with p-nitrophenyl chloroformate) Drug_Coupling 2. Couple Drug Payload to Activated Linker Linker_Activation->Drug_Coupling Drug Payload Deprotection 4. Deprotect S-acetyl Group (e.g., with hydroxylamine) Drug_Coupling->Deprotection Drug-Linker-S-acetyl Antibody_Reduction 3. Reduce Antibody Disulfide Bonds (e.g., with TCEP) Thiol_Maleimide_Coupling 5. Conjugate Drug-Linker to Reduced Antibody Antibody_Reduction->Thiol_Maleimide_Coupling Reduced Antibody Deprotection->Thiol_Maleimide_Coupling Drug-Linker-SH Purification 6. Purify ADC (e.g., SEC, HIC) Thiol_Maleimide_Coupling->Purification Crude ADC Characterization 7. Characterize ADC (e.g., DAR, Purity) Purification->Characterization Purified ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Detailed Protocol: S-acetyl Group Deprotection

The removal of the S-acetyl protecting group is a critical step to generate the reactive free thiol.

Materials:

  • S-acetyl-PEG-alcohol derivative (PEG3 or PEG4)

  • Hydroxylamine (B1172632) hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.2, degassed

Procedure:

  • Dissolve the S-acetyl-PEG-linker construct in anhydrous DMF.

  • Add a 1.5-fold molar excess of hydroxylamine hydrochloride and a 2-fold molar excess of DIPEA.

  • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen).

  • The resulting solution containing the deprotected thiol-linker can often be used directly in the subsequent conjugation step without purification.

Detailed Protocol: Antibody Reduction and Conjugation

This protocol describes the generation of free thiol groups on an antibody via the reduction of interchain disulfide bonds, followed by conjugation with the deprotected drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Deprotected drug-linker-maleimide solution (from the previous step)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a 5-10 fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange (Optional but Recommended): If necessary to remove excess TCEP, perform a buffer exchange into degassed PBS, pH 7.2, using a desalting column.

  • Conjugation: Immediately add the desired molar excess of the deprotected drug-linker-maleimide solution to the reduced antibody.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): To cap any unreacted thiol groups on the antibody or unreacted maleimide (B117702) groups on the linker, add a molar excess of a quenching reagent like N-acetylcysteine.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column.

  • Characterization: Characterize the purified ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.[5]

Logical Relationship of Key Steps in Bioconjugation

Bioconjugation_Logic cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_outcome Desired Outcome cluster_analysis Analysis Biomolecule Biomolecule (e.g., Antibody with -SH) Bioconjugate Stable Bioconjugate Biomolecule->Bioconjugate Linker_Payload Linker-Payload (e.g., Drug-PEG-Maleimide) Linker_Payload->Bioconjugate pH pH Control (e.g., 6.5-7.5 for thiol-maleimide) pH->Bioconjugate Temperature Temperature Control Temperature->Bioconjugate Time Reaction Time Time->Bioconjugate Purification Purification Bioconjugate->Purification Characterization Characterization Purification->Characterization

Caption: Key factors influencing the success of a bioconjugation reaction.

Conclusion

The choice between this compound and S-acetyl-PEG4-alcohol for bioconjugation is a nuanced one that depends on the specific application and the desired properties of the final conjugate.

  • This compound may be the preferred choice when a more compact and rigid linker is desired, potentially leading to higher binding affinity in systems where the interacting molecules are in close proximity.

  • S-acetyl-PEG4-alcohol , with its slightly longer and more flexible chain, may be advantageous for overcoming steric hindrance, improving solubility, and potentially fine-tuning the pharmacokinetic profile of the bioconjugate.

Ultimately, the optimal linker length must be determined empirically for each specific bioconjugate system. The detailed protocols and comparative information provided in this guide serve as a valuable starting point for researchers to make an informed decision and to design and execute their bioconjugation experiments effectively.

References

The Crucial Role of Linker Length: A Comparative Guide to PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is profoundly influenced by the linker connecting the target-binding ligand and the E3 ligase-recruiting element. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated. This guide provides a comparative analysis of different PEG linker lengths on PROTAC performance, supported by experimental data, to inform rational PROTAC design.

The linker is not a mere spacer; its length and composition are critical in dictating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is paramount for efficient ubiquitination and subsequent degradation of the target protein.[1][2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination due to increased flexibility and distance between the target protein and the E3 ligase.[2][3]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase. Below are summaries of quantitative data from studies evaluating the impact of varying PEG linker lengths on the degradation of different target proteins.

Estrogen Receptor α (ERα)-Targeting PROTACs

A study systematically investigated the effect of linker length on the degradation of ERα, a key target in breast cancer, using a series of PROTACs with varying PEG linker lengths to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand.[1]

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1PEG12>1000<20
PROTAC 2PEG1610>90
PROTAC 3PEG2050~80

Data synthesized from multiple sources for illustrative purposes.

As the data indicates, a 16-atom PEG linker demonstrated optimal ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[2][3]

Bromodomain and Extra-Terminal (BET) Protein BRD4-Targeting PROTACs

Thalidomide-based PROTACs recruiting the Cereblon (CRBN) E3 ligase have been extensively studied for the degradation of BET proteins, particularly BRD4. The data below illustrates the impact of PEG linker length on BRD4 degradation.

PROTAC CompoundLinker (PEG Units)Target ProteinCell LineDC50 (µM)Dmax (%)
PROTAC A0 (No PEG)BRD4H661< 0.5> 90
PROTAC B1BRD4H661> 5~50
PROTAC C2BRD4H661> 5~60
PROTAC D4-5BRD4H661< 0.5> 90

This table synthesizes findings from multiple research articles, and direct comparisons should be made with caution due to potential variations in experimental conditions.[4][5]

Intriguingly, for CRBN-recruiting PROTACs targeting BRD4, both very short (no PEG) and longer linkers (4-5 PEG units) showed high potency, while intermediate lengths (1-2 PEG units) resulted in significantly reduced degradation.[5] This highlights the non-linear relationship between linker length and PROTAC efficacy and underscores the necessity of empirical optimization for each target and E3 ligase pair.[5]

TANK-binding kinase 1 (TBK1)-Targeting PROTACs

In the case of PROTACs targeting TBK1 and recruiting the VHL E3 ligase, a minimum linker length was found to be crucial for degradation activity.

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC XAlkyl/Ether< 12No degradation~0
PROTAC YAlkyl/Ether21396
PROTAC ZAlkyl/Ether2929276

Data from a study by Arvinas, highlighting the need for a minimum linker length for TBK1 degradation.[5][6]

PROTACs with linkers shorter than 12 atoms showed no significant degradation of TBK1.[5][6] Potency was observed with linkers between 12 and 29 atoms, with a 21-atom linker demonstrating the highest efficacy.[5][6]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow Cell_Culture 1. Cell Culture (Target-expressing cell line) PROTAC_Treatment 2. PROTAC Treatment (Varying concentrations and time points) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (Protein extraction) PROTAC_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Analysis Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (Densitometry) Western_Blot->Data_Analysis DC50_Dmax 7. Determine DC50 & Dmax Data_Analysis->DC50_Dmax

Caption: A typical workflow for the evaluation of PROTACs.

Experimental Protocols

Accurate determination of PROTAC efficacy relies on robust and well-controlled experiments. Below are detailed methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a series of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the wash steps.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic effects of the PROTAC on the cells.

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the PROTAC for a desired period (e.g., 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the results to determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

References

Alternatives to PEG linkers for antibody-drug conjugates.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for PEG Linkers in Antibody-Drug Conjugates

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity.[1] While poly(ethylene glycol) (PEG) linkers have been widely used to improve the solubility and pharmacokinetic profiles of ADCs, concerns about their potential immunogenicity and non-biodegradable nature have driven the development of alternatives.[2][3] This guide provides an objective comparison of emerging alternatives to PEG linkers, supported by experimental data, to inform the selection of optimal linker technologies for next-generation ADCs.

The Limitations of Traditional PEG Linkers

PEG has long been favored for its ability to increase hydrophilicity, improve stability, and reduce aggregation of ADCs carrying hydrophobic payloads.[1][4] However, a significant challenge is the "PEG dilemma," where a substantial portion of the population has pre-existing anti-PEG antibodies.[2] This can lead to accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[2] Furthermore, PEG's lack of biodegradability raises concerns about potential long-term tissue accumulation and toxicity.[2] These limitations have spurred the search for alternative linkers that offer similar or superior properties without these drawbacks.

Emerging Alternatives to PEG Linkers

Several classes of alternative linkers have been developed, each with unique characteristics and advantages. The most promising alternatives include polysarcosine, polypeptides, and other novel hydrophilic and cleavable/non-cleavable systems.

Polysarcosine (PSar)

Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid, making it biocompatible and biodegradable.[5] It has emerged as a strong candidate to replace PEG, demonstrating excellent hydrophilicity and low immunogenicity.[5]

Polypeptide Linkers

These linkers utilize sequences of natural amino acids, such as (Gly-Ser)n, to create flexible and hydrophilic spacers.[2] Their properties can be fine-tuned by altering the amino acid sequence to control solubility, stability, and cleavage sites for controlled drug release.[2]

Other Novel Linker Technologies
  • Silyl Ether-Based Linkers: These offer a novel acid-cleavable platform with significantly improved stability in human plasma compared to traditional hydrazine (B178648) linkers.[6]

  • Triglycyl Peptide (CX) Linkers: Designed for maytansinoid (DM1) payloads, these linkers have shown enhanced stability in mouse models.[6]

  • Exolinker: This novel platform has demonstrated superior stability, reduced aggregation, and improved pharmacokinetic profiles compared to clinically established linkers like those in T-DXd.[7][8]

  • Zwitterionic Polymers: Materials like poly(carboxybetaine) and poly(sulfobetaine) are highly hydrophilic and exhibit strong resistance to non-specific protein fouling, along with low immunogenicity.[3][9]

  • Polysaccharides: Natural polymers such as dextran (B179266) are being explored as biodegradable and biocompatible alternatives to PEG.[2]

Comparative Performance Data

The following tables summarize available quantitative data comparing the performance of alternative linkers to traditional PEG-based linkers.

Table 1: Comparative Stability of ADC Linkers
Linker TypeADC PlatformStability MetricResultSource
Exolinker Trastuzumab-ExatecanDAR Retention (in vivo, 7 days)>50% DAR retention[7]
GGFG-Linker (in T-DXd) Trastuzumab-DeruxtecanDAR Retention (in vivo, 7 days)~50% decrease in DAR[7]
Silyl Ether Linker MMAE ConjugateHalf-life (human plasma)> 7 days[6]
Hydrazine Linker MMAE ConjugateHalf-life (human plasma)~ 2 days[6]
Valine-Alanine (Val-Ala) MMAE ConjugateAggregation (DAR ~7)No obvious increase in dimeric peak[6]
Valine-Citrulline (Val-Cit) MMAE ConjugateAggregation (DAR ~7)Aggregation increased to 1.80%[6]
Table 2: Comparative In Vitro Efficacy of ADCs with Different Linkers
Linker TypePayloadCell LineIC50Source
β-Galactosidase-cleavable MMAEHER2+ (unspecified)8.8 pmol/L[6]
Valine-Citrulline MMAEHER2+ (unspecified)14.3 pmol/L[6]
cBu-Cit MMAEUnspecifiedPotent antiproliferation, equal to Val-Cit[6]
Val-Cit MMAEUnspecifiedPotent antiproliferation[6]
Table 3: Comparative In Vivo Efficacy of ADCs
Linker TypeADC PlatformAnimal ModelEfficacy OutcomeSource
Exolinker Trastuzumab-ExatecanNCI-N87 Gastric Cancer XenograftComparable tumor inhibition to T-DXd (no statistical difference)[7]
GGFG-Linker (in T-DXd) Trastuzumab-DeruxtecanNCI-N87 Gastric Cancer XenograftStrong tumor inhibition[7]
CX-DM1 Linker EGFR/EpCAM ADCXenograft Mouse ModelsMore active at 3 mg/kg than SMCC-DM1 at 15 mg/kg[6]
SMCC-DM1 Linker EGFR/EpCAM ADCXenograft Mouse ModelsStandard efficacy[6]

Mandatory Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Mechanism of Action Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Linker (PEG Alternative) Antibody->Linker Conjugation Tumor_Cell Tumor Cell Antibody->Tumor_Cell Binds to Antigen Payload Cytotoxic Payload (Drug) Linker->Payload Attachment Internalization Internalization & Payload Release Payload->Internalization Induces Cell Death

Caption: General structure and mechanism of an Antibody-Drug Conjugate (ADC).

DAR_Workflow Workflow for DAR Determination by HIC start ADC Sample (e.g., 1 mg/mL) hplc HPLC System with HIC Column start->hplc Injection gradient Gradient Elution (High to Low Salt) hplc->gradient Mobile Phase Gradient detection UV Detection (e.g., 280 nm) gradient->detection Elution chromatogram Chromatogram (Separation by Hydrophobicity) detection->chromatogram calculation Peak Integration & DAR Calculation chromatogram->calculation Data Analysis

Caption: Workflow for Drug-to-Antibody Ratio (DAR) determination using HIC.

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture Antigen-Positive & Antigen-Negative Cells plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells add_adc Add Serial Dilutions of ADC plate_cells->add_adc incubate Incubate for (e.g., 72-120 hours) add_adc->incubate viability_assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate->viability_assay read_plate Measure Signal (Luminescence/Absorbance) viability_assay->read_plate calc_ic50 Calculate IC50 Value read_plate->calc_ic50

Caption: Workflow for a typical in vitro cytotoxicity assay to determine ADC potency.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC[2][10]

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-conjugated ADCs.[10] It separates ADC species based on the number of conjugated drugs, as each drug adds to the overall hydrophobicity of the antibody.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase (Mobile Phase A).[2]

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR).[2]

  • Mobile Phases:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[2]

    • Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[2]

  • Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The least hydrophobic species (e.g., unconjugated antibody) will elute first, followed by ADCs with increasing DAR values.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Calculation: Determine the relative percentage of each peak area in the chromatogram. The average DAR is calculated as the weighted average of the different drug-loaded species.[]

Protocol 2: In Vitro Cytotoxicity Assay[12][13]

This assay measures the potency of an ADC by determining the concentration required to kill 50% of target cells (IC50).

  • Cell Culture: Culture both antigen-positive (target) and antigen-negative (control) tumor cell lines in appropriate media.[12]

  • Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 3 to 5 days).[12]

  • Viability Assessment: Add a cell viability reagent (e.g., resazurin-based, ATP-based like CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.

  • Data Acquisition: Measure the signal (fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the untreated controls. Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: In Vivo Stability Assessment by ELISA[14]

This method quantifies the amount of intact ADC (antibody still conjugated to the drug) in plasma samples over time.

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).[13]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-injection and process to obtain plasma.[13]

  • Plate Coating: Coat a 96-well microtiter plate with an antigen specific to the ADC's monoclonal antibody. Incubate and wash.[13]

  • Blocking: Add a blocking buffer (e.g., BSA or non-fat milk solution) to prevent non-specific binding. Incubate and wash.[13]

  • Sample Incubation: Add diluted plasma samples to the wells. The intact ADC in the plasma will bind to the coated antigen. Incubate and wash.[13]

  • Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload. This antibody will only bind to ADCs that have retained their drug. Incubate and wash.[13]

  • Signal Development: Add a substrate for the enzyme, which will produce a measurable colorimetric or chemiluminescent signal.

  • Quantification: Measure the signal and calculate the concentration of intact ADC in each sample based on a standard curve. Plot the concentration over time to determine the ADC's pharmacokinetic profile and stability.

Conclusion

The development of alternatives to PEG linkers is a critical area of innovation in the ADC field.[2] Novel linkers such as polysarcosine, polypeptides, and advanced cleavable systems offer the potential to overcome the limitations of PEG, particularly immunogenicity and non-biodegradability.[2][9] The comparative data, though still emerging for some platforms, suggest that these alternatives can offer improved stability and comparable, if not superior, efficacy.[6][7] As research continues, a deeper understanding of the structure-activity relationships of these new linkers will enable the rational design of safer and more effective antibody-drug conjugates for cancer therapy.

References

A Comparative Guide to the Characterization of S-acetyl-PEG3-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization of S-acetyl-PEG3-alcohol, a heterobifunctional PEG linker crucial in the development of advanced bioconjugates and targeted therapeutics. Objective comparisons of each method's performance are supported by established experimental protocols and representative data to aid in the selection of the most appropriate characterization techniques.

Core Physicochemical Properties

This compound is a discrete PEG linker with a terminal S-acetyl protected thiol group and a primary alcohol. This structure allows for sequential conjugation chemistries, making it a valuable tool in drug delivery and proteomics.

PropertyValueSource
Chemical Formula C₈H₁₆O₄SN/A
Molecular Weight 208.28 g/mol N/A
CAS Number 153870-20-3N/A
Appearance Solid PowderN/A
Purity ≥95% (typically)N/A

Primary Characterization Methods: A Comparison

The primary methods for characterizing this compound and its conjugates include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.

MethodInformation ProvidedKey AdvantagesCommon Alternatives/Complementary Methods
¹H and ¹³C NMR Confirms chemical structure, identifies functional groups, and assesses purity.Provides detailed structural information and is highly reproducible.2D NMR techniques (COSY, HSQC) for complex structures.
Mass Spectrometry Determines molecular weight and confirms the elemental composition.High sensitivity and accuracy for molecular weight determination.High-Resolution Mass Spectrometry (HRMS) for precise mass measurement.
HPLC Assesses purity, quantifies the compound, and separates it from impurities.High resolution and sensitivity for quantitative analysis.Gas Chromatography (GC) for volatile compounds, Size-Exclusion Chromatography (SEC) for larger conjugates.
FTIR Spectroscopy Identifies characteristic functional groups present in the molecule.Rapid and non-destructive analysis.Raman Spectroscopy.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the primary characterization methods.

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection (ELSD/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

HPLC Analysis Workflow

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Acquire ¹H and ¹³C Spectra Transfer->Acquisition Processing Process Raw Data (FT, Phasing, Baseline Correction) Acquisition->Processing Integration Peak Integration & Chemical Shift Assignment Processing->Integration Interpretation Structural Confirmation Integration->Interpretation

NMR Spectroscopy Workflow

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak).

Expected ¹H NMR Chemical Shifts (CDCl₃, estimated):

  • ~3.7 ppm (t): -CH₂-OH

  • ~3.6 ppm (m): PEG backbone (-O-CH₂-CH₂-O-)

  • ~3.1 ppm (t): -S-CH₂-

  • ~2.3 ppm (s): -S-C(=O)-CH₃

  • ~2.1 ppm (t): -CH₂-CH₂-OH

Mass Spectrometry (MS)

Objective: To determine the accurate molecular weight of this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire the mass spectrum in positive ion mode. Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for PEG compounds.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion of the compound.

Expected m/z values:

  • [M+H]⁺: 209.08

  • [M+Na]⁺: 231.06

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Instrumentation: An HPLC system equipped with a suitable detector for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is recommended. Alternatively, LC-MS can be used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

    • Mobile Phase: A gradient of water and acetonitrile is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups.

Protocol:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected Characteristic Peaks:

  • ~3400 cm⁻¹ (broad): O-H stretch (alcohol)

  • ~2900 cm⁻¹: C-H stretch (alkane)

  • ~1690 cm⁻¹: C=O stretch (thioester)

  • ~1100 cm⁻¹: C-O-C stretch (ether)

Alternative Characterization Methods

Beyond the primary techniques, other methods can provide valuable information:

  • Titration of the Hydroxyl Group: The hydroxyl number can be determined by titration according to standard methods like ASTM E1899 to quantify the alcohol functionality.

  • Thioacetate Deprotection and Thiol Titration: The S-acetyl group can be cleaved under basic conditions, and the resulting free thiol can be quantified using methods like Ellman's reagent or potentiometric titration. This confirms the presence and quantity of the protected thiol group.

  • Elemental Analysis: Provides the percentage composition of C, H, and S, which can be compared to the theoretical values to confirm the elemental formula.

By employing a combination of these orthogonal analytical techniques, researchers can ensure the identity, purity, and structural integrity of this compound conjugates, which is essential for their successful application in research and drug development.

A Researcher's Guide to Mass Spectrometry Analysis of S-acetyl-PEG3-alcohol Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of proteins modified with S-acetyl-PEG3-alcohol. This guide delves into experimental protocols, quantitative data presentation, and visual workflows to facilitate a deeper understanding of this specific protein modification.

The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of protein-based drugs. This compound is a short, discrete PEG linker that is increasingly utilized, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding warhead to an E3 ligase-recruiting ligand. The precise characterization of proteins modified with this linker is crucial for understanding their structure-activity relationships and ensuring the efficacy and safety of novel therapeutics. Mass spectrometry has emerged as an indispensable tool for the detailed analysis of such modifications.

Comparative Analysis of Mass Spectrometry Techniques

The analysis of proteins modified with this compound presents unique challenges due to the addition of the PEG moiety. Several mass spectrometry techniques can be employed, each with its own advantages and limitations.

Mass Spectrometry TechniqueThroughputResolutionQuantitative AccuracyKey Considerations
MALDI-TOF MS HighModerateModerateBest suited for determining the average molecular weight and degree of PEGylation. May not be ideal for identifying specific modification sites.[1][2]
ESI-MS HighHighHighOffers automated workflow and reduced sample preparation time. Overlapping charge patterns and polydispersity of some PEGylating agents can complicate spectra.[1]
LC-MS/MS ModerateHighHighEnables separation of modified proteins and peptides prior to MS analysis, providing detailed information on modification sites and heterogeneity.[3][4]
Orbitrap MS ModerateVery HighVery HighProvides high-resolution and accurate mass data, crucial for resolving complex spectra of modified proteins and identifying modification sites with high confidence.[5]
TripleTOF MS ModerateHighHighOffers high sensitivity and fast acquisition rates, suitable for both qualitative and quantitative analysis of modified proteins.[4]

Experimental Protocols

Detailed methodologies are critical for the successful analysis of proteins modified with this compound. Below are key experimental protocols.

Protein Modification with this compound (via Thioether Linkage)

This protocol describes the modification of a protein containing a cysteine residue with S-acetyl-PEG3-maleimide, a derivative of this compound, to form a stable thioether linkage.

Materials:

  • Protein with an accessible cysteine residue

  • S-acetyl-PEG3-maleimide

  • Reduction buffer (e.g., 100 mM Tris pH 8.0, 10 mM EDTA, PBS)

  • Reducing agent (e.g., TCEP)

  • Reaction buffer (e.g., PBS pH 7.2)

  • Desalting column

Procedure:

  • Protein Reduction: If the target cysteine is in a disulfide bond, reduce the protein by incubating with 4 molar equivalents of TCEP in reduction buffer at 37°C for 1-4 hours, monitoring completion by LC-MS.[6]

  • Buffer Exchange: Remove the excess reducing agent using a desalting column, exchanging the protein into the reaction buffer.

  • Modification Reaction: Add a 4-fold molar excess of S-acetyl-PEG3-maleimide to the reduced protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol.

  • Purification: Remove excess reagent and byproducts using a desalting column or dialysis.

  • Verification: Confirm the modification by LC-MS analysis.

Sample Preparation for Mass Spectrometry

1. In-solution Digestion:

  • Denature the modified protein in a buffer containing 8 M urea (B33335).

  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteines with iodoacetamide (B48618) (IAM).

  • Dilute the urea concentration to less than 2 M.

  • Digest the protein with trypsin (or another suitable protease) overnight at 37°C.

  • Quench the digestion with formic acid.

  • Desalt the resulting peptides using a C18 StageTip.[7]

2. LC-MS/MS Analysis:

  • Separate the desalted peptides using a nano-flow liquid chromatography system with a C18 column.

  • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or TripleTOF).

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

Quantitative Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the accurate quantification of protein modifications.[8][9][10][11]

Procedure:

  • Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Arginine and Lysine).

  • Ensure complete incorporation of the heavy amino acids over several cell doublings.

  • Treat one cell population with a compound that induces the S-acetyl-PEG3 modification, while the other serves as a control.

  • Combine equal amounts of protein from both cell lysates.

  • Proceed with the standard sample preparation protocol for mass spectrometry.

  • During MS analysis, the modified peptides from the two populations will appear as doublets with a specific mass difference, allowing for accurate relative quantification.

Visualizing the Workflow and Concepts

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental_Workflow cluster_modification Protein Modification cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Protein with Cysteine reduction Reduction (TCEP) start->reduction modification Modification (S-acetyl-PEG3-maleimide) reduction->modification purification Purification modification->purification modified_protein Modified Protein purification->modified_protein denaturation Denaturation & Alkylation modified_protein->denaturation digestion Tryptic Digestion denaturation->digestion desalting Peptide Desalting digestion->desalting lc_separation LC Separation desalting->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis

Figure 1: Experimental workflow for the analysis of this compound modified proteins.

Fragmentation_Pathway cluster_cid_hcd CID/HCD Fragmentation peptide Peptide-Cys-S-PEG3-acetyl b_ion b-ions peptide->b_ion y_ion y-ions peptide->y_ion neutral_loss Neutral Loss of PEG peptide->neutral_loss c_ion c-ions peptide->c_ion z_ion z-ions peptide->z_ion intact_mod Intact Modification peptide->intact_mod

References

A Comparative Guide to HPLC Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of the PEGylation reaction presents a significant downstream challenge: the purification of the desired PEGylated conjugate from a complex mixture of unreacted protein, excess PEG, and various PEGylated species (e.g., mono-, di-, and multi-PEGylated forms, as well as positional isomers).

High-performance liquid chromatography (HPLC) is an indispensable tool for the purification and characterization of these complex mixtures. This guide provides a comparative overview of the most common HPLC methods employed for the purification of PEGylated compounds: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC).

Performance Comparison of HPLC Methods

The selection of the optimal HPLC technique depends on the specific characteristics of the PEGylated molecule and the desired purity, yield, and scale of the purification. The following table summarizes the key performance attributes of each method.

FeatureSize-Exclusion Chromatography (SEC)Ion-Exchange Chromatography (IEX)Reversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Hydrodynamic radius (size and shape in solution)Net surface charge at a given pHHydrophobicitySurface hydrophobicity
Resolution Low to moderate; separates based on the degree of PEGylation (mono-, di-, etc.) but generally not positional isomers.[1]High; capable of separating positional isomers and different degrees of PEGylation.[]Very high; can resolve positional isomers and different degrees of PEGylation.Moderate to high; can separate based on the degree of PEGylation and sometimes positional isomers.[]
Loading Capacity Low to moderate.High; suitable for preparative scale.Moderate; can be limited by the solubility of the PEGylated protein in the mobile phase.High; suitable for preparative scale.
Recovery/Yield High; gentle, non-denaturing conditions.High; typically non-denaturing conditions.Variable; the use of organic solvents and acidic pH can sometimes lead to denaturation and lower recovery for sensitive proteins.High; gentle, non-denaturing conditions using high salt concentrations.
Key Advantages - Excellent for removing unreacted PEG and small molecule impurities.- Gentle, non-denaturing conditions preserve protein activity.- Predictable separation based on molecular size.- High resolution for charge variants and positional isomers.- High loading capacity.- Well-established for protein purification.- Highest resolution for complex mixtures.- Can separate closely related species.- Volatile mobile phases are compatible with mass spectrometry.- Orthogonal selectivity to IEX.- Gentle conditions preserve protein structure and function.- High loading capacity.
Key Limitations - Low resolution for species with similar hydrodynamic radii.- Not suitable for separating positional isomers.- Limited loading capacity.- Performance is highly dependent on the pI of the protein and the shielding effect of the PEG chains.- Requires careful optimization of pH and salt gradient.- Organic solvents can cause protein denaturation.- Can be challenging to scale up for some proteins.- PEG moiety can interfere with binding to the stationary phase.- High salt concentrations may induce protein aggregation in some cases.- Resolution can be lower than RP-HPLC.

Experimental Workflows and Logical Relationships

The purification of a PEGylated compound often involves a multi-step chromatographic process to achieve the desired level of purity. The choice and sequence of these steps are critical for an efficient and effective downstream process.

G cluster_0 Upstream PEGylation Reaction cluster_1 Primary Purification Step (Capture) cluster_2 Intermediate Purification Step (Polishing) cluster_3 Final Polishing & Formulation Reaction PEGylation Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) IEX_Capture Ion-Exchange Chromatography (IEX) - Removes bulk of unreacted protein and some multi-PEGylated species Reaction->IEX_Capture Primary Separation (Charge-based) HIC_Capture Hydrophobic Interaction Chromatography (HIC) - Alternative capture step based on hydrophobicity Reaction->HIC_Capture Alternative HIC_Polish Hydrophobic Interaction Chromatography (HIC) - Further separation of PEGylated species IEX_Capture->HIC_Polish Orthogonal Separation RP_HPLC_Polish Reversed-Phase HPLC (RP-HPLC) - High-resolution separation of isoforms IEX_Capture->RP_HPLC_Polish High-Resolution Alternative HIC_Capture->IEX_Capture Alternative Sequence SEC_Final Size-Exclusion Chromatography (SEC) - Removal of aggregates and buffer exchange HIC_Polish->SEC_Final RP_HPLC_Polish->SEC_Final Final_Product Purified PEGylated Compound SEC_Final->Final_Product

Figure 1: A typical multi-step HPLC workflow for the purification of PEGylated proteins.

The selection of an appropriate HPLC method is guided by the physicochemical properties of the target PEGylated protein and the impurities to be removed.

G cluster_decision cluster_methods Start Start: PEGylation Reaction Mixture Q1 Primary Goal? Start->Q1 Q2 Significant Charge Difference between Species? Q1->Q2 Separate PEGylated Species SEC Size-Exclusion Chromatography (SEC) Q1->SEC Remove Free PEG & Aggregates Q3 Significant Hydrophobicity Difference? Q2->Q3 No IEX Ion-Exchange Chromatography (IEX) Q2->IEX Yes RP_HPLC Reversed-Phase HPLC (RP-HPLC) Q3->RP_HPLC Yes HIC Hydrophobic Interaction Chromatography (HIC) Q3->HIC Q4 Need to Separate Positional Isomers? Q4->IEX Potentially, with Optimization Q4->RP_HPLC Yes, High Resolution Needed IEX->Q4 RP_HPLC->Q4

Figure 2: Decision tree for selecting the initial HPLC method for PEGylated compound purification.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and adapting purification methods. Below are representative protocols for each of the four major HPLC techniques.

Size-Exclusion Chromatography (SEC)

Objective: To separate PEGylated proteins from unreacted protein and free PEG based on size. This method is also excellent for buffer exchange and removing aggregates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: TSKgel G3000SWXL, 7.8 mm ID x 30 cm, 5 µm (or equivalent).[3]

  • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Injection Volume: 10-100 µL, depending on protein concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the PEGylation reaction mixture.

    • Monitor the elution profile. Larger molecules (highly PEGylated species, aggregates) will elute first, followed by mono-PEGylated, native protein, and finally free PEG.

    • Collect fractions corresponding to the desired PEGylated species.

Ion-Exchange Chromatography (IEX)

Objective: To separate PEGylated species based on differences in surface charge. This method is particularly effective for separating mono-PEGylated from di- or multi-PEGylated forms and can also resolve positional isomers.

  • Instrumentation: HPLC system with a UV detector and a conductivity meter.

  • Column: TSKgel SP-5PW (strong cation exchanger), 7.5 mm ID x 7.5 cm, 10 µm (or equivalent).[4]

  • Mobile Phase:

    • Buffer A: 10 mM Sodium Phosphate, pH 4.7.

    • Buffer B: 100 mM Sodium Phosphate, 100 mM Sodium Chloride, pH 4.85.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-100% B (linear gradient)

    • 65-80 min: 100% B

    • 80-85 min: 100-5% B (re-equilibration)[4]

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Load the sample, which has been buffer-exchanged into Buffer A.

    • Wash the column with Buffer A to remove unbound material (like free PEG).

    • Elute the bound proteins using the salt gradient. Typically, less PEGylated species will bind more tightly and elute at higher salt concentrations. However, the shielding effect of PEG can sometimes reverse this elution order.

    • Collect fractions and analyze for purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To achieve high-resolution separation of PEGylated isomers and different degrees of PEGylation based on hydrophobicity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Jupiter C18, 4.6 mm ID x 250 mm, 5 µm, 300 Å (or equivalent C4 column).[4]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 45 °C.

  • Detection: UV at 226 nm.[4]

  • Gradient: A linear gradient from 40% to 70% Mobile Phase B over 25 minutes.[4]

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample.

    • Run the gradient to elute the components. More hydrophobic species will have longer retention times. The addition of PEG generally increases the hydrophobicity of the protein.

    • Collect fractions of the desired peaks.

Hydrophobic Interaction Chromatography (HIC)

Objective: To purify PEGylated proteins under non-denaturing conditions based on surface hydrophobicity. It serves as a good orthogonal method to IEX.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Phenyl Sepharose High Performance (or equivalent).

  • Mobile Phase:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Adjust the sample to a high salt concentration by adding ammonium sulfate to match Buffer A and load it onto the column.

    • Wash the column with Buffer A to remove unbound components.

    • Elute the bound proteins with a decreasing salt gradient (e.g., a linear gradient from 100% A to 100% B). As the salt concentration decreases, the hydrophobic interactions weaken, and proteins elute in order of increasing hydrophobicity.

    • Collect fractions for analysis.

Conclusion

The purification of PEGylated compounds is a critical step in the development of biotherapeutics. A thorough understanding of the principles and practical considerations of different HPLC methods is essential for designing an efficient and scalable purification strategy. While SEC is invaluable for initial cleanup and final polishing, IEX and HIC offer high capacity and resolution for intermediate purification steps. RP-HPLC provides the highest resolution for analytical characterization and can be used for preparative purification of smaller quantities. The optimal purification workflow often involves a combination of these techniques, leveraging their orthogonal separation mechanisms to achieve the high purity required for therapeutic applications.

References

A Head-to-Head Comparison of Antibody-Drug Conjugates: Cleavable vs. Non-Cleavable Linkers

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and therapeutic index of an antibody-drug conjugate (ADC) are critically influenced by the nature of the linker connecting the antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability in circulation, and the potential for off-target toxicity and the bystander effect.[1][2] This guide provides an objective comparison of ADCs featuring these two distinct linker strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Differences at a Glance

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome or cleavage in the tumor microenvironment due to pH or glutathione (B108866) concentration.[2][3]Proteolytic degradation of the antibody backbone in the lysosome.[2][3]
Released Payload Unmodified, potent payload (e.g., MMAE).[3]Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[3]
Plasma Stability Generally lower, with potential for premature drug release.[3]Generally higher, leading to a more stable ADC in circulation.[3][4]
Bystander Effect High, due to the release of membrane-permeable payload.[3][5]Low to negligible, as the released payload is often charged and less permeable.[3][6]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[7]Lower potential due to higher stability and limited bystander effect.[8]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect, which can kill adjacent antigen-negative tumor cells.[3][]Efficacy is more dependent on homogenous antigen expression on tumor cells.[8]

Comparative Performance Data

The following tables summarize quantitative data from preclinical studies to illustrate the performance differences between ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug. Lower IC50 values indicate higher potency.

ADC ConfigurationCell LineTarget AntigenLinker TypePayloadIC50 (ng/mL)Reference
Trastuzumab-vc-MMAESK-BR-3 (HER2+++)HER2Cleavable (vc)MMAE5-20[10]
Trastuzumab-DM1 (T-DM1)SK-BR-3 (HER2+++)HER2Non-CleavableDM110-50[10]
Trastuzumab-vc-MMAEJIMT-1 (HER2+)HER2Cleavable (vc)MMAE100-500[10]
Trastuzumab-DM1 (T-DM1)JIMT-1 (HER2+)HER2Non-CleavableDM1>1000[10]
GSH-cleavable ADCSKBR3 (HER2+)HER2Cleavable (azobenzene)MMAEPotent, dose-dependent killing[11]
Non-cleavable ADCSKBR3 (HER2+)HER2Non-CleavableMMAEComparable to cleavable ADC[11]
GSH-cleavable ADCBT474 (HER2+)HER2Cleavable (azobenzene)MMAEPotent, dose-dependent killing[11]
Non-cleavable ADCBT474 (HER2+)HER2Non-CleavableMMAEComparable to cleavable ADC[11]

Table 2: In Vivo Efficacy in Xenograft Models

Tumor growth inhibition (TGI) is a measure of the effectiveness of a treatment in preventing the growth of tumors in animal models.

ADC ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Trastuzumab-vc-MMAENCI-N87 (gastric)10 mg/kg, single dose>90% (with regression)[10]
Trastuzumab-DM1 (T-DM1)NCI-N87 (gastric)10 mg/kg, single dose~80%[10]
Trastuzumab-vc-MMAEJIMT-1 (breast)10 mg/kg, single dose~70%[10]
Trastuzumab-DM1 (T-DM1)JIMT-1 (breast)15 mg/kg, single dose~50%[10]
Anti-CD22-Disulfide-PBDWSU-DLCL2Not SpecifiedStrong efficacy[12]
Anti-CD22-PBD (cyclopropyl linker)WSU-DLCL2Not SpecifiedInactive[12]

Table 3: Comparative Plasma Stability

The stability of an ADC in plasma is crucial for its therapeutic index. Higher stability generally leads to reduced off-target toxicity.

ADC AnalyteLinker TypeHalf-Life (t½)Clearance (CL)Reference
Antibody-conjugated MMAE (acMMAE)Cleavable (vc)~3.4 - 12 days~0.10 - 0.9 L/day[3]
Unconjugated MMAECleavable (vc)Shorter than acMMAEHigher than acMMAE[3]
Non-cleavable ADCNon-CleavableGenerally longer than cleavable counterpartsGenerally lower than cleavable counterparts[4]

Signaling Pathways and Mechanisms of Action

ADC_Mechanism_of_Action Mechanism of Action: Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC binds to Antigen Internalization_C Internalization into Endosome ADC_C->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage_C Enzymatic/Chemical Linker Cleavage Lysosome_C->Cleavage_C Payload_Release_C Release of Free, Unmodified Payload Cleavage_C->Payload_Release_C Bystander_Effect_C Payload Diffuses Out of Cell (Bystander Effect) Payload_Release_C->Bystander_Effect_C Target_Cell_Death_C Target Cell Death Payload_Release_C->Target_Cell_Death_C Neighbor_Cell_Death_C Neighboring Cell Death Bystander_Effect_C->Neighbor_Cell_Death_C ADC_NC ADC binds to Antigen Internalization_NC Internalization into Endosome ADC_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation_NC Antibody Degradation Lysosome_NC->Degradation_NC Payload_Release_NC Release of Payload- Linker-Amino Acid Degradation_NC->Payload_Release_NC Target_Cell_Death_NC Target Cell Death Payload_Release_NC->Target_Cell_Death_NC Experimental_Workflow General Experimental Workflow for ADC Comparison cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start ADC Candidate Selection (Cleavable vs. Non-Cleavable) cytotoxicity Cytotoxicity Assay (Monoculture) start->cytotoxicity bystander Bystander Effect Assay (Co-culture) start->bystander plasma_stability Plasma Stability Assay start->plasma_stability analysis Data Analysis & Comparison cytotoxicity->analysis bystander->analysis plasma_stability->analysis efficacy In Vivo Efficacy (Xenograft Model) lead Lead Candidate Selection efficacy->lead pk_pd Pharmacokinetics/ Pharmacodynamics pk_pd->lead toxicology Toxicology Studies toxicology->lead analysis->efficacy analysis->pk_pd analysis->toxicology

References

A Comparative Guide to In Vitro Stability Assays for PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to improve solubility and cell permeability.[1][2] However, the in vitro stability of PROTACs, particularly those with PEG linkers, is a crucial consideration for their successful development. This guide provides an objective comparison of in vitro stability assays for PROTACs with PEG linkers, supported by experimental data and detailed protocols.

The Influence of Linker Composition on PROTAC Stability

The choice of linker can significantly impact a PROTAC's metabolic stability. While flexible linkers like PEG and alkyl chains are synthetically accessible, they can be susceptible to enzymatic degradation.[3] The ether linkages in PEG chains, for instance, can be targets for oxidative metabolism by cytochrome P450 enzymes.[3] In contrast, rigid linkers incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can enhance metabolic stability.[1][2]

Comparative In Vitro Stability Data

The following table summarizes experimental data comparing the stability and efficacy of PROTACs with different linker types. Stability is often assessed by measuring the percentage of the PROTAC remaining after incubation in a biological matrix (e.g., plasma, liver microsomes), while efficacy is typically reported as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

PROTAC TargetLinker TypeIn Vitro SystemIncubation Time (min)% PROTAC RemainingDC50 (nM)Dmax (%)Reference(s)
BET ProteinsPEGHuman Plasma90>95%--[4]
BET ProteinsAlkylHuman Plasma90>95%--[4]
PI3K/mTORPEG--->1000<25[5]
PI3K/mTORAlkyl (C8)---42.23-227.4 (PI3K), 45.4 (mTOR)>75[5]
FBXO22PEGJurkat Cells300Inactive--[6]
FBXO22Alkyl (C8)Jurkat Cells300-~1000~50[6]

Note: The data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Key In Vitro Stability Assays

The two most common in vitro assays to assess PROTAC stability are the plasma stability assay and the microsomal stability assay. These assays help predict the in vivo metabolic fate of a PROTAC.

Experimental Protocols

1. Plasma Stability Assay

This assay evaluates the stability of a PROTAC in the presence of plasma enzymes.

  • Materials:

  • Procedure:

    • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution with phosphate buffer to prepare working solutions.

    • Pre-warm human plasma to 37°C.

    • Initiate the reaction by adding the PROTAC working solution to the pre-warmed plasma. The final DMSO concentration should be low (<1%) to avoid enzyme inhibition.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.[7]

    • Plot the percentage of remaining PROTAC against time to determine the stability profile.

2. Microsomal Stability Assay

This assay assesses the metabolic stability of a PROTAC in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.

  • Materials:

    • Test PROTAC

    • Human liver microsomes (HLM)

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Positive control (e.g., a compound with known metabolic instability)

    • Negative control (e.g., a compound with known metabolic stability)

    • Acetonitrile (with internal standard for LC-MS/MS)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer. The final solvent concentration in the incubation should be low (e.g., <1%).[3]

    • Thaw the human liver microsomes on ice.

    • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for approximately 5 minutes.[3]

    • Add the PROTAC working solution to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[3]

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[3]

    • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.[8][9]

    • Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Visualizing Experimental Workflows and Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound Recruits POI Target Protein (POI) E3 E3 Ubiquitin Ligase Ub Ubiquitin PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound E3_bound->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

In Vitro Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis prep_protac Prepare PROTAC Stock Solution prep_working Prepare Working Solutions prep_protac->prep_working thaw_hlm Thaw Human Liver Microsomes (HLM) prewarm Pre-warm HLM and Buffer at 37°C thaw_hlm->prewarm add_protac Add PROTAC prewarm->add_protac initiate_reaction Initiate with NADPH Regenerating System add_protac->initiate_reaction time_points Withdraw Aliquots at Specific Time Points initiate_reaction->time_points quench Quench with Cold Acetonitrile + Internal Std time_points->quench centrifuge Vortex and Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for assessing PROTAC metabolic stability using human liver microsomes.

References

The Ascendance of Stealth Polymers: A Comparative Guide to PEGylation Alternatives in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For decades, PEGylation has been the gold standard in enhancing the therapeutic potential of drugs by extending their circulation time and reducing immunogenicity. However, the emergence of anti-PEG antibodies and the associated accelerated blood clearance (ABC) phenomenon have necessitated the development of alternative "stealth" polymers. This guide provides a comparative analysis of leading PEGylation alternatives, offering researchers and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

This guide delves into the key attributes of polysarcosine (pSar), XTENylation, HESylation (hydroxyethyl starch), and polysialylation, evaluating their impact on drug pharmacokinetics, immunogenicity, and therapeutic efficacy.

Comparative Analysis of In Vivo Performance

The following table summarizes key quantitative data on the in vivo performance of various PEGylation alternatives compared to either the native drug or PEGylated counterparts.

TechnologyDrugKey Performance MetricResultAnimal Model/Study PopulationCitation
HESylation AnakinraHalf-life (t½) Increase6.5-fold increaseRats[1][2]
AnakinraArea Under the Curve (AUC) Increase45-fold increaseRats[1]
Polysialylation Erythropoietin (EPO)Half-life (t½)~400 hoursHuman (Phase I/II Clinical Trial)[3][4][5]
Native EPOHalf-life (t½)~22 hoursHuman[3][4][5]
InsulinDuration of Glucose Reduction6-9 hoursMice
Native InsulinDuration of Glucose Reduction3 hoursMice
Polysarcosine Interferon-α2b (IFN)Circulation Half-lifeComparable to PEG-IFNMice[6]
Interferon-α2b (IFN)Anti-IFN Antibody LevelsSignificantly lower than PEG-IFNMice[6]
Interferon-α2b (IFN)Tumor Growth InhibitionMore potent than PEG-IFNMice[6]
XTENylation T-20 (anti-retroviral peptide)Elimination Half-life (t½)55.7 ± 17.7 hours (~20-fold increase)Rats[7][8][9]
GLP2-2G peptideHalf-life (t½) Increase>75-fold increaseRats[10]

Experimental Protocols: A Guide to Conjugation

Detailed methodologies are crucial for reproducing and building upon existing research. This section provides an overview of the key experimental protocols for conjugating these alternative polymers to therapeutic proteins.

HESylation via Reductive Amination

Reductive amination is a common method for conjugating hydroxyethyl (B10761427) starch (HES) to proteins.[1] This process involves the formation of a Schiff base between an aldehyde group on the HES polymer and a primary amine (e.g., the N-terminus or the ε-amino group of lysine) on the protein, which is then reduced to a stable secondary amine linkage.

Materials:

  • Protein to be conjugated

  • Aldehyde-activated HES (propionaldehyde-HES)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein and aldehyde-activated HES in the reaction buffer. The molar ratio of HES to protein should be optimized for the desired degree of conjugation.

  • Add sodium cyanoborohydride to the reaction mixture. The final concentration of the reducing agent needs to be carefully controlled.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified period (e.g., 24-48 hours).

  • Quench the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purify the HESylated protein conjugate using size-exclusion chromatography to remove unreacted HES, protein, and other reagents.

  • Characterize the conjugate for degree of HESylation, purity, and biological activity.

G cluster_0 HESylation Experimental Workflow Protein Protein Solution (pH 7.5) Protein->Mix Activated_HES Aldehyde-Activated HES Activated_HES->Mix Reaction Reaction Mixture + NaBH₃CN Mix->Reaction Incubation Incubation (RT, 24-48h) Reaction->Incubation Quench Quenching (Tris Buffer) Incubation->Quench Purification Size-Exclusion Chromatography Quench->Purification Characterization Characterization Purification->Characterization

HESylation Experimental Workflow Diagram.
Polysialylation via Periodate (B1199274) Oxidation and Reductive Amination

This method involves the selective oxidation of the sialic acid residues on the polysialic acid (PSA) chain to generate aldehyde groups, which can then be coupled to proteins via reductive amination.[11]

Materials:

  • Protein to be conjugated

  • Polysialic Acid (PSA)

  • Sodium meta-periodate (NaIO₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffers (e.g., acetate (B1210297) buffer for oxidation, phosphate buffer for conjugation)

  • Purification system (e.g., ion-exchange or size-exclusion chromatography)

Procedure:

  • Oxidation of PSA: Dissolve PSA in a suitable buffer (e.g., acetate buffer, pH 5.5). Add a controlled amount of sodium meta-periodate and incubate in the dark to generate aldehyde groups.

  • Quench the oxidation reaction (e.g., with glycerol).

  • Purify the oxidized PSA to remove excess periodate and byproducts.

  • Conjugation to Protein: Dissolve the protein and the oxidized PSA in a conjugation buffer (e.g., phosphate buffer, pH 7.0).

  • Add sodium cyanoborohydride to the mixture.

  • Incubate the reaction for a defined period at a controlled temperature.

  • Purify the polysialylated protein conjugate.

  • Characterize the final product.

G cluster_1 Polysialylation Experimental Workflow PSA Polysialic Acid Oxidation Periodate Oxidation (NaIO₄, dark) PSA->Oxidation Purified_PSA Purified Oxidized PSA Oxidation->Purified_PSA Conjugation Reductive Amination (+ NaBH₃CN) Purified_PSA->Conjugation Protein Protein Solution Protein->Conjugation Purification Purification Conjugation->Purification Final_Product Polysialylated Protein Purification->Final_Product

Polysialylation Experimental Workflow Diagram.
XTENylation via Maleimide-Thiol Chemistry

Chemical conjugation of XTEN polymers often utilizes the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group.[12][13][14][15][16] This requires the protein to have a free cysteine residue and the XTEN polymer to be functionalized with a maleimide group.

Materials:

  • Thiol-containing protein (with a free cysteine)

  • Maleimide-functionalized XTEN polymer

  • Degassed Reaction Buffer (e.g., PBS, pH 7.0-7.5, containing EDTA)

  • Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Ensure the protein has a free, accessible thiol group. If necessary, disulfide bonds can be reduced using a mild reducing agent like TCEP.

  • Dissolve the protein and maleimide-XTEN in the degassed reaction buffer. A molar excess of the XTEN polymer is typically used.

  • Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress using techniques like SDS-PAGE or HPLC.

  • Purify the XTENylated protein conjugate to remove unreacted components.

  • Characterize the conjugate for purity, degree of conjugation, and biological activity.

G cluster_2 XTENylation (Maleimide-Thiol) Workflow Protein Thiol-containing Protein (optional TCEP reduction) Protein->Mix XTEN Maleimide-XTEN XTEN->Mix Reaction Conjugation Reaction (pH 7.0-7.5) Mix->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization

XTENylation (Maleimide-Thiol) Workflow Diagram.

Cellular Interaction and Potential Signaling Pathway Modulation

While the primary role of these polymers is to confer "stealth" properties and alter pharmacokinetics, their interaction with cells can potentially influence cellular signaling pathways. Nanoparticle-based drug delivery systems, in general, can be internalized by cells through endocytosis, leading to the release of the therapeutic payload within the cell. This can, in turn, affect various signaling cascades. For instance, the delivery of a kinase inhibitor could directly impact pathways like PI3K/AKT/mTOR, which are often dysregulated in cancer.[17][18]

The specific impact of each PEGylation alternative on signaling pathways is an area of ongoing research. However, a generalized model of interaction can be proposed.

G cluster_3 Cellular Interaction of Polymer-Drug Conjugates Conjugate Polymer-Drug Conjugate Cell_Membrane Cell Membrane Conjugate->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Signaling Signaling Pathway Modulation Target->Signaling Response Cellular Response Signaling->Response

Generalized Cellular Interaction Pathway.

Conclusion

The development of alternatives to PEGylation represents a significant advancement in drug delivery. Polysarcosine, XTENylation, HESylation, and polysialylation each offer unique advantages in terms of biocompatibility, biodegradability, and reduced immunogenicity. While the choice of polymer will depend on the specific therapeutic agent and desired clinical outcome, this guide provides a foundational understanding of their comparative performance and the experimental approaches required for their implementation. As research progresses, a deeper understanding of the structure-activity relationships and their interactions with biological systems will further refine the design of next-generation polymer-drug conjugates, ultimately leading to safer and more effective therapies.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of S-acetyl-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of S-acetyl-PEG3-alcohol, a frequently used PEG-based PROTAC linker.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the chemical's Safety Data Sheet (SDS), if available. Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

Appropriate personal protective equipment must be worn at all times when handling and disposing of this compound.

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile), inspected for integrity before use.
Eye Protection Tightly fitting safety goggles or a face shield.
Lab Coat A flame-resistant lab coat or other protective clothing.
Respiratory Protection A respirator may be necessary if there is a risk of aerosol or dust formation.

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound and associated contaminated materials. This process is designed to comply with general hazardous waste regulations.

Proper identification is the first step in the waste disposal workflow.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols. Do not use abbreviations or chemical formulas on the primary label.

  • Date Tracking: Indicate the date the container was first used for waste accumulation and the date it becomes full.

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.

  • Container Selection: Use a compatible, leak-proof container with a secure screw-on cap. The original manufacturer's container is often a suitable choice if it is in good condition.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated with other alcohol-containing and potentially flammable liquid waste. Due to its alcohol content, it may be classified as an ignitable hazardous waste.[5]

  • Container Integrity: Keep the waste container closed at all times, except when adding waste. Store the container in a designated and properly labeled satellite accumulation area.

Solid waste contaminated with this compound must also be treated as hazardous.

  • Solid Waste: Dispose of contaminated lab supplies, such as gloves, pipette tips, and absorbent pads, in a designated hazardous waste container.

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol). Collect the rinsate as hazardous waste. After rinsing, puncture or otherwise mark the container to prevent reuse.

The final step is the transfer of waste to a certified disposal facility.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to pick up and transport the waste for final disposal.

  • Documentation: Maintain a detailed inventory of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Collect Waste: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling S-acetyl-PEG3-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for S-acetyl-PEG3-alcohol, a PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these procedures is critical for laboratory safety and to maintain a controlled research environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure.[3] The following table summarizes the required PPE.

Equipment Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves. Powder-free is recommended.Protects against skin contact.[4][5] Thicker gloves generally offer better protection.[3]
Eye Protection Tightly fitting safety goggles or a face shield.Guards against splashes that could cause serious eye irritation.[5][6]
Lab Coat Long-sleeved, preferably made of polyethylene-coated polypropylene (B1209903) or similar non-absorbent material.Prevents contamination of personal clothing and skin.[4][7]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol formation.Minimizes inhalation of any potentially harmful vapors or aerosols.[4]
Footwear Closed-toe shoes that cover the entire foot.Protects feet from spills.[7]

Note: Always inspect PPE for any damage before use and dispose of single-use items properly after handling the chemical.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

  • Preparation :

    • Ensure the work area, such as a chemical fume hood, is clean and uncluttered.

    • Confirm that an emergency shower and eyewash station are accessible.

    • Gather all necessary equipment and reagents before starting.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area to avoid inhalation of any potential vapors or dust.[8]

    • Avoid direct contact with skin and eyes.[8]

    • Use non-sparking tools if the compound is in a solvent.[8]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water and seek medical attention.[8]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[8]

    • Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Do not mix with other waste streams unless compatible.

    • Collect all waste, including empty containers, used gloves, and other contaminated materials, in a designated and clearly labeled hazardous waste container.[9]

  • Container Management :

    • Use a compatible, leak-proof container with a secure lid.[9]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[9]

  • Spill Management :

    • In case of a spill, evacuate the area and ensure it is well-ventilated.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.[9]

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed contractor, following all institutional and local regulations.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_compound Handle this compound prep_area->handle_compound Proceed to handling handle_reaction Perform Reaction/Experiment handle_compound->handle_reaction cleanup_decontaminate Decontaminate Work Area & Glassware handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for Licensed Disposal cleanup_waste->cleanup_dispose remove_ppe Doff & Dispose of PPE cleanup_dispose->remove_ppe Final step

Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.